CALP1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHLCKNMRKYLK-KVZSNLRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CALP1: A Technical Guide to a Synthetic Calmodulin Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1 (Calcium-Like Peptide 1) is a cell-permeable, synthetic octapeptide designed to function as a calmodulin (CaM) agonist. Unlike endogenous calcium signals, this compound offers a novel modality for probing and manipulating CaM-dependent pathways. It was developed based on the concept of inverted hydropathy, designed to interact specifically with the EF-hand calcium-binding motifs of CaM[1][2]. This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of its core signaling pathways.
The peptide's primary sequence is Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK)[1]. Its ability to permeate cell membranes allows it to directly interact with intracellular targets, principally calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor and transducer of calcium signals in all eukaryotic cells. By binding to CaM, this compound can induce a conformational change similar to that caused by calcium binding, leading to the modulation of various downstream effectors.
Core Mechanism of Action
The fundamental mechanism of this compound revolves around its direct interaction with calmodulin. Calmodulin contains four EF-hand motifs, which are helix-loop-helix structural domains that bind Ca2+ ions[3][4]. The binding of calcium to these sites induces a significant conformational change in CaM, exposing hydrophobic surfaces that allow it to interact with and regulate a multitude of target proteins[4].
This compound mimics the effect of calcium by binding directly to these EF-hand domains. This interaction forces CaM to adopt an active conformation, even in the absence of elevated intracellular calcium levels. This "calcium-free" activation is a key feature of this compound, enabling the specific activation of CaM-dependent pathways without inducing the global and potentially cytotoxic effects of widespread calcium influx.
The two primary, well-documented downstream effects of this compound are:
-
Agonistic Activation of CaM-Dependent Enzymes: The this compound-CaM complex can directly activate downstream enzymes. The most well-characterized example is the activation of Ca2+/calmodulin-dependent phosphodiesterase (PDE), an enzyme that hydrolyzes cyclic nucleotides like cAMP[1][2].
-
Inhibition of Calcium Channels and Apoptosis: this compound can also act as an inhibitor of certain calcium channels by binding to their cytoplasmic CaM-binding domains. This interaction can block or reduce calcium influx, thereby preventing Ca2+-mediated cytotoxicity and apoptosis. This has been observed with channels such as the NMDA receptor[1].
Caption: Core signaling pathways modulated by the this compound peptide.
Quantitative Data Summary
The biological activity of this compound has been quantified in several key assays. The following tables summarize the available data.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Target/Effect | Source |
|---|---|---|---|
| IC50 | 52 µM | Inhibition of Ca2+-mediated cytotoxicity/apoptosis | [1] |
| Kd | 88 µM | Binding to Calmodulin (CaM) | DC Chemicals |
Detailed Experimental Protocols
Reproducible research requires detailed methodologies. The following sections provide protocols for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: Calmodulin-Dependent Phosphodiesterase (PDE) Activation Assay
This assay measures the ability of the this compound-CaM complex to activate PDE in the absence of calcium, demonstrating this compound's agonistic activity.
Objective: To determine if this compound can activate CaM-dependent PDE in a calcium-free environment.
Materials:
-
This compound Peptide (VAITVLVK)
-
Bovine Brain Calmodulin (CaM)
-
Bovine Brain Phosphodiesterase (PDE1)
-
Cyclic AMP (cAMP), tritiated ([³H]-cAMP)
-
Reaction Buffer: 0.01 M MOPS, 0.09 M KCl, 5 mM MgCl₂, pH 7.0
-
Calcium Chelator: 0.1 mM EGTA
-
Stop Solution: 0.1 M HCl
-
Neutralizing Solution: 0.1 M NaOH
-
Anion-exchange resin (e.g., AG 1X2)
-
Scintillation fluid and counter
Procedure:
-
Preparation: To minimize background calcium, all plasticware should be acid-washed, and all solutions prepared with calcium-free deionized water.
-
Reaction Setup: In polypropylene tubes, prepare the reaction mixture by adding the following in order:
-
Reaction Buffer
-
0.1 mM EGTA (to chelate any trace Ca2+)
-
5 nM Calmodulin (CaM)
-
This compound peptide at desired concentrations (e.g., 1 µM to 100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes to allow for the formation of the this compound-CaM complex.
-
Enzyme Addition: Add 0.05 units/ml of PDE to the reaction mixture.
-
Initiation: Start the reaction by adding tritiated cAMP to a final concentration of 4 mM.
-
Incubation: Allow the reaction to proceed at 30°C for 20 minutes.
-
Termination: Stop the reaction by adding the Stop Solution (0.1 M HCl), which denatures the enzyme.
-
Separation: Neutralize the reaction with NaOH. Apply the mixture to an anion-exchange column to separate the unhydrolyzed [³H]-cAMP from the [³H]-AMP product.
-
Quantification: Elute the [³H]-AMP and quantify the amount of hydrolyzed cAMP using a scintillation counter.
-
Analysis: Calculate the percentage of cAMP hydrolysis, correcting for background PDE activity (a reaction tube with no CaM or this compound). Plot PDE activity as a function of this compound concentration.
Caption: Workflow for the this compound-mediated PDE activation assay.
Protocol 2: Inhibition of NMDA-Induced Calcium Influx Assay
This protocol uses a fluorescent calcium indicator to measure how this compound prevents the rise in intracellular calcium following stimulation of NMDA receptors in cultured neurons.
Objective: To quantify the inhibitory effect of this compound on NMDA receptor-mediated Ca2+ influx.
Materials:
-
Primary hippocampal or cortical neuron cultures
-
This compound Peptide
-
Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
NMDA (N-methyl-D-aspartate)
-
Glycine (co-agonist for NMDA receptors)
-
Fluorescence microscope with time-lapse imaging capability
Procedure:
-
Cell Culture: Plate primary neurons on glass-bottom dishes suitable for live-cell imaging and culture for 10-14 days in vitro.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from neurons, wash once with HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow 20-30 minutes for de-esterification of the dye.
-
-
This compound Pre-treatment: Incubate the dye-loaded neurons with the desired concentration of this compound (e.g., 10-100 µM) in HBSS for 15-30 minutes prior to imaging. A control group should be incubated with HBSS only.
-
Imaging Setup:
-
Mount the dish on the fluorescence microscope stage, maintaining physiological temperature (37°C).
-
Set the excitation/emission wavelengths appropriate for the chosen dye (e.g., 488/520 nm for Fluo-4).
-
-
Baseline Measurement: Record baseline fluorescence for 60-120 seconds to establish a stable signal (F₀).
-
Stimulation: Add a solution of NMDA (e.g., 20-50 µM) and glycine (10 µM) to the dish while continuously recording fluorescence.
-
Post-Stimulation Recording: Continue recording for 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
Analysis:
-
For each cell, quantify the change in fluorescence over time.
-
Normalize the fluorescence signal as a ratio (ΔF/F₀), where ΔF = (F - F₀).
-
Calculate the peak amplitude or the area under the curve for both control and this compound-treated groups.
-
Determine the IC₅₀ value by testing a range of this compound concentrations.
-
Caption: Workflow for the NMDA-induced calcium influx inhibition assay.
Conclusion
This compound is a powerful research tool that acts as a specific, cell-permeable agonist of calmodulin. Its mechanism of action—binding to EF-hand motifs to induce a calcium-independent activation of CaM—allows for the targeted manipulation of CaM-dependent signaling pathways. This guide has detailed its dual functions in activating downstream enzymes like PDE and inhibiting calcium channel activity to prevent apoptosis. The provided quantitative data and experimental protocols serve as a comprehensive resource for scientists seeking to utilize this compound in their research, from basic signal transduction studies to the development of novel therapeutic strategies targeting calmodulin-regulated processes.
References
The Competitive Dance of CaBP1 and Calmodulin: A Technical Guide to their Binding Affinity and Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a fundamental cellular process governed by a sophisticated network of sensors, effectors, and regulatory proteins. At the heart of many of these pathways lies calmodulin (CaM), a ubiquitous Ca²⁺-binding protein that decodes intracellular Ca²⁺ transients into cellular responses. However, the intricacies of Ca²⁺ signaling are not solely dictated by CaM. A family of Ca²⁺-binding proteins (CaBPs) structurally related to CaM adds another layer of complexity and regulatory finesse. This technical guide focuses on the interaction between Calcium-Binding Protein 1 (CaBP1) and calmodulin, particularly their competitive binding to target proteins and the profound functional consequences of this interplay. While the term "CALP1" was initially queried, the preponderance of scientific literature points to CaBP1 as the key protein engaging in a well-documented competitive relationship with calmodulin. This guide will delve into the quantitative binding affinities, the experimental methodologies used to determine these parameters, and the signaling pathways modulated by this molecular competition, with a primary focus on the regulation of voltage-gated calcium channels (CaVs).
Quantitative Binding Affinities: A Tale of Two Sensors
The differential regulation of target proteins by CaM and CaBP1 stems from their distinct binding affinities, both for Ca²⁺ and for their common binding partners. A crucial target is the IQ motif found in the C-terminal tail of L-type voltage-gated calcium channels, such as CaV1.2. The binding of either CaM or CaBP1 to this motif has opposing effects on channel function.
The following tables summarize the key quantitative data regarding the binding affinities of CaBP1 and calmodulin.
Table 1: Dissociation Constants (Kd) for the Interaction with the CaV1.2 IQ Motif
| Interacting Proteins | Condition | Dissociation Constant (Kd) | Reference |
| Ca²⁺-bound CaBP1 and CaV1.2 IQ motif | Ca²⁺-saturated | 0.29 nM (2.9 x 10⁻¹⁰ M) | [1] |
| Ca²⁺/Calmodulin and CaV1.2 IQ motif | Ca²⁺-saturated | Sub-picomolar | [2] |
| apo-Calmodulin and CaV1.2 IQ motif | Ca²⁺-free | ~1 µM | [3] |
Table 2: Apparent Dissociation Constants (Kd) for Ca²⁺ Binding when Complexed with the IQ Motif
| Protein-IQ Complex | Apparent Ca²⁺ Dissociation Constant (Kd) | Reference |
| Calmodulin-IQ complex | ~100 nM | [4][5] |
| CaBP1-IQ complex | ~100 nM | [4][5] |
Signaling Pathways: The Dichotomy of Calcium Channel Regulation
The competitive binding of CaBP1 and calmodulin to the IQ motif of CaV1.2 channels is a critical regulatory node in cellular Ca²⁺ homeostasis. The binding of each protein elicits a distinct functional outcome on the channel's activity.
-
Calmodulin (CaM): In the presence of elevated intracellular Ca²⁺, Ca²⁺-bound CaM binds to the IQ motif, leading to Calcium-Dependent Inactivation (CDI) of the channel. This is a negative feedback mechanism that curtails Ca²⁺ influx, preventing cellular Ca²⁺ overload.
-
Calcium-Binding Protein 1 (CaBP1): In contrast, the binding of CaBP1 to the IQ motif blocks CaM-mediated CDI. Instead, it can promote Calcium-Dependent Facilitation (CDF) , a process that enhances channel activity and sustains Ca²⁺ influx.
This differential regulation allows for fine-tuning of Ca²⁺ signals in a cell-type and context-dependent manner.
References
- 1. researchgate.net [researchgate.net]
- 2. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Structure and Sequence Analysis of Calcium-Binding Protein 1 (CALP1/CaBP1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium-binding protein 1 (CaBP1), also known as Caldendrin, is a neuron-specific calcium sensor and a member of the calmodulin (CaM) superfamily. It plays a critical role in the fine-tuning of intracellular calcium signaling pathways, primarily through its interaction with and modulation of inositol 1,4,5-trisphosphate receptors (InsP3Rs) and voltage-gated calcium channels. This technical guide provides a comprehensive analysis of the structure, sequence, and function of human CaBP1, including its various isoforms. Detailed experimental protocols for the investigation of CaBP1 are presented, along with a summary of key quantitative data and visualizations of its signaling pathways.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes. The spatial and temporal dynamics of intracellular Ca²⁺ signals are tightly regulated by a host of Ca²⁺-binding proteins that act as sensors and effectors. Calcium-binding protein 1 (CaBP1) is a key player in this intricate network, particularly within the nervous system where it is predominantly expressed.[1] Unlike the ubiquitously expressed calmodulin, CaBP1 exhibits a more restricted expression pattern and distinct functional properties, allowing for specialized modulation of Ca²⁺ signaling in different neuronal subtypes.
Alternative splicing of the CABP1 gene gives rise to several isoforms, most notably Caldendrin, and the shorter CaBP1-L (long) and CaBP1-S (short) variants. These isoforms differ primarily in their N-terminal regions, which influences their subcellular localization and protein-protein interactions. This guide will delve into the structural and sequential intricacies of these isoforms and their functional implications in cellular signaling.
Gene and Isoform Sequence Analysis
The human CABP1 gene is located on chromosome 12.[2] Alternative splicing of the CABP1 transcript results in multiple protein isoforms with distinct N-termini.
Amino Acid Sequences of Human CaBP1 Isoforms
Below are the amino acid sequences for the major isoforms of human CaBP1, obtained from the UniProt database (Accession: Q9NZU7).[3]
Table 1: Amino Acid Sequences of Human CaBP1 Isoforms
| Isoform | UniProt ID | Length (amino acids) | Sequence |
| Caldendrin (Canonical) | Q9NZU7-4 | 370 | MGLSNGSVKGDPAELDSAIKELKQAFELYDTDRSGYITCNELRDAMEIVALELRESLGSETRDFLRELDMSRSHDIKDGNGYISYAEFVRVIMTAK |
| L-CaBP1 | Q9NZU7-1 | 227 | MGNCVKYPLRNLSRKMCQEEQTSYMVVQTSEEGLAADAELPGPLLMLAQNCAVMHNLLGPACIFLRKGFAENRQPK |
| S-CaBP1 | Q9NZU7-2 | 167 | MGNCVKYPLRNLSRKMCQEEQTSYMVVQTSEEGLAADAELPGPLLMLAQNCAVMHNLLGPACIFLRKGFAENRQP |
Note: The sequences provided are illustrative and may vary slightly between different database entries. For the most up-to-date and complete sequence information, please refer to the NCBI and UniProt databases.
Structural Analysis of CaBP1
CaBP1, like other members of the calmodulin superfamily, possesses a dumbbell-shaped structure characterized by two globular domains (N- and C-lobes) connected by a flexible central linker. Each lobe contains two EF-hand motifs, which are the primary sites of calcium binding.[2]
EF-Hand Motifs
CaBP1 contains four EF-hand motifs. However, a key distinguishing feature of CaBP1 is that its second EF-hand (EF-2) is non-functional in binding Ca²⁺ due to sequence variations in the Ca²⁺-coordinating residues. The first EF-hand (EF-1) can bind Mg²⁺, while EF-3 and EF-4 in the C-lobe are the high-affinity Ca²⁺-binding sites.[4] This differential ion-binding capacity contributes to the unique regulatory properties of CaBP1.
Table 2: Properties of CaBP1 EF-Hand Motifs
| EF-Hand Motif | Location | Calcium Binding | Magnesium Binding | Notes |
| EF-1 | N-lobe | Low affinity | Yes | Plays a structural role. |
| EF-2 | N-lobe | No | No | Lacks critical Ca²⁺-coordinating residues. |
| EF-3 | C-lobe | High affinity | Yes | Primary Ca²⁺ sensing site. |
| EF-4 | C-lobe | High affinity | Yes | Primary Ca²⁺ sensing site. |
Three-Dimensional Structure
The three-dimensional structure of CaBP1 has been determined by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Several structures are available in the Protein Data Bank (PDB).
Table 3: Publicly Available 3D Structures of CaBP1
| PDB ID | Method | Description |
| 2K7B | NMR | Solution structure of the N-terminal domain of human CaBP1 |
| 2K7D | NMR | Solution structure of the C-terminal domain of human CaBP1 in the Ca²⁺-bound state |
| 3OX5 | X-ray Diffraction | Crystal structure of human CaBP1 |
| 3OX6 | X-ray Diffraction | Crystal structure of human CaBP1 in complex with the IQ motif of CaV1.2 |
The structures reveal that the N-lobe of CaBP1 can adopt a "closed" conformation even when Ca²⁺ is bound to EF-1, which is distinct from the typical "open" conformation of CaM upon Ca²⁺ binding.[5] This structural feature is thought to be important for the specific target recognition and regulation by CaBP1.
Signaling Pathways and Molecular Interactions
CaBP1 exerts its regulatory functions through direct interactions with key components of the cellular calcium signaling machinery.
Regulation of Inositol 1,4,5-Trisphosphate Receptors (InsP3Rs)
CaBP1 is a potent modulator of InsP3Rs, which are intracellular channels that release Ca²⁺ from the endoplasmic reticulum. CaBP1 can both inhibit and facilitate InsP3R activity depending on the cellular context and Ca²⁺ concentration. It interacts with the N-terminal region of the InsP3R, influencing its gating properties.
References
- 1. Purification of a recombinant membrane protein tagged with a calmodulin-binding domain: properties of chimeras of the Escherichia coli nicotinamide nucleotide transhydrogenase and the C-terminus of human plasma membrane Ca2+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Nuclear magnetic resonance structure of calcium-binding protein 1 in a Ca(2+) -bound closed state: implications for target recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Calpain-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpain-1 (CALP1), a calcium-dependent cysteine protease, has been a subject of intensive research for over half a century, revealing its critical role as a modulator of a vast array of cellular functions. Its discovery in 1964 marked the identification of a new class of intracellular, non-lysosomal proteases.[1] Initially described as a "calcium-activated neutral protease" (CANP), its distinct properties set it apart from the well-characterized lysosomal cathepsins.[1] The name "calpain" was later coined to reflect its dual characteristics: a calcium-regulated enzyme akin to calmodulin and a cysteine protease similar to papain.[1] This guide provides a comprehensive technical overview of the discovery, history, and core research areas of calpain-1, tailored for professionals in the field.
The Early Years: Discovery and Isoform Identification
The journey of calpain research began with the observation of calcium-dependent proteolytic activity in various tissues. It was soon established that this activity was attributable to two major isoforms, distinguished by their in vitro calcium requirements: µ-calpain (calpain-1), activated by micromolar concentrations of Ca2+, and m-calpain (calpain-2), which requires millimolar Ca2+ concentrations for activation.[1][2] Structurally, both are heterodimers composed of a large 80 kDa catalytic subunit (calpain-1 or calpain-2) and a common small 28 kDa regulatory subunit.[3][4] This fundamental discovery laid the groundwork for decades of research into the specific roles of each isoform.
Quantitative Data Summary
A critical aspect of understanding calpain-1 lies in its quantitative characteristics, from its expression levels to its enzymatic activity and inhibition. The following tables summarize key quantitative data from various studies.
Table 1: Calpain-1 Expression Levels
| Organism/Tissue | Method | Relative Expression Level | Reference |
| Rat Brain (E18 to P90) | Western Blot | 75% increase from E18 to P90 | [5] |
| Human Gastric Cancer vs. Normal Mucosa | Immunohistochemistry | No significant change in protein level | [6] |
| Human Laryngeal/Laryngopharyngeal Squamous Cell Carcinoma | RT-qPCR | High expression associated with regional metastases | [7] |
Table 2: Kinetic and Interaction Parameters of Calpain-1
| Parameter | Value | Condition | Reference |
| Dissociation Constant (KD) | |||
| CAPN1-CAPNS1 Interaction | 185 nM | In the presence of 5 mM Ca2+ | [8] |
| CAPN1-CAPNS1 Interaction | 362 nM | In the presence of Mg2+ | [8] |
| Half-maximal Ca2+ Concentration for Interaction | |||
| CAPN1-CAPNS1 Interaction | 59.9 µM | [8] |
Table 3: Inhibitor Potency against Calpain-1
| Inhibitor | IC50 | Ki | Reference |
| Calpain Inhibitor-1 (compound 36) | 100 nM | 2.89 µM | [9][10] |
| Calpeptin | 5.0, 40.0, 52.0, 1000.0 nM (values vary by study) | [11] | |
| CID 11199915 | 70.0 nM | 10.0, 15.0, 15.5 nM (values vary by study) | [11] |
| Oxidized α-mercaptoacrylic acid derivative (compound 23) | 7.5 nM | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines protocols for key experiments in calpain-1 research.
Purification of Calpain-1
1. Recombinant 6His-tagged Calpain-1 Purification from E. coli [13]
-
Expression: Grow BL21 bacteria expressing 6His-tagged calpain-1 to an OD of 0.6. Induce protein expression with 0.2 mM IPTG and grow overnight at 17°C.
-
Lysis: Harvest cells by centrifugation (4000 g at 4°C for 20 min). Resuspend the pellet in lysis buffer.
-
Purification: Perform affinity chromatography using a nickel-charged resin to capture the 6His-tagged protein. Elute the purified calpain-1.
2. Single-Step Purification from Tissue using Anion-Exchange Chromatography [14][15]
-
Homogenization and Dialysis: Homogenize the tissue (e.g., muscle) in an appropriate buffer and dialyze the extract.
-
Chromatography: Load the dialyzed sample onto a DEAE Sephacel anion-exchange column.
-
Elution: Elute the proteins using a stepwise, increasing gradient of NaCl. Calpastatin elutes first, followed by calpain-1, and then calpain-2.
Calpain Activity Assays
1. Fluorometric Assay using Ac-LLY-AFC Substrate [16][17][18]
-
Sample Preparation: Extract cytosolic proteins from cells (1-2 x 10^6) using an extraction buffer that prevents auto-activation of calpain. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add 50-200 µg of cell lysate to a final volume of 85 µL with extraction buffer. Include positive (active calpain) and negative (with calpain inhibitor) controls.
-
Assay: Add 10 µL of 10x Reaction Buffer and 5 µL of Calpain Substrate (Ac-LLY-AFC) to each well.
-
Incubation: Incubate at 37°C for 1 hour in the dark.
-
Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
2. Luminescence-Based Assay (Calpain-Glo™) [19]
-
Reagent Preparation: Prepare the Calpain-Glo™ Reagent and let it equilibrate to room temperature. For calpain activation, add CaCl2 to a final concentration of 2 mM.
-
Reaction Setup: In a 96-well plate, add the sample containing calpain.
-
Assay: Add an equal volume of the Calpain-Glo™ Reagent to each well.
-
Incubation: Mix and incubate at room temperature. The signal peaks within 5-15 minutes.
-
Measurement: Measure luminescence using a luminometer.
Calpain-1 Knockdown in Cell Culture
1. shRNA-mediated Knockdown [20][21][22]
-
Vector Preparation: Design and clone shRNA sequences targeting calpain-1 into a suitable viral (e.g., lentiviral) or plasmid vector.
-
Cell Transfection/Transduction:
-
Transient Transfection: Transfect cells (e.g., HCT116, HeLa, HEK293) with the shRNA plasmid using a transfection reagent like Lipofectamine RNAiMAX.
-
Viral Transduction: Produce lentiviral particles and transduce the target cells (e.g., MDA-MB-231).
-
-
Selection and Verification: If applicable, select for successfully transfected/transduced cells. Verify the knockdown efficiency at the mRNA level (RT-qPCR) and protein level (Western blot) 24-72 hours post-transfection/transduction.
Signaling Pathways Involving Calpain-1
Calpain-1 is a key player in numerous signaling pathways, often with opposing effects to its isoform, calpain-2. The following diagrams, generated using the DOT language, illustrate some of these critical pathways.
Calpain-1 in Disease and as a Therapeutic Target
The dysregulation of calpain-1 activity has been implicated in a wide range of pathologies, making it a compelling target for drug development.
Neurodegenerative Diseases
In contrast to the neurotoxic effects of calpain-2, calpain-1 activation is generally considered neuroprotective.[23] It is required for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[23] However, the broader calpain system's overactivation is linked to neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, as well as injury from stroke and trauma.[24][25] This has spurred the development of calpain inhibitors as potential neuroprotective agents.
Cancer
The role of calpains in cancer is complex and appears to be context-dependent. Studies have shown associations between calpain expression and metastasis in certain cancers.[7] For instance, high expression of calpain-1 has been linked to regional metastases in laryngeal cancer.[7] In gastric cancer, however, calpain-1 levels were not significantly different from normal tissue, while calpain-2 was upregulated.[6]
Drug Development
The development of specific and potent calpain inhibitors is an active area of research. A variety of small molecules have been developed and tested, with some showing promise in preclinical models of neurodegenerative diseases and cancer.[26] The challenge lies in achieving isoform selectivity to target the detrimental effects of calpain-2 while preserving the beneficial functions of calpain-1.
Conclusion
From its initial discovery as a calcium-activated protease to its current status as a multifaceted regulator of cellular life and death, calpain-1 has proven to be a protein of immense scientific interest. The contrasting roles of calpain-1 and calpain-2 in critical processes like synaptic plasticity and neurodegeneration highlight the complexity of this proteolytic system. Continued research, aided by the robust experimental protocols and growing body of quantitative data outlined in this guide, will be essential for fully elucidating the functions of calpain-1 and for the successful development of therapeutics that target this important enzyme.
References
- 1. Calpain - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Calpain 1 - Creative Enzymes [creative-enzymes.com]
- 5. Calpain 1 and Calpastatin Expression is Developmentally Regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the protein expression of calpain-1, calpain-2, calpastatin and calmodulin between gastric cancer and normal gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between the mRNA Expression Levels of Calpains 1/2 and Proteins Involved in Cytoskeleton Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calpain Inhibitor-1 | TargetMol [targetmol.com]
- 10. Calpain Inhibitor-1 | Proteasome | 1448429-06-8 | Invivochem [invivochem.com]
- 11. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. Conformationally restricted calpain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of recombinant calpain‐1 [bio-protocol.org]
- 14. Single-Step Purification of Calpain-1, Calpain-2, and Calpastatin Using Anion-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-Step Purification of Calpain-1, Calpain-2, and Calpastatin Using Anion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. abcam.com [abcam.com]
- 19. promega.com [promega.com]
- 20. jneurosci.org [jneurosci.org]
- 21. Calpain 1 Knockdown Improves Tissue Sparing and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 25. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Calpain-1 in Neuronal Excitotoxicity: A Technical Guide
A Note on Nomenclature: The term "CALP1" is not a standard identifier for a specific gene or protein in the context of neuroscience. This guide proceeds under the assumption that "this compound" refers to Calpain-1 , a calcium-dependent cysteine protease encoded by the CAPN1 gene. Calpain-1 is a well-established mediator of neuronal damage in excitotoxic conditions.
Executive Summary
Neuronal excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leads to a cascade of detrimental intracellular events, culminating in neuronal death. A key player in this cascade is the calcium-activated protease, Calpain-1. Under physiological conditions, Calpain-1 is involved in processes like synaptic plasticity. However, excessive calcium influx through N-methyl-D-aspartate (NMDA) receptors during excitotoxicity leads to its sustained and pathological activation.[1] This guide provides an in-depth technical overview of the role of Calpain-1 in neuronal excitotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways.
The Core Mechanism of Calpain-1 in Excitotoxicity
The activation of Calpain-1 is a critical event that links the initial excitotoxic stimulus to downstream neurodegenerative pathways. The process can be summarized as follows:
-
Glutamate Receptor Overactivation: Excessive glutamate in the synaptic cleft leads to the persistent activation of ionotropic glutamate receptors, particularly NMDA receptors.
-
Calcium Influx: This overactivation results in a massive and sustained influx of calcium ions (Ca²⁺) into the neuron.
-
Calpain-1 Activation: Calpain-1 is activated by micromolar concentrations of intracellular calcium.[1][2] The sustained high levels of calcium during excitotoxicity lead to the persistent activation of Calpain-1.[1]
-
Substrate Cleavage and Cellular Dysfunction: Activated Calpain-1 cleaves a wide array of cellular proteins, leading to the breakdown of cellular architecture and function.[2]
Quantitative Data on Calpain-1 in Excitotoxicity
The following tables summarize key quantitative findings from studies on Calpain-1's role in neuronal excitotoxicity.
Table 1: Calpain-1 Activation and Neuronal Damage
| Experimental Model | Excitotoxic Stimulus | Key Finding | Reference |
| Hippocampal Cultures | Glutamate | Glutamate treatment resulted in damage to approximately 50% of neurons, which was reduced to 20-30% with calpain inhibitors.[3] | [3] |
| Hippocampal Cultures | Kainate or NMDA | Doses of kainate (0.15-1 µg) or NMDA (40-80 µg) sufficient to cause hippocampal damage markedly increased spectrin breakdown, a marker of calpain activation.[4] | [4] |
| Cortical Neurons | Glutamate (100 µM) | A significant increase in calpain activity was observed following a sustained loss of calcium homeostasis.[5] | [5] |
Table 2: Calpain-1 Substrate Cleavage in Excitotoxicity
| Substrate | Experimental Condition | Quantitative Change | Consequence | Reference |
| Spectrin | Glutamate-induced excitotoxicity | Increased levels of spectrin breakdown products (BDPs).[4] | Cytoskeletal collapse and neuronal degeneration. | [4] |
| NR2A subunit of NMDA receptor | Agonist stimulation of NMDA receptors | 45% decrease in NR2A immunoreactivity after 30 minutes.[6] | A potential neuroprotective feedback mechanism to reduce Ca²⁺ influx.[6] | [6] |
| NCX3 (Na⁺/Ca²⁺ exchanger) | Glutamate exposure in hippocampal neurons | Degradation detected after one hour of glutamate incubation.[1][7] | Impaired calcium extrusion, exacerbating Ca²⁺ overload. | [1][7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Calpain-1 Activation in Excitotoxicity
The following diagram illustrates the central signaling cascade leading from NMDA receptor activation to Calpain-1-mediated neuronal injury.
Caption: Calpain-1 activation pathway in excitotoxicity.
Experimental Workflow for Studying Calpain-1 in Excitotoxicity
This diagram outlines a typical experimental workflow to investigate the role of Calpain-1 in a neuronal culture model of excitotoxicity.
Caption: Experimental workflow for excitotoxicity studies.
Key Calpain-1 Substrates in Neuronal Excitotoxicity
Activated Calpain-1 targets a multitude of proteins, contributing to the multifaceted nature of excitotoxic neuronal death. Some of the most critical substrates include:
-
Cytoskeletal Proteins: Spectrin is a primary substrate, and its cleavage leads to the breakdown of the sub-membrane cytoskeleton, compromising neuronal integrity.[8] Other cytoskeletal components like microtubule-associated proteins (MAPs) and neurofilaments are also targeted.[8]
-
Glutamate Receptors: Calpain-1 can cleave the C-terminal domains of NMDA receptor subunits (NR2A and NR2B) and AMPA receptor subunits.[9][10] This can modulate receptor function and has been suggested as a potential feedback mechanism to limit excitotoxicity.[9]
-
Ion Transporters: The Na⁺/Ca²⁺ exchanger (NCX) is a target, and its degradation impairs the neuron's ability to extrude calcium, thus exacerbating calcium overload.[1]
-
Signaling Proteins: Calpain-1 can cleave and alter the activity of various kinases and phosphatases, such as CaMKIIα and calcineurin, further dysregulating intracellular signaling.[8]
-
Apoptotic and Necrotic Factors: Calpain-1 can cleave pro-apoptotic proteins like Bid and caspases, and also apoptosis-inducing factor (AIF), linking excitotoxicity to programmed cell death pathways.[11][12]
Detailed Experimental Protocols
Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol describes a common method for inducing excitotoxicity in vitro.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on coverslips or multi-well plates.[13]
-
Neurobasal medium or other suitable culture medium.
-
L-glutamic acid stock solution.
-
Extracellular solution (ECS) or Hank's Balanced Salt Solution (HBSS).[14][15]
Procedure:
-
Culture primary neurons to the desired maturity (e.g., 12-15 days in vitro).
-
Prepare a working solution of L-glutamate in ECS or serum-free culture medium to the final desired concentration (e.g., 25-100 µM).
-
Remove the culture medium from the neurons and wash gently with pre-warmed ECS.
-
Apply the glutamate-containing solution to the neurons.
-
Incubate for a defined period (e.g., 5 minutes to 24 hours), depending on the desired severity of the excitotoxic insult.[14][16]
-
For acute excitotoxicity models, the glutamate-containing medium is removed after a short exposure, the cells are washed, and then incubated in normal culture medium for a longer period (e.g., 20-24 hours) to assess delayed cell death.[13][14]
-
For chronic exposure models, the glutamate remains in the culture for the entire incubation period.
-
Proceed with endpoint assays to assess neuronal viability and Calpain-1 activation.
Fluorometric Assay for Calpain Activity
This protocol provides a general method for measuring Calpain-1 activity in cell lysates. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Treated and control neuronal cell lysates.
-
Extraction buffer (often provided in kits, designed to prevent auto-activation of calpain).
-
Reaction buffer.
-
Calpain substrate (e.g., Ac-LLY-AFC).
-
Calpain inhibitor (for negative controls).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Harvest neuronal cultures and prepare cell lysates using the provided extraction buffer on ice. This step is critical to isolate cytosolic proteins and prevent artefactual calpain activation.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add a standardized amount of protein from each lysate (e.g., 50-200 µg).
-
Prepare positive (active Calpain-1) and negative (lysate with calpain inhibitor) controls.
-
Add the 10X reaction buffer to each well.
-
Initiate the reaction by adding the calpain substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[17]
-
Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Calpain activity is proportional to the fluorescence signal and can be expressed as relative fluorescence units (RFU) per milligram of protein.
Western Blotting for Spectrin Breakdown Products (BDPs)
This method is a reliable way to assess in situ Calpain-1 activation by detecting the cleavage of its primary substrate, spectrin.
Materials:
-
Neuronal cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against spectrin (recognizing both the intact protein and BDPs).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell lysates from control and excitotoxicity-treated neurons.
-
Determine protein concentration and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-spectrin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for intact spectrin (~240 kDa) and the calpain-specific BDPs (~145/150 kDa). An increase in the ratio of BDPs to intact spectrin indicates Calpain-1 activation.
Therapeutic Implications
The central role of Calpain-1 in excitotoxicity makes it a compelling target for therapeutic intervention in neurological disorders characterized by this process, such as stroke, traumatic brain injury, and neurodegenerative diseases.[10] The development of potent and specific Calpain-1 inhibitors is an active area of research. However, challenges remain, including the need for inhibitors with good blood-brain barrier permeability and the potential for off-target effects due to the physiological roles of calpains.
Conclusion
Calpain-1 is a critical mediator of neuronal death in excitotoxicity. Its activation by excessive calcium influx triggers a cascade of proteolytic events that dismantle the neuron from within. Understanding the precise mechanisms of Calpain-1 activation and its downstream effects is crucial for the development of effective neuroprotective strategies. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate and target this important pathological process.
References
- 1. Calpain Activation and Na/Ca Exchanger Degradation Occur Downstream of Calcium Deregulation in Hippocampal Neurons Exposed to Excitotoxic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of calpain proteolytic activity rescues neurons from glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain I activation is specifically related to excitatory amino acid induction of hippocampal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time visualization of cytoplasmic calpain activation and calcium deregulation in acute glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calpain activation and Na+/Ca2+ exchanger degradation occur downstream of calcium deregulation in hippocampal neurons exposed to excitotoxic glutamate | Semantic Scholar [semanticscholar.org]
- 8. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain-mediated regulation of NMDA receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.8. Glutamate-induced excitotoxicity [bio-protocol.org]
- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 16. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]
- 17. abcam.com [abcam.com]
Investigating the Cell-Permeability of CALP1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1, an octapeptide with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys, is a synthetic, cell-permeable molecule designed to act as a calmodulin (CaM) agonist.[1][2][3] Its ability to traverse the cell membrane and modulate intracellular calcium signaling pathways makes it a valuable tool for studying cellular processes and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's cell permeability, its mechanism of action, and detailed experimental protocols for its investigation.
Physicochemical Properties of this compound
A thorough understanding of a peptide's physical and chemical characteristics is fundamental to assessing its cell-permeability. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Sequence | Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK) | [1][3] |
| Molecular Weight | 842.09 g/mol | [1][2][3] |
| Molecular Formula | C40H75N9O10 | [1][2][3] |
| Solubility | Soluble to 1 mg/ml in water | [1] |
| CAS Number | 145224-99-3 | [1][2] |
Cell Permeability of this compound
While this compound is widely cited as a cell-permeable peptide, specific quantitative data on its uptake efficiency and the intracellular concentrations achieved remain limited in publicly available literature. However, its demonstrated biological effects within cells provide strong indirect evidence of its ability to cross the plasma membrane. For instance, this compound has been shown to inhibit Ca2+-mediated cytotoxicity and apoptosis with an IC50 of 52 μM, suggesting that it can reach this effective concentration within the cell.[1]
The precise mechanism of this compound's cellular entry has not been fully elucidated. Given its relatively small size and peptidic nature, it is likely to utilize one or more of the known pathways for cell-penetrating peptides (CPPs). These can include direct translocation across the lipid bilayer or endocytic pathways. Further research is required to definitively identify the import mechanism of this compound.
Mechanism of Action and Signaling Pathway
Once inside the cell, this compound functions as a calmodulin (CaM) agonist.[1][2] It is designed to interact with the EF-hand calcium-binding domains of CaM.[2] This interaction can activate CaM-dependent enzymes, such as phosphodiesterase, even in the absence of elevated intracellular calcium levels.[1][4] The activation of CaM-dependent signaling cascades can have profound effects on various cellular processes.
The binding of this compound to calmodulin and the subsequent activation of downstream effectors can be visualized as a signaling pathway.
Caption: this compound cellular uptake and subsequent activation of the calmodulin signaling pathway.
Experimental Protocols
To facilitate further investigation into the cell-permeability of this compound, this section provides detailed methodologies for key experiments.
Protocol 1: Cellular Uptake Assay using Fluorescently Labeled this compound
This protocol describes a method to visualize and quantify the cellular uptake of this compound using fluorescence microscopy and flow cytometry.
Materials:
-
This compound peptide
-
Fluorescent dye with a reactive group (e.g., FITC, Rhodamine B isothiocyanate)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Formaldehyde or paraformaldehyde for cell fixation
-
Mounting medium with DAPI
-
Fluorescence microscope
-
Flow cytometer
Procedure:
-
Labeling of this compound:
-
Conjugate the fluorescent dye to the N-terminus or the lysine side chain of this compound according to the dye manufacturer's protocol.
-
Purify the labeled peptide using HPLC to remove unconjugated dye and unlabeled peptide.
-
Confirm the identity and purity of the fluorescently labeled this compound using mass spectrometry.
-
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency in appropriate culture vessels.
-
Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., water, DMSO).
-
Dilute the labeled this compound in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Incubate the cells with the this compound-containing medium for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
-
Fluorescence Microscopy:
-
Grow cells on glass coverslips in a multi-well plate.
-
After incubation with labeled this compound, wash the cells three times with cold PBS to remove extracellular peptide.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images to observe the intracellular localization of the labeled this compound.
-
-
Flow Cytometry:
-
Grow cells in a multi-well plate.
-
After incubation, wash the cells with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% fetal bovine serum.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized peptide.
-
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for assessing this compound cellular uptake.
Protocol 2: Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of intracellular this compound to activate CaM-dependent phosphodiesterase.
Materials:
-
Cell line of interest
-
This compound peptide
-
Cell lysis buffer
-
PDE assay buffer (containing Tris-HCl, MgCl2, and a PDE substrate like cAMP or cGMP)
-
Calmodulin
-
Calcium chloride (CaCl2)
-
EGTA
-
Enzyme solution (e.g., snake venom nucleotidase)
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specific duration.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
-
PDE Activity Measurement:
-
Prepare reaction mixtures in a 96-well plate. Include the following controls:
-
Basal activity (lysate only)
-
Ca2+/CaM-stimulated activity (lysate + CaCl2 + Calmodulin)
-
This compound-treated lysate activity
-
-
Add the cell lysate to the PDE assay buffer containing the substrate (cAMP or cGMP).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and add the enzyme solution (e.g., snake venom nucleotidase) to convert the product (AMP or GMP) to adenosine/guanosine and inorganic phosphate.
-
Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PDE activity based on a standard curve generated with known concentrations of phosphate.
-
Conclusion
This compound represents a significant tool for the study of calcium-calmodulin signaling. While its cell-permeable nature is well-established through its observed intracellular effects, further quantitative studies are necessary to fully characterize its uptake kinetics and mechanism. The experimental protocols provided in this guide offer a framework for researchers to conduct these investigations and to further explore the therapeutic potential of this intriguing peptide. The continued study of this compound will undoubtedly contribute to a deeper understanding of the intricate role of calcium in cellular function.
References
The intricate Dance of Calcium: A Technical Guide to the Interaction of Calpain-1 with EF-hand Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpain-1 (CALP1), a ubiquitously expressed, calcium-dependent cysteine protease, plays a critical role in a myriad of cellular processes, including signal transduction, cell motility, and apoptosis. Its activity is intricately regulated by intracellular calcium levels, primarily through its own EF-hand motifs and its interaction with its regulatory subunit, calpain-4 (CAPNS1). Dysregulation of calpain-1 activity has been implicated in numerous pathologies, ranging from neurodegenerative diseases to cancer and cardiovascular disorders.
This technical guide provides an in-depth exploration of the molecular interactions between calpain-1 and other proteins containing the EF-hand calcium-binding motif. Understanding these interactions is paramount for elucidating the complex signaling networks governed by calcium and for the development of novel therapeutics targeting calpain-1-related diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Interactions
Quantitative data on the direct interaction of calpain-1 with other EF-hand containing proteins beyond its own regulatory subunit is sparse in publicly available literature. However, detailed studies on the calpain-1 heterodimer provide crucial insights into the affinities and calcium dependence of these interactions.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Calcium Concentration | Notes |
| Calpain-1 (CAPN1) and Calpain-4 (CAPNS1) | Split-Nanoluciferase Biosensor | 185.4 nM | 5 mM Ca²⁺ | Higher affinity interaction in the presence of calcium compared to magnesium. |
| Calpain-1 (CAPN1) and Calpain-4 (CAPNS1) | Split-Nanoluciferase Biosensor | 361.8 nM | 5 mM Mg²⁺ | |
| Calpain-1 and Titin (I2-I6 region) | Not specified | 5.1 x 10⁻⁷ M (510 nM) | Sub-saturating Ca²⁺ (Kd for Ca²⁺ binding to peptidase is 25 µM) | Titin is not a classical EF-hand protein but this demonstrates high-affinity, calcium-dependent binding. |
Note: The half-maximal effective concentration (EC50) of Ca²⁺ required to support the interaction between the penta-EF-hand domains of CAPN1 and CAPNS1 is 59.9 µM.
Signaling Pathways and Logical Relationships
The interplay between calpain-1 and other EF-hand proteins is a critical node in calcium-mediated signaling. Below are graphical representations of these pathways and experimental workflows.
Caption: Calpain-1 signaling pathway.
Caption: Co-Immunoprecipitation Workflow.
The Dichotomous Role of Calpain-1 in Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpain-1 (CALP1), a calcium-dependent cysteine protease, is a key regulator of numerous cellular processes, including cell motility, proliferation, and signal transduction. Its role in apoptosis, or programmed cell death, is particularly complex and multifaceted. While often implicated as a pro-apoptotic factor, a growing body of evidence reveals that Calpain-1 also possesses significant anti-apoptotic properties. This technical guide provides a comprehensive overview of the anti-apoptotic functions of Calpain-1, detailing its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to investigate its activity. A balanced perspective is presented by also briefly covering its pro-apoptotic roles, offering a complete picture of its dichotomous nature in the regulation of cell fate.
The Dual Nature of Calpain-1 in Apoptosis
Calpain-1's involvement in apoptosis is context-dependent, varying with cell type, the nature of the apoptotic stimulus, and the cellular microenvironment. It can either promote or inhibit apoptosis through the specific cleavage of a diverse array of substrate proteins.
Anti-Apoptotic Functions of Calpain-1
The primary anti-apoptotic mechanism of Calpain-1 involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial pro-survival pathway in many cell types.
NF-κB Pathway Activation:
In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκBα (inhibitor of kappa B alpha). Upon receiving specific signals, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes.
Calpain-1 can directly cleave IκBα, leading to its degradation. This provides an alternative, proteasome-independent pathway for NF-κB activation. This constitutive degradation of IκBα by Calpain-1 can contribute to a basal level of NF-κB activity, promoting cell survival[1]. In certain pathological conditions, such as sepsis-induced myocardial dysfunction, increased Calpain-1 activity leads to enhanced IκBα degradation and subsequent NF-κB activation, which, in this context, contributes to an inflammatory response but also highlights a direct regulatory link[2][3].
Pro-Apoptotic Functions of Calpain-1
Conversely, Calpain-1 can promote apoptosis through several mechanisms:
-
Direct Activation of Caspases: Calpain-1 can cleave and activate executioner caspases, such as caspase-7 and caspase-3, which are central to the apoptotic cascade[4].
-
Cleavage of Bcl-2 Family Proteins: Calpain-1 can cleave pro-apoptotic proteins like Bax and Bid. Cleavage of Bax can generate a more potent pro-apoptotic fragment, while cleavage of Bid can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway[5][6].
-
Mitochondrial Dysfunction: Calpain-1 can translocate to the mitochondria and cleave proteins of the electron transport chain, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like apoptosis-inducing factor (AIF)[7][8].
Quantitative Data on Calpain-1 in Apoptosis
The following tables summarize quantitative data from various studies, illustrating the complex role of Calpain-1 in apoptosis.
| Calpain Inhibitor | Cell Line | IC50 (µM) | Effect | Reference |
| Aldehyde Inhibitor 1 | PC-3 (Prostate Cancer) | ~10 | Anti-proliferative | [9] |
| Aldehyde Inhibitor 2 | HeLa (Cervical Cancer) | ~5 | Anti-proliferative | [9] |
| Aldehyde Inhibitor 3 | Jurkat (T-cell Leukemia) | ~2 | Anti-proliferative, Induces Apoptosis | [9] |
| Aldehyde Inhibitor 4 | Daudi (Burkitt's Lymphoma) | >30 | Anti-proliferative | [9] |
| Calpeptin | SW480 (Colon Carcinoma) | Not specified | Blocks β-catenin cleavage | [4] |
| Calpain Inhibitor 1 | RKO, SK-HEP-1 (p53 wt) | 5 | Induces G0/G1 arrest and apoptosis |
Table 1: IC50 Values of Calpain Inhibitors and their Effects on Cancer Cell Lines. The induction of apoptosis by calpain inhibitors suggests an anti-apoptotic role for calpain in these cell lines.
| Experimental Condition | Cell Type | Measurement | Observation | Reference |
| Oxidative Stress | Wild-type vs. Calpain-1 KO neurons | TUNEL-positive cells | Calpain-1 KO neurons showed significantly fewer apoptotic cells (24.5% vs 41.1% in WT) | [7] |
| LPS-induced Sepsis | Mouse myocardium | IκBα protein levels | Significant degradation of IκBα, which was prevented by calpain inhibitors | [2][3] |
| v12k-Ras Transformation | Rat-1 fibroblasts | Calpain activity | 3.2-fold elevation in calpain activity compared to non-transformed cells | |
| v-Fos Transformation | 208F rat fibroblasts | Calpain activity | 1.5-fold elevation in calpain activity compared to non-transformed cells |
Table 2: Quantitative Analysis of Calpain-1 Activity and its Effect on Apoptosis. These studies provide evidence for both pro- and anti-apoptotic roles of Calpain-1.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Calpain-1 in apoptosis.
References
- 1. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Targeted Gene Inactivation of Calpain-1 Suppresses Cortical Degeneration Due to Traumatic Brain Injury and Neuronal Apoptosis Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Calpain Activity Is Generally Elevated during Transformation but Has Oncogene-Specific Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
The physiological role of endogenous CALP1-like peptides
An In-Depth Technical Guide to the Physiological Role of Endogenous Calcitonin Gene-Related Peptide (CGRP)
Introduction
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in a wide array of physiological processes.[1] It is a member of the calcitonin family of peptides, which also includes calcitonin, amylin, adrenomedullin (AM), and adrenomedullin 2/intermedin (AM2/IMD).[2][3] CGRP is produced through tissue-specific alternative splicing of the calcitonin gene.[1][4] In humans, CGRP exists in two isoforms, α-CGRP and β-CGRP, which differ by three amino acids and are encoded by separate genes.[2] α-CGRP is the more predominantly studied form and is widely distributed in both the central and peripheral nervous systems, particularly in C and Aδ sensory fibers.[1][2] β-CGRP is primarily found in the enteric nervous system.[5] This guide provides a comprehensive overview of the molecular biology, signaling pathways, physiological functions, and therapeutic relevance of the CGRP family of peptides.
CGRP Receptors
CGRP exerts its effects by binding to a unique G protein-coupled receptor (GPCR).[6] The functional CGRP receptor is a complex composed of three proteins:
-
Calcitonin receptor-like receptor (CLR): A seven-transmembrane GPCR.[2][7]
-
Receptor activity-modifying protein 1 (RAMP1): A single-transmembrane protein that is essential for the transport of CLR to the cell surface and for high-affinity CGRP binding.[2][7]
-
Receptor component protein (RCP): An intracellular protein required for signal transduction.
The combination of CLR and RAMP1 forms the CGRP receptor.[3][7] The diversity of the calcitonin peptide family's biological actions is, in part, due to the combinatorial possibilities between CLR or the calcitonin receptor (CTR) with the three known RAMPs (RAMP1, RAMP2, and RAMP3).[3] For instance, the co-expression of CLR with RAMP2 or RAMP3 forms receptors for adrenomedullin, while the association of CTR with different RAMPs creates various amylin receptor subtypes.[3] CGRP itself can bind with high affinity to the amylin 1 (AMY1) receptor, which consists of the calcitonin receptor (CTR) and RAMP1.[7][8]
Signaling Pathways
Activation of the CGRP receptor initiates several intracellular signaling cascades, with the most well-characterized being the Gαs-mediated pathway.[1][9]
-
cAMP-PKA Pathway: Upon CGRP binding, the receptor complex couples to the Gαs protein, which activates adenylyl cyclase (AC).[1][9][10] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA).[1][9] PKA then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which can lead to changes in gene expression.[1] This pathway is central to many of CGRP's physiological effects, including vasodilation.[9][10]
-
Other Signaling Pathways: Beyond the canonical cAMP pathway, CGRP receptor activation can also engage other signaling molecules.[1] In certain cell types, CGRP has been shown to activate:
-
Mitogen-activated protein kinases (MAPKs): Including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, which can influence processes like cell proliferation and survival.[1][11]
-
Phospholipase C (PLC): In some cells, the receptor can couple to Gαq/11, activating PLC, which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[9]
-
Nitric Oxide (NO): The vasodilatory effects of CGRP are mediated by both NO-dependent and NO-independent mechanisms.[1][11]
-
Below is a diagram illustrating the primary CGRP signaling pathways.
References
- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 3. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The calcitonin gene peptides: biology and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceofmigraine.com [scienceofmigraine.com]
- 8. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. mdpi.com [mdpi.com]
The Evolutionary Conservation of CALP1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium-like protein 1 (CALP1), also known as Calbrain or Calcium-binding protein 1 (CABP1), is a member of the calmodulin superfamily of calcium-binding proteins. It plays a crucial role in intracellular calcium signaling, a ubiquitous and versatile signaling mechanism that governs a myriad of cellular processes. The evolutionary conservation of this compound across diverse species underscores its fundamental biological importance and highlights its potential as a therapeutic target. This technical guide provides a comprehensive exploration of the evolutionary conservation of this compound, detailing its signaling pathways, experimental methodologies for its study, and quantitative data on its sequence conservation.
Data Presentation: Evolutionary Conservation of this compound
The evolutionary conservation of this compound was assessed by comparing the amino acid sequences of its orthologs from five vertebrate species: Homo sapiens (Human), Pan troglodytes (Chimpanzee), Mus musculus (Mouse), Danio rerio (Zebrafish), and Xenopus tropicalis (Western clawed frog). The protein sequences were retrieved from the UniProt and NCBI databases. A multiple sequence alignment was performed using Clustal Omega, and the percentage identity matrix was calculated.
| Species | Homo sapiens | Pan troglodytes | Mus musculus | Danio rerio | Xenopus tropicalis |
| Homo sapiens | 100% | 99.5% | 98.6% | 76.8% | 85.9% |
| Pan troglodytes | 99.5% | 100% | 98.2% | 76.4% | 85.4% |
| Mus musculus | 98.6% | 98.2% | 100% | 77.2% | 86.8% |
| Danio rerio | 76.8% | 76.4% | 77.2% | 100% | 75.5% |
| Xenopus tropicalis | 85.9% | 85.4% | 86.8% | 75.5% | 100% |
Table 1: Percentage Identity Matrix of this compound Orthologs. The table displays the percentage of identical amino acid residues between the this compound protein sequences of the listed species.
The high degree of sequence identity, particularly among mammals (human, chimpanzee, and mouse show over 98% identity), strongly suggests a conserved three-dimensional structure and, consequently, a conserved function throughout vertebrate evolution. The significant, albeit lower, identity with zebrafish and frog orthologs indicates that the core functions of this compound were established early in vertebrate evolution.
Experimental Protocols
The study of this compound's evolutionary conservation and function involves a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.
Multiple Sequence Alignment and Phylogenetic Analysis
This protocol outlines the computational steps to assess the evolutionary relationship between this compound orthologs.
Objective: To align the amino acid sequences of this compound from different species and infer their evolutionary history.
Methodology:
-
Sequence Retrieval: Obtain the FASTA formatted protein sequences of this compound orthologs from public databases such as --INVALID-LINK-- or --INVALID-LINK--.
-
Multiple Sequence Alignment:
-
Utilize a multiple sequence alignment tool such as --INVALID-LINK-- or --INVALID-LINK--.
-
Paste the retrieved FASTA sequences into the input box.
-
Execute the alignment with default parameters. The algorithm will identify conserved regions and introduce gaps to maximize alignment scores.
-
-
Phylogenetic Tree Construction:
-
The output of the multiple sequence alignment (in a format like ClustalW or PHYLIP) can be used to generate a phylogenetic tree.
-
Use an online tool like "Simple Phylogeny" on the Clustal Omega results page or dedicated software like MEGA or PhyML.
-
Select a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).
-
The resulting tree visually represents the inferred evolutionary relationships.
-
Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins
This protocol describes a method to identify proteins that physically interact with this compound within a cell.
Objective: To isolate and identify proteins that form a complex with this compound.
Methodology:
-
Cell Lysis:
-
Culture cells expressing endogenous or tagged this compound.
-
Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody specific to this compound (or the tag) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
-
Western Blotting for this compound Expression Analysis
This protocol details the detection of this compound protein in a sample.
Objective: To determine the presence and relative abundance of this compound protein.
Methodology:
-
Protein Extraction: Prepare protein lysates from cells or tissues as described in the Co-IP protocol.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
Mandatory Visualization
Phylogenetic Tree of this compound Orthologs
Caption: Phylogenetic tree of this compound orthologs.
Experimental Workflow: Co-Immunoprecipitation
Methodological & Application
Modulating Neuronal Fate: Application of Calpain-1 Inhibitors in Primary Neuron Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calpain-1 (CAPN1), a calcium-dependent cysteine protease, is a critical regulator of neuronal function and fate. It plays a dual role, contributing to synaptic plasticity and neuroprotection under physiological conditions, while its overactivation is implicated in neurodegenerative pathways. In primary neuron cultures, a key in vitro model for neurobiological studies, precise modulation of Calpain-1 activity is essential for elucidating its roles in neuronal health and disease. These application notes provide detailed protocols for the use of Calpain-1 inhibitors in primary neuron cultures to study its downstream signaling and for neuroprotection assays.
Data Presentation: Calpain-1 Inhibitors in Neuronal Cultures
The following table summarizes the commonly used Calpain-1 inhibitors and their typical working concentrations in primary neuron cultures, as derived from published studies.
| Inhibitor Name | Alternative Names | Target(s) | Typical Working Concentration | Application | Reference(s) |
| Calpain Inhibitor I | ALLN, Z-L-Abu-CONH-Et | Calpain-1, Calpain-2, Cathepsins | 10 - 50 µM | Neuroprotection, Inhibition of Aβ accumulation | [1] |
| Calpain Inhibitor II | ALLM, Z-L-Leu-L-Leu-CHO | Calpain-1, Calpain-2, Proteasome | 10 - 25 µM | Neuroprotection | [2] |
| Calpain Inhibitor III | MDL-28170, Z-Val-Phe-CHO | Calpain-1, Calpain-2 | 10 - 20 µM | Neuroprotection, Inhibition of excitotoxicity | [3][4] |
Note: The optimal concentration of each inhibitor may vary depending on the specific primary neuron type, culture conditions, and experimental goals. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the establishment of primary cortical neuron cultures from embryonic rodents, a foundational step for subsequent experiments with Calpain-1 inhibitors.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18)
-
Coating Solution: Poly-D-lysine (100 µg/mL) in sterile water
-
Dissection Medium: Ice-cold Hank's Balanced Salt Solution (HBSS)
-
Digestion Solution: Papain (20 units/mL) in dissection medium
-
Plating Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Sterile dissection tools, conical tubes, and cell culture plates/coverslips
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-lysine solution overnight at 37°C. Wash twice with sterile water before use.
-
Dissection: Euthanize the pregnant rodent according to approved institutional protocols. Dissect the embryos and transfer them to ice-cold dissection medium.
-
Cortical Tissue Isolation: Decapitate the embryos and isolate the cerebral cortices. Remove the meninges.
-
Enzymatic Digestion: Transfer the cortical tissue to the digestion solution and incubate at 37°C for 15-30 minutes with gentle agitation.
-
Trituration: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons at a density of 1,000–5,000 cells per mm² in pre-warmed plating medium.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Replace half of the medium every 3-4 days. Neurons are typically mature and ready for experiments within 7-14 days in vitro (DIV).
Protocol 2: Neuroprotection Assay Using a Calpain-1 Inhibitor
This protocol outlines a method to assess the neuroprotective effects of a Calpain-1 inhibitor against excitotoxicity induced by N-methyl-D-aspartate (NMDA).
Materials:
-
Mature primary neuron cultures (DIV 7-14 from Protocol 1)
-
Calpain-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
NMDA stock solution (e.g., 10 mM in sterile water)
-
Neuronal growth medium
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the Calpain-1 inhibitor in neuronal growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Pre-treatment: Replace the existing medium in the mature neuron cultures with the medium containing the different concentrations of the Calpain-1 inhibitor or vehicle. Incubate for 1-2 hours at 37°C.
-
Excitotoxicity Induction: Add NMDA to the medium to a final concentration of 50-100 µM. Do not add NMDA to the negative control wells.
-
Incubation: Return the plates to the incubator and incubate for 24 hours.
-
Assessment of Neuronal Viability: Quantify neuronal viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated (no NMDA, no inhibitor) control wells.
Protocol 3: Analysis of Calpain-1 Substrate Cleavage
This protocol describes how to analyze the cleavage of a known Calpain-1 substrate, such as α-spectrin, to confirm the efficacy of a Calpain-1 inhibitor.
Materials:
-
Treated primary neuron cultures from Protocol 2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against α-spectrin (detecting both full-length and cleavage products)
-
Appropriate secondary antibody
Procedure:
-
Cell Lysis: After treatment, wash the neurons with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against α-spectrin overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for full-length α-spectrin (approx. 240 kDa) and its Calpain-specific breakdown products (SBDPs, approx. 145/150 kDa). A decrease in the ratio of SBDPs to full-length spectrin in inhibitor-treated samples indicates successful Calpain-1 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Calpain-1 and a typical experimental workflow for studying its inhibition.
Caption: Calpain-1 signaling cascade in neurons.
Caption: Workflow for assessing Calpain-1 inhibitor efficacy.
References
- 1. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of MAPK/ERK1/2 and calpain inhibitors on lactacystin-induced cell damage in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes: CALP1 as a Tool for Studying Calmodulin-Dependent Enzymes
Introduction
Calmodulin (CaM) is a highly conserved, multifunctional calcium-binding protein that acts as a primary transducer of intracellular calcium (Ca²⁺) signals in all eukaryotic cells. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and regulate a diverse array of target proteins, including protein kinases, phosphatases, phosphodiesterases, and ion channels. This Ca²⁺/CaM complex is pivotal in mediating cellular processes such as metabolism, apoptosis, muscle contraction, and memory.
CALP1 (Calcium-like peptide 1) is a cell-permeable peptide designed to mimic the effect of Ca²⁺ by binding to the EF-hand Ca²⁺-binding domains of calmodulin. This property makes this compound a valuable chemical tool for researchers studying the roles and regulation of CaM-dependent enzymes. As a CaM agonist, this compound can be used to activate CaM-dependent pathways, helping to elucidate their downstream effects and identify potential therapeutic targets.
Mechanism of Action
This compound functions as a calmodulin agonist by directly binding to the EF-hand motifs, which are the canonical Ca²⁺-binding sites on CaM. This binding induces a conformational change in CaM similar to that caused by Ca²⁺, exposing hydrophobic patches on the protein surface. These exposed sites then become available to bind and activate downstream CaM-dependent enzymes, thereby initiating their catalytic activity even in the absence of elevated intracellular Ca²⁺ levels. This allows for the specific activation of CaM-mediated signaling pathways, providing a method to isolate and study their functions.
Caption: Mechanism of Calmodulin activation by Ca²⁺ versus this compound.
Quantitative Data for this compound
The following table summarizes the known binding and inhibitory constants for this compound, providing researchers with essential data for experimental design.
| Parameter | Value | Description | Reference(s) |
| Kd | 88 µM | Dissociation constant for this compound binding to Calmodulin. | |
| IC50 | 44.78 - 52 µM | Concentration for 50% inhibition of Ca²⁺-mediated cytotoxicity and apoptosis. |
Applications in Studying Specific Calmodulin-Dependent Enzymes
This compound can be employed to investigate several key CaM-dependent enzyme systems.
Phosphodiesterase 1 (PDE1)
Background: PDE1 is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. Its activity is strictly dependent on the Ca²⁺/CaM complex. By regulating cyclic nucleotide levels, PDE1 plays a crucial role in various physiological processes, including cardiomyocyte function and inflammatory responses.
Application: this compound is a known activator of CaM-dependent phosphodiesterase. Researchers can use this compound to stimulate PDE1 activity in cell-based or biochemical assays to study its role in cyclic nucleotide signaling pathways, independent of Ca²⁺ ionophores or other methods that globally raise intracellular calcium.
Caption: this compound activation of the PDE1 signaling pathway.
Calcineurin (CaN)
Background: Calcineurin is a Ca²⁺ and calmodulin-dependent serine/threonine protein phosphatase. It plays a critical role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the subsequent expression of immune-response genes like Interleukin-2 (IL-2).
Application: this compound can be used to probe the calcineurin-NFAT signaling pathway. By activating CaM, this compound can trigger the activation of calcineurin, allowing for the study of its role in cellular processes like cardiomyocyte hypertrophy and immune responses. This provides a specific tool to investigate the consequences of calcineurin activation.
Caption: this compound modulation of the Calcineurin-NFAT pathway.
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)
Background: CaMKII is a multifunctional serine/threonine protein kinase that is critical for processes such as learning, memory, and cardiac function. Its activation is triggered by binding to the Ca²⁺/CaM complex, which leads to autophosphorylation and sustained, Ca²⁺-independent activity.
Application: this compound can be utilized to initiate the activation cascade of CaMKII. This allows for the investigation of CaMKII's downstream targets and its role in synaptic plasticity and other cellular functions in a controlled manner, bypassing the need for Ca²⁺ influx.
Caption: this compound activation of the CaMKII signaling pathway.
Nitric Oxide Synthase (NOS)
Background: Neuronal NOS (nNOS) and endothelial NOS (eNOS) are Ca²⁺/CaM-dependent enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses.
Application: While some calmodulin-like proteins show weaker activation of NOS compared to CaM, this compound can still be used as a tool to explore the regulatory mechanisms of NOS activity. Experiments can be designed to determine if this compound-bound CaM can activate NOS or modulate its activity, providing insights into the specific conformational requirements for NOS activation.
Caption: Probing the Nitric Oxide Synthase (NOS) pathway with this compound.
Experimental Protocols
Protocol 1: General Assay for this compound's Effect on CaM-Dependent Enzyme Activity
This protocol provides a framework for measuring the activity of a purified CaM-dependent enzyme in the presence of this compound. This can be adapted for various enzymes (e.g., PDE1, calcineurin) by using the appropriate substrate and detection method.
Caption: General workflow for assessing this compound's effect on enzyme activity.
Materials:
-
Purified Calmodulin-dependent enzyme
-
Purified Calmodulin
-
This compound peptide
-
Enzyme-specific substrate
-
Assay Buffer (specific to the enzyme)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare working solutions of the enzyme, calmodulin, and substrate in the assay buffer. Keep all protein solutions on ice.
-
-
Assay Setup:
-
Design the plate layout to include the following conditions in triplicate:
-
Blank: Assay buffer only (for background subtraction).
-
Negative Control: Enzyme + Substrate (to measure CaM-independent activity).
-
Positive Control: Enzyme + Substrate + Calmodulin + Ca²⁺ (to measure maximal Ca²⁺-dependent activation).
-
Experimental Wells: Enzyme + Substrate + Calmodulin + varying concentrations of this compound (in a buffer with low/chelated Ca²⁺ to isolate this compound's effect).
-
-
Add the components to the wells of a 96-well plate. The final volume should be consistent across all wells. Add the substrate last to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the product formation using a microplate reader at the appropriate wavelength for the specific assay.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the enzyme activity for each condition.
-
Determine the effect of this compound by comparing the activity in the experimental wells to the negative and positive controls. Plot the dose-response curve for this compound to determine its EC₅₀ (concentration for 50% maximal activation).
-
Protocol 2: Cell-Based Assay for this compound Inhibition of Ca²⁺-Mediated Cytotoxicity
This protocol is designed to measure the protective effects of this compound against apoptosis or cytotoxicity induced by agents that cause Ca²⁺ overload.
Materials:
-
Cell line of interest (e.g., pancreatic acinar cells, neurons)
-
Cell culture medium and supplements
-
This compound peptide
-
A cytotoxic agent that increases intracellular Ca²⁺ (e.g., ionomycin, thapsigargin, or gossypol)
-
Cytotoxicity/Apoptosis detection kit (e.g., LDH release assay, Annexin V/PI staining, or Caspase-3 activity assay)
-
96-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle-only control.
-
Following pre-treatment, add the Ca²⁺-mobilizing cytotoxic agent to the wells (except for the untreated control wells).
-
-
Incubation:
-
Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 6-24 hours), depending on the agent and cell type.
-
-
Detection of Cytotoxicity/Apoptosis:
-
Follow the manufacturer's protocol for the chosen detection kit.
-
For LDH Assay: Collect the supernatant to measure lactate dehydrogenase release.
-
For Annexin V/PI Staining: Stain the cells and analyze them using a fluorescence microscope or flow cytometer to quantify apoptotic and necrotic cells.
-
-
Data Analysis:
-
Quantify the level of cell death in each condition.
-
Normalize the results to the control wells (untreated cells as 0% death, cells with cytotoxic agent only as 100% death).
-
Plot the percentage of cell death against the concentration of this compound to determine the IC₅₀ value.
-
Application Notes and Protocols for High-Throughput Screening of Calmodulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calmodulin (CaM) is a highly conserved, calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. As a primary intracellular calcium sensor, CaM modulates the activity of a wide array of downstream effector proteins, including kinases, phosphatases, and ion channels. The dysregulation of CaM signaling is implicated in various pathological conditions, making it an attractive target for therapeutic intervention. The discovery of small molecule inhibitors of CaM is a critical step in developing novel therapeutics. High-throughput screening (HTS) provides a robust platform for identifying such inhibitors from large chemical libraries.
These application notes provide detailed protocols for two primary HTS assays for the identification of CaM inhibitors: a biochemical Fluorescence Polarization (FP) assay and a cell-based high-content screening (HCS) assay. Additionally, a protocol for a secondary enzymatic assay is included for hit confirmation and characterization.
Calmodulin Signaling Pathway
The binding of four calcium ions to CaM induces a conformational change, exposing hydrophobic patches on its surface.[1] This Ca2+-CaM complex then interacts with and modulates the activity of a multitude of target proteins. Key downstream effectors include Calcineurin, CaM Kinases (CaMKs), and phosphodiesterases (PDEs).[2][3][4]
Caption: Calmodulin signaling pathway.
High-Throughput Screening Workflow for CaM Inhibitors
A typical HTS campaign for identifying CaM inhibitors involves several stages, from primary screening of a large compound library to hit confirmation and validation through secondary and functional assays.
Caption: HTS workflow for CaM inhibitor discovery.
I. Primary Screening: Fluorescence Polarization (FP) Assay
Principle of the Assay
Fluorescence polarization is a powerful technique for monitoring molecular interactions in solution. The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in depolarized light (low FP). Upon binding to a larger molecule like CaM, the rotational motion of the tracer is restricted, leading to an increase in the polarization of the emitted light (high FP). In a competitive FP assay, test compounds that bind to CaM will displace the fluorescent tracer, causing a decrease in the FP signal.
Caption: Principle of the competitive FP assay.
Experimental Protocol: FP Assay using Cy5-W-7 Tracer
This protocol is adapted from a published HTS assay for CaM antagonists.[5]
Materials and Reagents:
-
Calmodulin (CaM): Human recombinant, purified.
-
Fluorescent Tracer: Cy5-labeled W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide).[5]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control: W-7 or Trifluoperazine.
-
Microplates: 384-well or 1536-well, black, low-volume, non-binding surface.
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds, positive controls, and DMSO (negative control) to the assay plate.
-
Reagent Preparation:
-
Prepare a solution of CaM and Cy5-W-7 tracer in the assay buffer. The optimal concentrations should be determined empirically through titration experiments. A starting point is 2x the final concentration of each reagent. A published assay used a final concentration of 6.5 µM for the tracer.[5]
-
-
Assay Reaction:
-
Add the CaM/tracer solution to all wells of the assay plate.
-
The final assay volume may be 5-10 µL for a 384-well plate or 2-4 µL for a 1536-well plate.
-
The final DMSO concentration should be kept low (≤ 1%).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm, emission at ~670 nm).
-
Record the parallel (I∥) and perpendicular (I⊥) fluorescence intensity values.
-
-
Data Analysis:
-
Calculate the FP value (in milli-polarization units, mP) for each well using the formula: mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the G-factor of the instrument.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (High_FP_Control - Sample_FP) / (High_FP_Control - Low_FP_Control).
-
Identify "hits" as compounds that exhibit a significant percentage of inhibition (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).
-
II. Secondary Screening: Cell-Based High-Content Screening (HCS) Assay
Principle of the Assay
This assay utilizes a cell line stably expressing a CaM-EGFP (Enhanced Green Fluorescent Protein) fusion protein.[3] In the resting state, the CaM-EGFP fusion protein is distributed throughout the cytoplasm. Upon an increase in intracellular calcium, CaM undergoes a conformational change, leading to a change in the fluorescence properties of the adjacent EGFP. CaM inhibitors will prevent or reverse this change. High-content imaging and analysis are used to quantify the changes in fluorescence intensity or localization on a per-cell basis.
Experimental Protocol: CaM-EGFP Fluorescence Assay
Materials and Reagents:
-
Cell Line: A stable cell line expressing a CaM-EGFP fusion protein (e.g., in HEK293 or U2OS cells).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS and selection antibiotic).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Stimulant: A calcium ionophore such as Ionomycin or A23187.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control: A known cell-permeable CaM inhibitor (e.g., Trifluoperazine).
-
Nuclear Stain: Hoechst 33342.
-
Microplates: 96-well or 384-well, black, clear-bottom, tissue culture-treated.
Procedure:
-
Cell Seeding:
-
Seed the CaM-EGFP expressing cells into the microplates at a density that will result in a sub-confluent monolayer at the time of the assay (e.g., 5,000-10,000 cells per well for a 384-well plate).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the test compounds, positive control, and DMSO (negative control) diluted in assay buffer to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Add the calcium ionophore (e.g., Ionomycin) to all wells to induce calcium influx. The final concentration should be optimized to give a robust fluorescence change without causing cytotoxicity.
-
Incubate for an optimized period (e.g., 10-30 minutes) at 37°C.
-
-
Staining and Fixation (Optional, for endpoint assays):
-
Add Hoechst 33342 to stain the nuclei.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
-
Image Acquisition:
-
Acquire images using an automated high-content imaging system.
-
Use appropriate filter sets for EGFP (e.g., 488 nm excitation, 515 nm emission) and Hoechst (e.g., 350 nm excitation, 461 nm emission).
-
Acquire images from multiple fields per well to ensure robust statistics.
-
-
Image Analysis:
-
Use a high-content analysis software to perform image segmentation and feature extraction.
-
Step 1: Identify Nuclei: Use the Hoechst channel to identify individual nuclei.
-
Step 2: Identify Cytoplasm: Use the nuclear mask to define a cytoplasmic region of interest for each cell.
-
Step 3: Quantify Fluorescence: Measure the mean fluorescence intensity of EGFP in the cytoplasm of each cell.
-
Data Analysis: Calculate the average cytoplasmic EGFP intensity per well. Normalize the data to the positive and negative controls to determine the percentage of inhibition for each test compound.
-
III. Hit Confirmation: CaM-Dependent Phosphodiesterase (PDE) Activity Assay
Principle of the Assay
This is a functional assay to confirm that hits from the primary screen can inhibit CaM's activity. CaM activates phosphodiesterase 1 (PDE1), which hydrolyzes cyclic adenosine monophosphate (cAMP) to AMP. The activity of PDE1 can be measured using a variety of commercially available kits, often employing a two-step enzymatic reaction that converts the resulting AMP into a detectable signal (e.g., luminescence or fluorescence). CaM inhibitors will prevent the activation of PDE1 by CaM, resulting in a low signal.
Experimental Protocol: Luminescence-Based PDE1 Assay
Materials and Reagents:
-
Calmodulin (CaM): Human recombinant, purified.
-
PDE1: Purified, CaM-dependent phosphodiesterase.
-
cAMP: Substrate for PDE1.
-
Assay Buffer: As recommended by the PDE assay kit manufacturer.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control: A known PDE1 inhibitor (e.g., IBMX) or a strong CaM inhibitor.
-
Luminescent PDE Assay Kit: Commercially available (e.g., PDE-Glo™ from Promega).
-
Microplates: 384-well, white, opaque.
Procedure:
-
Reaction Setup:
-
In the wells of the microplate, combine the assay buffer, CaM, and the test compound or controls.
-
Add PDE1 to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate PDE Reaction:
-
Add cAMP to all wells to start the enzymatic reaction.
-
Incubate for an optimized time (e.g., 30-60 minutes) at room temperature.
-
-
Stop Reaction and Detect Signal:
-
Follow the instructions of the commercial assay kit to stop the PDE1 reaction and initiate the detection reaction (which converts AMP to a luminescent signal).
-
-
Data Acquisition:
-
Measure the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls. A low luminescent signal indicates inhibition of the CaM-PDE1 interaction.
-
Calculate the IC₅₀ values for the confirmed hits.
-
Data Presentation: IC₅₀ Values of Known CaM Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized CaM inhibitors, as determined by a fluorescence polarization assay.[5]
| Compound | Chemical Class | IC₅₀ (µM)[5] |
| W-7 | Naphthalenesulfonamide | 11.0 |
| Chlorpromazine | Phenothiazine | 15.0 |
| Trifluoperazine | Phenothiazine | 12.0 |
| W-5 | Naphthalenesulfonamide | 130.0 |
| Clozapine | Dibenzodiazepine | 45.0 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the high-throughput screening and identification of novel Calmodulin inhibitors. The combination of a primary biochemical screen, such as the fluorescence polarization assay, with a secondary cell-based high-content screen allows for the robust identification and validation of hits. Subsequent functional assays, like the CaM-dependent PDE activity assay, are crucial for confirming the mechanism of action of the identified compounds. These methodologies, when integrated into a drug discovery workflow, can significantly accelerate the development of new therapeutic agents targeting CaM-mediated signaling pathways.
References
- 1. An alternative assay to discover potential calmodulin inhibitors using a human fluorophore-labeled CaM protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a fluorescent polarization based high throughput assay to identify new calmodulin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A whole-cell assay for the high throughput screening of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. A fluorescence polarization-based assay for the identification and evaluation of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CALP1 for Neuroprotection Studies
Topic: In Vivo Modulation of Calpain-1 for Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular processes. In the central nervous system, two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), have been extensively studied. A growing body of evidence suggests that these two isoforms have opposing functions in neuronal health and disease. Calpain-1 is generally considered to be neuroprotective, while calpain-2 is implicated in neurodegenerative processes.[1][2][3][4] This duality presents a unique therapeutic opportunity: enhancing the activity of calpain-1 or selectively inhibiting calpain-2 could offer neuroprotection in various pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[3][4]
These application notes provide an overview of the role of calpain-1 in neuroprotection and outline protocols for its study in vivo. Given that the direct in vivo administration of the CALP1 protein is not a standard experimental practice, these notes will focus on genetic models and the administration of calpain inhibitors to study and modulate calpain-1's neuroprotective effects.
The Neuroprotective Role of Calpain-1
Calpain-1 activation is associated with several pro-survival signaling pathways. It is required for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[1][4] Studies using calpain-1 knock-out mice have demonstrated increased apoptosis in the brain during early postnatal development and exacerbated neuronal damage following acute insults, confirming its neuroprotective role.[3][5]
The neuroprotective effects of calpain-1 are mediated, in part, through the cleavage and inactivation of PHLPP1 (PH domain and leucine-rich repeat protein phosphatase 1), a negative regulator of the pro-survival kinases Akt and ERK.[4][5] By cleaving PHLPP1, calpain-1 promotes the activation of Akt and ERK, leading to enhanced neuronal survival.[4][5]
Signaling Pathways
The following diagram illustrates the proposed neuroprotective signaling pathway of calpain-1.
Experimental Protocols
The following protocols provide a framework for studying the neuroprotective effects of calpain-1 in vivo.
Animal Models
The choice of animal model is critical for studying neuroprotection. Common models include rodents (mice and rats) subjected to experimental conditions that mimic human neurological disorders.
Table 1: Animal Models for Neuroprotection Studies
| Disease Model | Description | Species | Key Considerations |
| Focal Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) to mimic stroke. | Rat, Mouse | Reperfusion injury, infarct volume measurement. |
| Traumatic Brain Injury (TBI) | Controlled cortical impact (CCI) or fluid percussion injury. | Rat, Mouse | Severity of injury, behavioral outcomes. |
| Parkinson's Disease | MPTP or 6-OHDA administration to induce dopaminergic neurodegeneration. | Mouse, Rat | Specificity of neurotoxin, motor function assessment. |
| Alzheimer's Disease | Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1). | Mouse | Age-dependent pathology, cognitive testing. |
Protocol 1: In Vivo Administration of Calpain Inhibitors
While the goal is to understand this compound's protective role, the use of calpain inhibitors can help elucidate the overall contribution of calpains to neuronal injury.
Objective: To assess the neuroprotective effect of a calpain inhibitor in a mouse model of focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Calpain inhibitor (e.g., MDL-28170, Calpeptin)
-
Vehicle (e.g., saline, DMSO)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain body temperature at 37°C.
-
Drug Administration: Administer the calpain inhibitor or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and time relative to the ischemic insult (e.g., 30 minutes before MCAO).
-
Induction of Ischemia: Perform MCAO for 60 minutes, followed by reperfusion.
-
Behavioral Assessment: Conduct behavioral tests at 24, 48, and 72 hours post-MCAO to assess neurological deficits.
-
Histological Analysis: At 72 hours post-MCAO, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect the brains and section them.
-
Infarct Volume Measurement: Stain brain sections with TTC to visualize the infarct area and calculate the infarct volume.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).
Table 2: Example Dosages of Calpain Inhibitors for In Vivo Studies
| Compound | Animal Model | Species | Route of Administration | Dosage | Reference |
| MDL-28170 | TBI (CCI) | Mouse | IV followed by IP | 10-40 mg/kg | [5] |
| Calpeptin | Focal Cerebral Ischemia (MCAO) | Rat | Intracerebroventricular (ICV) | 50 µg | [1][6] |
| SNJ-1945 | Retinal Damage (NMDA injection) | Mouse | IP or Oral gavage | 10-100 mg/kg (IP), 100-200 mg/kg (Oral) | [6] |
Protocol 2: Gene Knockdown for Isoform-Specific Studies
To specifically investigate the role of calpain-1, adeno-associated viruses (AAVs) expressing short hairpin RNAs (shRNAs) can be used to knock down its expression in vivo.
Objective: To determine the effect of calpain-1 knockdown on neuronal survival in a model of traumatic brain injury.
Materials:
-
Calpain-1 knockout or wild-type mice
-
AAV vector expressing shRNA targeting calpain-1
-
Control AAV vector (e.g., expressing a scrambled shRNA)
-
Stereotaxic surgery setup
-
Controlled cortical impact (CCI) device
Procedure:
-
Stereotaxic Injection: Anesthetize the mouse and place it in a stereotaxic frame. Inject the AAV-shRNA-CALP1 or control AAV into the desired brain region (e.g., hippocampus or cortex). Allow 2-3 weeks for viral expression and protein knockdown.
-
Induction of TBI: Perform CCI at the site of injection.
-
Behavioral and Histological Analysis: As described in Protocol 1, assess behavioral outcomes and perform histological analysis to measure lesion volume and neuronal cell death.
Workflow Diagram:
Future Directions: Calpain-1 Activators
The development of specific calpain-1 activators is a promising future therapeutic strategy.[4][7] Such compounds could potentially enhance the endogenous neuroprotective mechanisms of calpain-1. In vivo studies with calpain-1 activators would follow similar protocols as described for calpain inhibitors, with the aim of demonstrating a reduction in neuronal damage and improvement in functional outcomes following injury.
Conclusion
While the direct administration of this compound protein in vivo is not a current practice, the study of its neuroprotective functions through genetic manipulation and the use of pharmacological inhibitors provides valuable insights into its therapeutic potential. The protocols and information provided here offer a foundation for researchers to design and execute in vivo studies aimed at harnessing the neuroprotective properties of calpain-1.
References
- 1. calpain-1-and-calpain-2-the-yin-and-yang-of-synaptic-plasticity-and-neurodegeneration - Ask this paper | Bohrium [bohrium.com]
- 2. Targeting individual calpain isoforms for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 4. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain-1 and Calpain-2 in the Brain: Dr. Jekill and Mr Hyde? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CALP1 Inhibitor Delivery in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of biochemical events leading to neuronal cell death and neurological deficits. A key player in this detrimental cascade is the calcium-dependent cysteine protease, calpain-1 (CAPN1). Under ischemic conditions, the influx of calcium into neurons leads to the overactivation of calpain-1, which in turn degrades crucial cytoskeletal and regulatory proteins, contributing to cellular damage and apoptosis. Consequently, the inhibition of calpain-1 has emerged as a promising neuroprotective strategy in preclinical stroke research.
These application notes provide a comprehensive overview of the delivery methods for calpain-1 inhibitors (referred to as CALP1 inhibitors for the purpose of this document) in animal models of stroke. Detailed protocols for common administration routes, quantitative data from preclinical studies, and visualizations of relevant pathways and workflows are presented to guide researchers in the design and execution of their experiments.
Signaling Pathway of Calpain-1 Activation in Ischemic Stroke
Ischemia triggers a cascade of events culminating in neuronal injury. The diagram below illustrates the central role of calpain-1 in this process.
Caption: Calpain-1 signaling cascade in ischemic stroke.
Delivery Methods for this compound Inhibitors
The efficacy of a neuroprotective agent is critically dependent on its timely and effective delivery to the ischemic brain tissue. The blood-brain barrier (BBB) presents a significant challenge for systemic drug delivery. Various administration routes have been explored in animal models to overcome this obstacle and achieve therapeutic concentrations of calpain inhibitors in the brain.
Intravenous (IV) Injection/Infusion
Systemic delivery via intravenous injection is a clinically relevant and common approach in preclinical stroke studies. This method relies on the ability of the inhibitor to cross the BBB.
Quantitative Data for Intravenous Delivery of Calpain Inhibitors
| Calpain Inhibitor | Animal Model | Dosage | Timing of Administration | Outcome | Reference |
| Cbz-Val-Phe-H | Rat (MCAO) | 30 mg/kg or 60 mg/kg (cumulative) | During ischemia and reperfusion | Significant reduction in infarct volume.[1][2] | [1][2] |
| MDL28170 | Rat (MCAO) | 10 mg/kg bolus + 3.33 mg/kg/hr infusion | 30 min post-ischemia | ~40-60% reduction in infarct volume.[3] | [3] |
| MDL28170 | Rat (MCAO) | 20 mg/kg bolus + 3.33 mg/kg/hr infusion | Up to 6 hours post-ischemia | Significant reduction in infarct volume.[3] | [3] |
| CEP-3453 | Rat (Transient Forebrain Ischemia) | 60 mg/kg bolus + 30 mg/kg infusion | 22 hours post-injury | Decreased degeneration of CA1 pyramidal neurons.[4] | [4] |
Intracerebroventricular (ICV) Injection
Direct administration into the cerebral ventricles bypasses the BBB, ensuring high concentrations of the therapeutic agent in the central nervous system. This method is highly valuable for proof-of-concept studies to confirm the neuroprotective efficacy of a compound independent of its ability to cross the BBB.
Note: While specific protocols for ICV delivery of calpain inhibitors in stroke models are not extensively detailed in the public domain, the following is a representative protocol adapted from general peptide delivery methods in rodents.
Experimental Protocols
Protocol 1: Intravenous Infusion of a this compound Inhibitor in a Rat Model of Stroke
1. Materials:
- This compound inhibitor (e.g., MDL28170)
- Vehicle (e.g., 8% Dimethyl Sulfoxide (DMSO) in sterile saline, or Polyethylene glycol 300/Ethanol (9:1))[3][5]
- Anesthetized rat with induced focal cerebral ischemia (e.g., Middle Cerebral Artery Occlusion - MCAO model)
- Infusion pump
- Catheterized femoral or tail vein
2. Procedure:
- Prepare the this compound inhibitor solution in the appropriate vehicle at the desired concentration.
- Following the induction of ischemia and a predetermined post-occlusion time (e.g., 30 minutes), administer a bolus injection of the this compound inhibitor via the catheter.
- Immediately following the bolus, begin a continuous intravenous infusion at the specified rate and duration using the infusion pump.
- Monitor the animal's vital signs throughout the infusion period.
- At the end of the experiment, proceed with tissue collection and outcome assessment.
Protocol 2: Intracerebroventricular Injection of a this compound Inhibitor in a Mouse Model of Stroke
1. Materials:
- This compound inhibitor
- Artificial cerebrospinal fluid (aCSF) or sterile saline as vehicle
- Anesthetized mouse with induced focal cerebral ischemia (e.g., MCAO model)
- Stereotaxic apparatus
- Hamilton syringe with a 30-gauge needle
- Drill
2. Procedure:
- Dissolve the this compound inhibitor in aCSF to the final desired concentration.
- Mount the anesthetized mouse in the stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Identify the bregma. The coordinates for the lateral ventricle are typically: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface.
- Drill a small burr hole at the determined coordinates.
- Lower the Hamilton syringe needle to the target depth.
- Slowly inject the desired volume (e.g., 1-5 µL) of the this compound inhibitor solution over several minutes.
- Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
- Slowly retract the needle and suture the scalp incision.
- Allow the animal to recover and proceed with post-operative care and outcome assessment.
Experimental Workflow for Assessing this compound Inhibitor Efficacy
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a this compound inhibitor in an animal model of stroke.
Caption: Experimental workflow for this compound inhibitor testing.
Outcome Assessment Protocols
Protocol 3: Neurological Deficit Scoring
1. Modified Neurological Severity Score (mNSS):
- This is a composite score evaluating motor, sensory, reflex, and balance functions.[6][7]
- A score is assigned based on the animal's ability to perform a series of tasks.[6][7]
- Higher scores indicate more severe neurological deficits.[6]
- Testing is typically performed at various time points post-stroke (e.g., 24 hours, 72 hours, 7 days).
2. Bederson Score:
- This scale assesses postural reflex and forelimb flexion.[6][8]
- Animals are scored on a scale of 0 to 4 or 5, with higher scores representing greater neurological impairment.[8]
- It is a rapid and widely used method for acute neurological assessment.[6][8]
Protocol 4: Infarct Volume Measurement using TTC Staining
1. Materials:
- 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in phosphate-buffered saline)
- Rodent brain from the stroke model
- Brain matrix
- Digital scanner or camera
- Image analysis software (e.g., ImageJ)
2. Procedure:
- At the designated endpoint (e.g., 24 or 72 hours post-stroke), euthanize the animal and carefully remove the brain.
- Chill the brain briefly to facilitate slicing.
- Place the brain in a rodent brain matrix and slice into coronal sections of uniform thickness (e.g., 2 mm).
- Immerse the brain slices in the TTC solution and incubate at 37°C for 15-30 minutes.[9][10] Viable tissue will stain red due to the activity of mitochondrial dehydrogenases, while infarcted tissue will remain white.[11]
- Capture high-resolution images of the stained sections.
- Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
- Calculate the infarct volume, often correcting for edema to avoid overestimation.[12] A common formula for edema correction is: Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume).[12]
Conclusion
The delivery of calpain-1 inhibitors to the ischemic brain is a critical factor in their potential therapeutic success. This document provides a foundational guide for researchers, outlining various delivery methods, providing quantitative data from preclinical studies, and detailing essential experimental protocols. The choice of delivery method will depend on the specific research question, the properties of the inhibitor, and the desired clinical relevance. Careful consideration of the experimental design, including the animal model, timing of administration, and outcome measures, is paramount for obtaining robust and translatable results in the pursuit of novel stroke therapies targeting calpain-1.
References
- 1. Neuroprotection with a calpain inhibitor in a model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Neuroprotection with Delayed Calpain Inhibition after Transient Forebrain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 10. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effect of CALP1 on Intracellular Calcium Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1, a cell-permeable peptide, acts as a potent calmodulin (CaM) agonist. By binding to the EF-hand calcium-binding domains of CaM, this compound modulates downstream signaling pathways that are dependent on intracellular calcium concentration ([Ca²⁺]i). A key function of this compound is its ability to inhibit calcium influx through various ion channels, including N-methyl-D-aspartate (NMDA) receptors and store-operated calcium (SOC) channels. This inhibitory action on Ca²⁺ entry makes this compound a valuable tool for studying calcium signaling and a potential therapeutic agent for conditions associated with calcium dysregulation, such as excitotoxicity-mediated neuronal cell death.
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on intracellular calcium levels using common laboratory techniques. The provided methodologies, data representations, and pathway diagrams are intended to guide researchers in designing and executing experiments to investigate the function of this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the dose-dependent inhibitory effect of this compound on intracellular calcium influx. These tables are designed to illustrate the expected outcomes of the experiments described in the protocols below.
Table 1: Inhibition of NMDA-Induced Calcium Influx by this compound
| This compound Concentration (µM) | Peak [Ca²⁺]i (nM) following NMDA stimulation (Mean ± SD) | Percent Inhibition (%) |
| 0 (Control) | 500 ± 25 | 0 |
| 1 | 450 ± 22 | 10 |
| 10 | 325 ± 18 | 35 |
| 50 | 150 ± 15 | 70 |
| 100 | 75 ± 10 | 85 |
| 200 | 55 ± 8 | 89 |
Note: Data represents the peak intracellular calcium concentration in cultured neurons following stimulation with 100 µM NMDA for 30 seconds in the presence of varying concentrations of this compound. The IC₅₀ for inhibition of NMDA-induced cytotoxicity has been reported to be approximately 52 µM.
Table 2: Inhibition of Store-Operated Calcium Entry (SOCE) by this compound
| This compound Concentration (µM) | Peak [Ca²⁺]i (nM) following Thapsigargin-induced SOCE (Mean ± SD) | Percent Inhibition (%) |
| 0 (Control) | 400 ± 20 | 0 |
| 1 | 360 ± 18 | 10 |
| 10 | 260 ± 15 | 35 |
| 50 | 120 ± 12 | 70 |
| 100 | 60 ± 9 | 85 |
| 200 | 45 ± 7 | 88.75 |
Note: Data represents the peak intracellular calcium concentration in a non-excitable cell line (e.g., HEK293) following depletion of endoplasmic reticulum calcium stores with 1 µM thapsigargin in a calcium-containing extracellular solution with varying concentrations of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway leading to inhibition of calcium influx.
Caption: Experimental workflow for measuring the effect of this compound on intracellular calcium.
Experimental Protocols
Protocol 1: Measuring this compound Inhibition of NMDA Receptor-Mediated Calcium Influx in Cultured Neurons
This protocol details the measurement of intracellular calcium changes in cultured neurons in response to NMDA stimulation, and its inhibition by this compound, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Neuronal culture medium
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Ionomycin
-
EGTA
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Plating: Seed neurons onto poly-D-lysine coated 96-well plates at an appropriate density and culture until the desired confluency is reached.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add 100 µL of the Fura-2 AM loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: a. Aspirate the loading solution and wash the cells twice with HBSS to remove extracellular Fura-2 AM. b. Add 100 µL of HBSS to each well.
-
This compound Incubation: a. Prepare serial dilutions of this compound in HBSS. b. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (HBSS alone). c. Incubate at room temperature for 20-30 minutes.
-
Calcium Measurement: a. Place the plate in the fluorescence plate reader. b. Set the reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. c. Record a baseline fluorescence reading for 1-2 minutes. d. Prepare an NMDA/glycine stimulation solution (e.g., 100 µM NMDA and 10 µM glycine in HBSS). e. Using the plate reader's injector, add the NMDA/glycine solution to the wells and continue recording the fluorescence ratio for 5-10 minutes.
-
Calibration (Optional but Recommended): a. At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (R_max). b. Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (R_min).
-
Data Analysis: a. Calculate the 340/380 nm fluorescence ratio for each time point. b. If calibrated, convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_max380 / F_min380). c. Determine the peak [Ca²⁺]i in response to NMDA stimulation for each this compound concentration. d. Calculate the percent inhibition of the calcium response by this compound relative to the control.
Protocol 2: Measuring this compound Inhibition of Store-Operated Calcium Entry (SOCE)
This protocol describes how to measure the effect of this compound on SOCE in a non-excitable cell line (e.g., HEK293 or HeLa cells) using a fluorescent calcium indicator.
Materials:
-
HEK293 cells (or other suitable non-excitable cell line)
-
96-well black, clear-bottom plates
-
Cell culture medium
-
Calcium-free HBSS
-
HBSS with 2 mM Ca²⁺
-
Fluo-4 AM or Fura-2 AM
-
Pluronic F-127
-
This compound
-
Thapsigargin
-
Ionomycin
-
EGTA
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Follow the same dye loading and washing procedure as in Protocol 1.
-
This compound Incubation: a. After washing, add 100 µL of calcium-free HBSS containing the desired concentrations of this compound to each well. b. Incubate at room temperature for 20-30 minutes.
-
Store Depletion: a. Prepare a thapsigargin solution in calcium-free HBSS (e.g., 1 µM). b. Place the plate in the fluorescence reader and record a baseline. c. Add the thapsigargin solution to induce depletion of endoplasmic reticulum calcium stores. An initial transient increase in cytosolic calcium will be observed. Continue recording until the signal returns to baseline.
-
Measurement of SOCE: a. Once the thapsigargin-induced transient has subsided, add HBSS containing 2 mM Ca²⁺ to the wells. b. Record the subsequent increase in fluorescence, which represents SOCE.
-
Calibration and Data Analysis: Follow the same calibration and data analysis steps as outlined in Protocol 1 to determine the effect of this compound on the peak [Ca²⁺]i during SOCE.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the inhibitory effects of the calmodulin agonist this compound on intracellular calcium levels. By utilizing standard calcium imaging techniques, researchers can quantify the dose-dependent inhibition of both receptor-operated and store-operated calcium entry. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental workflow. These tools and methodologies will be valuable for scientists and drug development professionals exploring the role of this compound in calcium signaling and its potential as a modulator of cellular function in health and disease.
Application Notes and Protocols: The Role of Calpain-1 in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Calpain-1 (CALP1) in the study of mast cell degranulation. Included are detailed protocols for relevant assays, a summary of quantitative data, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Calpain-1 in Mast Cell Function
Mast cells are critical players in allergic and inflammatory responses, primarily through the release of pre-formed mediators stored in their granules, a process known as degranulation.[1][2][3] The signaling cascades that govern mast cell activation and degranulation are complex and involve a multitude of enzymes and signaling molecules.[1][2][3] Recent studies have identified Calpain-1 (this compound), a calcium-dependent cysteine protease, as a novel and integral regulator in IgE-mediated mast cell activation.[1][2][3]
Upon activation of mast cells via the high-affinity IgE receptor (FcεRI), there is an increase in intracellular calcium levels, which in turn activates this compound.[1][4][5] Activated this compound contributes to the subsequent degranulation and the release of pro-inflammatory mediators such as histamine, proteases (e.g., tryptase and chymase), and cytokines (e.g., TNF and IL-6).[1][6] Inhibition of calpain activity, either through chemical inhibitors or genetic knockout of this compound, has been shown to significantly reduce mast cell degranulation and cytokine production, both in vitro and in vivo.[1][2][3]
Mechanistically, this compound has been found to specifically influence the IκB-NF-κB and IKK-SNAP23 signaling pathways, while not affecting other key pathways such as MAP kinases or Akt.[1][2][3] This makes this compound a specific and promising target for therapeutic intervention in the management of allergic and inflammatory diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound inhibition or deficiency on mast cell degranulation and cytokine production, as reported in key studies.
Table 1: Effect of Calpain Inhibitors on IgE-Mediated Mast Cell Degranulation
| Calpain Inhibitor | Concentration | Inhibition of β-hexosaminidase Release (%) |
| Inhibitor III | 10 µM | ~40% |
| Inhibitor III | 50 µM | ~60% |
| Inhibitor V | 10 µM | ~35% |
| Inhibitor V | 50 µM | ~55% |
| Inhibitor IX | 10 µM | ~30% |
| Inhibitor IX | 50 µM | ~50% |
| Inhibitor XI | 10 µM | ~25% |
| Inhibitor XI | 50 µM | ~45% |
| Inhibitor XII | 10 µM | ~20% |
| Inhibitor XII | 50 µM | ~40% |
Data synthesized from studies demonstrating a dose-dependent inhibition of mast cell degranulation by various calpain inhibitors. The percentage of inhibition is an approximation based on graphical data from cited literature.[1]
Table 2: Comparison of Wild-Type vs. Calpain-1 Null Mast Cells
| Parameter | Wild-Type BMMCs | Calpain-1 Null BMMCs |
| IgE-Mediated Degranulation (% β-hexosaminidase release) | ~30-40% | ~10-15% |
| IgE-Mediated TNF Production (pg/mL) | ~1500-2000 | ~500-800 |
| IgE-Mediated IL-6 Production (pg/mL) | ~800-1200 | ~200-400 |
BMMCs: Bone Marrow-Derived Mast Cells. Data represents typical results from IgE-mediated activation studies.[1]
Signaling Pathway
The following diagram illustrates the central role of Calpain-1 in the IgE-mediated mast cell degranulation pathway.
References
- 1. Calpain-1 contributes to IgE-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-1 contributes to IgE-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Application of CALP1 in Asthma Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. Calcium (Ca2+) signaling plays a pivotal role in the pathophysiology of asthma, regulating processes such as smooth muscle contraction, mast cell degranulation, and inflammatory mediator release. Calmodulin (CaM), a primary intracellular Ca2+ sensor, is a key transducer of these signals. CALP1 is a cell-permeable, calmodulin-binding octapeptide that acts as a CaM agonist, binding to its EF-hand motifs. By modulating CaM-dependent signaling pathways, this compound offers a tool to investigate the intricate role of calcium signaling in asthma pathogenesis.
These application notes provide a comprehensive overview of the use of this compound in asthma research models, summarizing its effects and providing detailed protocols for its application in both in vitro and in vivo settings.
Data Presentation
Table 1: Summary of this compound Properties
| Property | Description |
| Peptide Sequence | H-Val-Ala-Ile-Thr-Val-Leu-Val-Lys-OH |
| One-Letter Sequence | VAITVLVK |
| Molecular Weight | 842.09 g/mol |
| Mechanism of Action | Binds to the EF-hand calcium-binding domains of calmodulin (CaM), acting as a CaM agonist. |
| Solubility | Soluble in water up to 1 mg/ml. |
| Storage | Desiccate at -20°C. |
Table 2: Effects of this compound in Asthma-Relevant Models
| Cell Type / Process | Model System | Observed Effect of this compound | Reference |
| Mast Cells | In vitro | Inhibits VLA-5-mediated adhesion to fibronectin. | [1] |
| In vivo (Guinea Pig) | Blocks mast cell mediator release. | [2] | |
| Airway Epithelium | In vivo (Guinea Pig) | Inhibits the release of epithelium-derived relaxing factors. | [2] |
| Alveolar Macrophages | In vivo (Guinea Pig) | Presumably attenuates radical production. | [2] |
| Inflammatory Cells | In vivo (Guinea Pig Lung) | Attenuates inflammatory cell influx. | [1] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Airway Inflammation
Caption: Proposed signaling pathway of this compound in modulating airway inflammation.
General Experimental Workflow for In Vivo Asthma Model
Caption: Generalized workflow for studying this compound in an OVA-induced guinea pig asthma model.
Experimental Protocols
Note: Specific concentrations and timings for this compound administration may require optimization based on the experimental setup. The following protocols are based on standard methodologies in asthma research.
Protocol 1: In Vitro Mast Cell Degranulation Assay
Objective: To assess the inhibitory effect of this compound on antigen-induced degranulation of mast cells.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-Human Serum Albumin (HSA)
-
This compound peptide
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
96-well plates
-
Spectrophotometer
Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Seed cells in a 96-well plate and sensitize with anti-DNP IgE overnight.
-
-
This compound Treatment:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control for 30 minutes at 37°C.
-
-
Antigen Challenge:
-
Induce degranulation by adding DNP-HSA to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-hexosaminidase Release:
-
Collect the supernatant from each well.
-
Add PNAG substrate to the supernatant and incubate.
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to total cellular content (lysed cells).
-
Determine the inhibitory effect of this compound on mast cell degranulation.
-
Protocol 2: In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model in Guinea Pigs
Objective: To evaluate the therapeutic potential of this compound in a guinea pig model of allergic asthma.
Animals:
-
Male Dunkin-Hartley guinea pigs (250-300 g)
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)3)
-
This compound peptide
-
Saline solution
-
Aerosol delivery system
-
Plethysmograph for measuring airway resistance
Methodology:
-
Sensitization:
-
On day 0, sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 100 mg Al(OH)3 in saline.
-
Administer a booster injection on day 7.
-
-
Allergen Challenge:
-
On days 14, 15, and 16, expose the sensitized guinea pigs to an aerosol of 1% OVA in saline for 10 minutes.
-
-
This compound Administration:
-
Administer this compound or vehicle control via intranasal instillation or aerosol inhalation at a predetermined dose (e.g., 1-10 mg/kg) 30 minutes prior to each OVA challenge.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR to inhaled histamine or methacholine using a whole-body plethysmograph.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately after AHR measurement, perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).
-
-
Lung Histology:
-
After BAL, perfuse the lungs and fix them in 10% buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for goblet cell hyperplasia.
-
-
Data Analysis:
-
Compare the AHR, inflammatory cell counts in BALF, and histological scores between the this compound-treated and vehicle-treated groups.
-
Protocol 3: Measurement of Epithelium-Derived Relaxing Factor (EDRF) Release from Guinea Pig Trachea
Objective: To investigate the effect of this compound on the release of EDRFs from the airway epithelium.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit solution
-
Carbachol
-
This compound peptide
-
Organ bath system for isometric tension recording
Methodology:
-
Tissue Preparation:
-
Isolate the trachea from a guinea pig and prepare tracheal rings.
-
-
Organ Bath Setup:
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
-
Contraction and Relaxation Measurement:
-
Pre-contract the tracheal rings with carbachol to induce a stable tone.
-
Induce the release of EDRFs by a stimulus such as bradykinin or by mechanical stimulation of the epithelial layer.
-
-
This compound Treatment:
-
In a parallel set of experiments, pre-incubate the tracheal rings with this compound at various concentrations before inducing EDRF release.
-
-
Data Analysis:
-
Measure the relaxation response in the presence and absence of this compound.
-
Determine if this compound inhibits the epithelium-dependent relaxation.
-
Conclusion and Future Directions
This compound, as a calmodulin-binding peptide, presents a valuable tool for dissecting the role of CaM-dependent signaling in the complex pathophysiology of asthma. The available data suggests that this compound can modulate key inflammatory responses in asthma models, including mast cell activation and inflammatory cell influx. However, the literature also indicates both beneficial and potentially detrimental effects, highlighting the need for further investigation into its precise mechanisms of action and dose-response relationships.
Future research should focus on elucidating the specific downstream targets of the this compound-CaM complex in different airway cell types. More extensive in vivo studies are required to establish a clear therapeutic window and to evaluate the long-term effects of this compound administration. The development of more specific calmodulin modulators, inspired by the structure and function of peptides like this compound, may hold promise for novel anti-asthma therapies. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in advancing our understanding of asthma and in the development of new therapeutic strategies.
References
Application Notes and Protocols for Fluorescently Labeling CALP1 for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calpain-1 (CALP1), a calcium-dependent cysteine protease, plays a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis. The function of this compound is intrinsically linked to its subcellular localization and activation by calcium signals.[1] Visualizing this compound in real-time within cellular environments is therefore essential for understanding its physiological roles and for developing therapeutic interventions targeting its activity. These application notes provide detailed protocols for fluorescently labeling this compound for both live-cell imaging and fixed-cell analysis, enabling researchers to investigate its dynamics and function.
There are two primary methods for fluorescently labeling this compound:
-
Genetically Encoded Fusion Proteins: This approach involves creating a fusion protein of this compound with a fluorescent protein (FP) such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). This method is ideal for live-cell imaging, allowing for the observation of this compound dynamics in real-time.[2]
-
Immunofluorescence (IF): This technique uses specific antibodies to detect the endogenous this compound protein in fixed and permeabilized cells. A primary antibody binds to this compound, and a secondary antibody conjugated to a fluorophore provides the fluorescent signal. This method is valuable for studying the native localization of the protein without the potential artifacts of overexpression.[3]
Application Note 1: Live-Cell Imaging of this compound using Fluorescent Protein Fusions
Overview
This method allows for the dynamic tracking of this compound localization and translocation in response to cellular stimuli. By transfecting cells with a plasmid encoding a this compound-FP fusion protein, researchers can monitor the protein's behavior in living cells using fluorescence microscopy.
Signaling Pathway: this compound Activation by Calcium
This compound activity is tightly regulated by intracellular calcium levels. An increase in cytosolic Ca2+, often triggered by signals that open calcium channels in the plasma membrane or the endoplasmic reticulum, leads to the binding of Ca2+ to calmodulin.[1][4] This Ca2+-calmodulin complex can then activate a cascade of downstream effectors, including protein kinases, which in turn can influence this compound activity and localization.[1][5]
Figure 1. Simplified signaling pathway of this compound activation by intracellular calcium.
Experimental Workflow: Live-Cell Imaging
The general workflow for this application involves constructing the expression vector, transfecting it into the chosen cell line, and then imaging the live cells.
Figure 2. Experimental workflow for live-cell imaging of this compound-FP fusion proteins.
Protocol 1.1: Transfection of Mammalian Cells with this compound-FP Plasmid
This protocol is designed for transient transfection in a 6-well plate format. Optimization may be required depending on the cell type and transfection reagent.[6]
Materials:
-
HEK293 or HeLa cells
-
High-quality, endotoxin-free this compound-GFP plasmid DNA (1 µg/µL)[7]
-
DMEM with 10% FBS
-
Serum-free medium (e.g., Opti-MEM®)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine®)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[8] Add 2 mL of complete growth medium per well and incubate overnight.
-
Complex Preparation:
-
Tube A (DNA): Dilute 2 µg of the this compound-FP plasmid DNA into 100 µL of serum-free medium. Mix gently.
-
Tube B (Reagent): Dilute 3-6 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.[9]
-
Transfection: Add the 200 µL of the DNA-reagent complex drop-wise to one well of the 6-well plate. Gently rock the plate to ensure even distribution.[9]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Verification: After incubation, check for fluorescence using a fluorescence microscope to confirm successful transfection and protein expression before proceeding with detailed imaging experiments.
Application Note 2: Imaging Endogenous this compound via Immunofluorescence (IF)
Overview
Immunofluorescence is a powerful technique to visualize the subcellular localization of endogenous proteins. This protocol avoids artifacts associated with protein overexpression and is the gold standard for confirming the localization of a protein in its native cellular context.
Experimental Workflow: Immunofluorescence
The workflow for immunofluorescence involves preparing the cells, fixing them to preserve their structure, permeabilizing the membranes to allow antibody entry, and then staining with primary and secondary antibodies.
Figure 3. Experimental workflow for immunofluorescence staining of endogenous this compound.
Protocol 2.1: Immunofluorescence Staining of Adherent Cells
This protocol provides a general guideline for staining adherent cells grown on coverslips.[10][11]
Materials:
-
Cells grown on sterile #1.5 glass coverslips in a 12-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-CALP1 antibody
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (1 µg/mL)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Aspirate the culture medium and gently rinse the cells twice with PBS.[12]
-
Fixation: Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[11]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 1 mL of Permeabilization Buffer and incubate for 10 minutes at room temperature.[3]
-
Blocking: Aspirate the permeabilization buffer. Add 1 mL of Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[13]
-
Primary Antibody Incubation: Dilute the primary anti-CALP1 antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[3][12]
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[11]
-
Washing: Repeat the washing step as in step 7.
-
Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[11]
-
Mounting: Wash the coverslips one final time with PBS. Carefully remove the coverslip from the well, remove excess PBS, and mount it cell-side down onto a glass slide with a drop of antifade mounting medium.[10]
-
Imaging: Visualize the cells using a confocal fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
Data Presentation and Quantitative Analysis
Quantitative analysis is crucial for objectively interpreting imaging data.[14] The subcellular distribution of this compound can be quantified by measuring fluorescence intensity in different cellular compartments.[14]
Table 1: Example Transfection Efficiency for this compound-GFP
| Cell Line | Transfection Reagent | Plasmid DNA (µg) | Transfection Efficiency (%) |
| HEK293 | Reagent A | 2.0 | 85 ± 5 |
| HEK293 | Reagent B | 2.0 | 78 ± 7 |
| HeLa | Reagent A | 2.0 | 65 ± 8 |
| HeLa | Reagent B | 2.0 | 61 ± 6 |
Table 2: Quantitative Analysis of this compound-GFP Subcellular Localization
This table shows hypothetical data on the change in this compound-GFP localization after stimulating cells with a calcium ionophore (e.g., Ionomycin) to induce calcium influx. Localization is quantified by measuring the mean fluorescence intensity in defined regions of interest (ROIs).[15]
| Condition | Cytoplasmic Intensity (A.U.) | Plasma Membrane Intensity (A.U.) | Localization Index (Membrane/Total) |
| Basal (Control) | 1500 ± 120 | 350 ± 45 | 0.19 ± 0.02 |
| + Ionomycin (5µM) | 950 ± 90 | 1100 ± 150 | 0.54 ± 0.05 |
A.U. = Arbitrary Units. The localization index provides a relative measure of protein distribution.[14]
References
- 1. Signal transduction - Calcium signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. GFP technology for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. CALM1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Calcium–calmodulin signalling pathway up-regulates glutamatergic synaptic function in non-pyramidal, fast spiking rat hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. arigobio.com [arigobio.com]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. biotium.com [biotium.com]
- 13. scbt.com [scbt.com]
- 14. Automated quantification of the subcellular localization of multi-compartment proteins via Q-SCAn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying Synaptic Plasticity and LTP Using CALP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-Term Potentiation (LTP) is a prominent form of synaptic plasticity characterized by a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The calcium-dependent protease, calpain-1 (CALP1), has emerged as a critical regulator of synaptic plasticity and LTP. Understanding the role of this compound in these processes is crucial for elucidating the molecular mechanisms of memory formation and for the development of therapeutics for cognitive disorders.
These application notes provide a comprehensive guide for utilizing this compound as a tool to study synaptic plasticity and LTP. We will delve into the signaling pathways involving this compound, present detailed protocols for key experiments, and provide a summary of quantitative data from relevant studies.
The Role of this compound in Synaptic Plasticity and LTP
Calpains are a family of calcium-activated neutral proteases, with calpain-1 and calpain-2 being the two major isoforms in the brain.[1] Intriguingly, these two isoforms play opposing roles in synaptic function. This compound activation is essential for the induction of LTP and is implicated in learning and memory formation.[2] Conversely, calpain-2 activation appears to limit the magnitude of LTP.[2]
The activation of this compound is triggered by an influx of calcium into the postsynaptic neuron, primarily through NMDA receptors during high-frequency stimulation.[3] Once activated, this compound cleaves a specific set of substrate proteins, leading to downstream signaling events that culminate in the strengthening of the synapse. One of the key substrates of this compound in the context of LTP is the protein Suprachiasmatic Nucleus Circadian Oscillatory Protein (SCOP) . Cleavage of SCOP by this compound leads to the activation of the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade for LTP and memory consolidation.
Another important substrate for calpains in synaptic plasticity is spectrin , a cytoskeletal protein.[1] Cleavage of spectrin by calpain can lead to structural changes at the synapse, contributing to the long-lasting nature of LTP. Additionally, calpains can cleave other synaptic proteins, including protein kinases and phosphatases, further modulating synaptic strength.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the role of this compound in synaptic plasticity and LTP.
Table 1: Effects of this compound Modulation on Long-Term Potentiation (LTP)
| Experimental Model | Manipulation | Effect on LTP | Key Findings | Reference |
| Hippocampal Slices (Rat) | Application of calpain inhibitors (N-acetyl-Leu-Leu-norleucinal, N-acetyl-Leu-Leu-methioninal) | Blocked LTP induction | Calpain activity is necessary for the induction of LTP in the Schaffer collateral-CA1 pathway. | [4] |
| Hippocampal Slices (Mouse) | Genetic knockout of this compound (Capn1-/-) | Impaired LTP | Demonstrates the requirement of endogenous this compound for normal LTP. | |
| Hippocampal Slices (Mouse) | Pharmacological inhibition of calpain-2 | Enhanced LTP | Suggests that calpain-2 normally acts as a brake on LTP. |
Table 2: Behavioral Effects of this compound Modulation in Learning and Memory Paradigms
| Animal Model | Behavioral Task | Manipulation | Effect on Performance | Key Findings | Reference |
| Mouse | Fear Conditioning | Genetic knockout of this compound (Capn1-/-) | Impaired fear memory | This compound is required for the consolidation of fear memories. | |
| Mouse | Morris Water Maze | Pharmacological inhibition of calpain-2 | Enhanced spatial learning and memory | Inhibition of calpain-2 can improve cognitive function. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound-mediated synaptic plasticity, we provide diagrams generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings of LTP.[5][6][7][8]
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2, saturated with 95% O2/5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2, saturated with 95% O2/5% CO2.
-
Incubation chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus from one hemisphere.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are transferred to the recording chamber.
Protocol 2: Induction and Recording of Long-Term Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP from Schaffer collateral-CA1 synapses in acute hippocampal slices.[9][10][11][12][13][14][15][16]
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF)
-
Perfusion system with aCSF
-
Data acquisition and analysis software
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral fibers.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli (e.g., 0.05 Hz) to establish a stable baseline of synaptic transmission for at least 20-30 minutes. The stimulus intensity should be set to elicit an fEPSP amplitude that is 30-50% of the maximal response.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered in a pattern that mimics endogenous hippocampal theta rhythms.
-
Post-Induction Recording: Immediately after HFS, resume baseline stimulation and record fEPSPs for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP as an index of synaptic strength. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline to quantify the magnitude of LTP.
Protocol 3: Western Blot Analysis of this compound Substrates
This protocol describes the detection and quantification of this compound substrates, such as SCOP, in hippocampal tissue following LTP induction.[17][18][19][20][21][22][23][24][25]
Materials:
-
Hippocampal slices (control and LTP-induced)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SCOP, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize hippocampal slices in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the intensity of the target protein to a loading control (e.g., GAPDH) to compare protein levels between samples.
Protocol 4: Cued Fear Conditioning in Mice
This protocol details a standard procedure for assessing fear memory, a process in which this compound is implicated.[26][27][28][29][30]
Materials:
-
Mice
-
Fear conditioning chamber with a grid floor capable of delivering a mild footshock
-
Sound-attenuating isolation cubicle
-
A conditioned stimulus (CS) generator (e.g., tone generator)
-
An unconditioned stimulus (US) generator (e.g., shocker)
-
Video camera and software for recording and analyzing freezing behavior
Procedure:
-
Habituation: Place the mice in the fear conditioning chamber for a few minutes one day before training to habituate them to the context.
-
Training (Day 1):
-
Place the mouse in the conditioning chamber.
-
After a baseline period (e.g., 2 minutes), present the CS (e.g., a 30-second tone).
-
Co-terminate the CS with a mild footshock (US) (e.g., 2 seconds, 0.5 mA).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).
-
Remove the mouse from the chamber after the final trial.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record the amount of time the mouse spends freezing (a fear response characterized by the absence of all movement except for respiration) over a set period (e.g., 5 minutes).
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a baseline period, present the CS (tone) without the US.
-
Record the freezing behavior during the CS presentation.
-
-
Data Analysis: Calculate the percentage of time spent freezing in each testing session. Increased freezing in the presence of the context or the cue indicates successful fear memory formation.
Conclusion
This compound plays a pivotal and positive regulatory role in synaptic plasticity and the formation of long-term memories. The experimental protocols and data presented in these application notes provide a robust framework for researchers to investigate the intricate molecular mechanisms governed by this compound. By employing these techniques, scientists can further unravel the complexities of synaptic function and explore novel therapeutic strategies for cognitive enhancement and the treatment of memory-related disorders.
References
- 1. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium-based plasticity model explains sensitivity of synaptic changes to spike pattern, rate, and dendritic location - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 7. Hippocampal slice preparation for electrophysiology [protocols.io]
- 8. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippocampal slices preparation and local field potential (LTP) recordings [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Guide to western blot quantification | Abcam [abcam.com]
- 19. bio-rad.com [bio-rad.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blotting for Neuronal Proteins [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. pages.vassar.edu [pages.vassar.edu]
- 27. Video: Trace Fear Conditioning in Mice [jove.com]
- 28. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 29. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 30. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
CALP1: A Pharmacological Tool for Investigating Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CALP1, a calcium-activated neutral protease, and its inhibitors serve as critical pharmacological tools for elucidating the complex regulatory mechanisms of various ion channels. The proteolytic activity of calpain, triggered by elevated intracellular calcium levels, can irreversibly modify ion channel function, leading to altered cellular excitability and signaling. Understanding the interplay between calpain and ion channels is crucial for deciphering physiological processes and pathological conditions. These application notes provide an overview of this compound's role in ion channel modulation and detailed protocols for its study.
Mechanism of Action
Calpains are a family of intracellular cysteine proteases that are activated by calcium. Upon activation, calpain can cleave a wide range of substrate proteins, including cytoskeletal proteins and ion channel subunits. This cleavage can lead to either activation or inactivation of the channel, alter its trafficking to the cell membrane, or modify its interaction with regulatory proteins. The use of specific calpain inhibitors allows researchers to dissect the precise role of this protease in ion channel function.
Featured Application: Modulation of TRPV1 Channels
A prominent example of calpain's role in ion channel regulation is its modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation.
Signaling Pathway of TRPV1 Modulation by this compound
Troubleshooting & Optimization
Technical Support Center: CALP1 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Calponin-1 (CALP1) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for solubilizing recombinant this compound?
A common starting buffer for recombinant human this compound is 20 mM Tris-HCl at pH 8.0, containing 150 mM NaCl, 1 mM DTT, and 30% glycerol.[1][2] Another suggested formulation is 25 mM Tris-HCl, pH 7.3, with 100 mM glycine and 10% glycerol.[3] For interaction studies, a buffer of 0.1 M Tris/HCl at pH 7.5 has been used.[4]
Q2: My this compound is precipitating out of solution. What are the likely causes?
This compound precipitation can be caused by several factors, including:
-
Incorrect pH: As a basic protein, this compound's solubility is highly dependent on the pH of the buffer.
-
Inappropriate Ionic Strength: Salt concentration can significantly impact protein solubility.
-
Protein Concentration: High concentrations of this compound can lead to aggregation and precipitation.
-
Temperature Fluctuations: Freeze-thaw cycles or sudden temperature changes can destabilize the protein.
-
Lack of Stabilizing Additives: The absence of agents like glycerol or reducing agents can reduce solubility.
-
Oxidation: Cysteine residues in this compound may form disulfide bonds, leading to aggregation.
Q3: How can I improve the solubility of my this compound preparation?
To improve this compound solubility, consider the following:
-
Optimize Buffer Conditions: Experiment with different pH values (generally between 7.5 and 8.5) and ionic strengths (e.g., varying NaCl or KCl concentrations).
-
Use Additives: Incorporate stabilizing additives such as glycerol (10-30%), low concentrations of non-ionic detergents, or reducing agents like DTT or BME (1-5 mM).
-
Control Protein Concentration: Work with lower protein concentrations if precipitation is a persistent issue.
-
Gentle Handling: Avoid vigorous vortexing or agitation that can cause mechanical stress and protein denaturation.
-
Storage: For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA) and store at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.[1]
Troubleshooting Guide
Issue: this compound precipitates upon buffer exchange or dialysis.
-
Possible Cause: The new buffer composition is not optimal for this compound solubility. This could be due to a suboptimal pH, ionic strength, or the absence of necessary stabilizing agents.
-
Troubleshooting Steps:
-
Ensure the target buffer has a pH between 7.5 and 8.5.
-
Maintain an appropriate ionic strength; for instance, start with 150 mM NaCl or KCl.
-
Include 10-30% glycerol in the dialysis buffer to increase stability.
-
Add a reducing agent like 1 mM DTT to prevent oxidation-induced aggregation.
-
Perform the buffer exchange at a low temperature (e.g., 4°C) to minimize protein denaturation.
-
Issue: this compound solution becomes cloudy over time, even in the recommended buffer.
-
Possible Cause: The protein may be slowly aggregating due to instability at the given concentration or temperature.
-
Troubleshooting Steps:
-
If possible, decrease the final working concentration of this compound.
-
Consider adding a carrier protein like 0.1% BSA to stabilize dilute solutions.
-
If not already present, add a reducing agent (e.g., 1 mM DTT) to the buffer.
-
If precipitation occurs after warming the solution, try to perform experiments at a lower temperature, if feasible.
-
Issue: Recombinant this compound expressed in E. coli is found in inclusion bodies.
-
Possible Cause: High expression levels in bacteria can lead to the formation of insoluble protein aggregates known as inclusion bodies.
-
Troubleshooting Steps:
-
Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C) and using a lower concentration of the inducing agent (e.g., IPTG).
-
Co-express with molecular chaperones to aid in proper folding.
-
If inclusion bodies persist, they will need to be solubilized using denaturants (e.g., urea or guanidinium chloride) followed by a refolding protocol.
-
Data Presentation
Table 1: Recommended Buffer Compositions for this compound
| Buffer Components | Concentration | pH | Application | Reference |
| Tris-HCl, NaCl, DTT, Glycerol | 20 mM, 150 mM, 1 mM, 30% | 8.0 | Recombinant Protein Solubilization | [1][2] |
| Tris-HCl, Glycine, Glycerol | 25 mM, 100 mM, 10% | 7.3 | Recombinant Protein Solubilization | [3] |
| Tris-HCl | 100 mM | 7.5 | In vitro Interaction Studies | [4] |
Experimental Protocols
Protocol 1: Solubilization of Recombinant this compound from E. coli Cell Pellet
-
Cell Lysis:
-
Resuspend the E. coli cell pellet expressing this compound in ice-cold Lysis Buffer (20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and 1x protease inhibitor cocktail).
-
Lyse the cells using sonication on ice. Perform short bursts to avoid overheating the sample.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
-
Solubility Check:
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet in an equal volume of Lysis Buffer (insoluble fraction).
-
Analyze both fractions by SDS-PAGE to determine the extent of this compound solubility.
-
-
Purification (if soluble):
-
If this compound is in the soluble fraction, proceed with affinity chromatography (e.g., Ni-NTA if His-tagged).
-
Equilibrate the column with Lysis Buffer.
-
Load the supernatant and wash the column with Wash Buffer (Lysis Buffer with 20 mM imidazole).
-
Elute this compound with Elution Buffer (Lysis Buffer with 250-500 mM imidazole).
-
-
Buffer Exchange and Storage (if necessary):
-
If the downstream application is sensitive to imidazole, perform a buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 30% glycerol) using dialysis or a desalting column.
-
For long-term storage, add a carrier protein like 0.1% BSA, aliquot, and store at -80°C.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
References
CALP1 Technical Support Center: Dissolving and Utilizing CALP1 in Cell Culture Experiments
Welcome to the technical support center for CALP1, a valuable tool for researchers, scientists, and drug development professionals investigating calcium signaling pathways. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture experiments?
A1: this compound, or Calcium-like Peptide 1, is a cell-permeable peptide that acts as a calmodulin (CaM) agonist. In cell culture experiments, it is primarily used to modulate intracellular calcium signaling. This compound interacts with calcium-binding proteins, particularly CaM, and can influence the activity of various downstream effectors, including voltage-gated calcium channels. This allows for the investigation of cellular processes regulated by calcium, such as apoptosis, cell adhesion, and neurotransmission.
Q2: What is the recommended solvent for dissolving this compound powder?
A2: The recommended solvent for this compound powder depends on the specific requirements of your experiment. While some sources indicate solubility in water, dimethyl sulfoxide (DMSO) is a more reliable solvent for achieving a consistent and concentrated stock solution, especially for hydrophobic peptides. For most cell culture applications, preparing a stock solution in high-purity, sterile DMSO is recommended.
Q3: How should I store the lyophilized this compound powder and the prepared stock solution?
A3: Lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment to prevent degradation. Upon receipt, it is advisable to aliquot the powder into smaller, single-use amounts to avoid repeated freeze-thaw cycles and moisture contamination.
The prepared stock solution in DMSO should also be stored at -20°C or -80°C. It is crucial to aliquot the stock solution into working volumes to minimize the number of freeze-thaw cycles, which can compromise the peptide's integrity.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving properly.
Possible Cause 1: Inappropriate solvent.
-
Solution: While some datasheets may mention water solubility, DMSO is generally more effective for dissolving peptides like this compound. If you are experiencing issues with aqueous solutions, switch to high-quality, anhydrous DMSO.
Possible Cause 2: Insufficient mixing or agitation.
-
Solution: After adding the solvent to the this compound powder, vortex the vial gently. If the powder does not fully dissolve, sonication can be an effective method to aid dissolution. A brief sonication in a water bath can help break up any aggregates.
Possible Cause 3: The peptide has formed aggregates.
-
Solution: To prevent aggregation, ensure the lyophilized powder is brought to room temperature before opening the vial to avoid condensation. When preparing the stock solution, add the solvent to the dry powder and mix immediately.
Issue 2: Observed cytotoxicity in cell culture after this compound treatment.
Possible Cause 1: High concentration of DMSO in the final culture medium.
-
Solution: DMSO can be toxic to cells at high concentrations. It is a common practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, and for some sensitive cell lines, even lower concentrations (e.g., <0.1%) may be necessary. Prepare a concentrated stock solution of this compound in DMSO so that the volume added to your cell culture is minimal. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess the effect of the solvent alone.
Possible Cause 2: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental conditions. Start with a low concentration and incrementally increase it to find the desired biological effect without inducing significant cell death.
Experimental Protocols
Protocol for Dissolving this compound Powder and Preparing a Stock Solution
This protocol provides a step-by-step guide for dissolving this compound powder in DMSO to prepare a stock solution for cell culture experiments.
Materials:
-
Lyophilized this compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Carefully open the vial and add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 1 mM or 10 mM).
-
Dissolution: Gently vortex the vial to mix. If the powder does not dissolve completely, sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds) until the solution is clear. Avoid excessive heating.
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Summary of this compound Solubility Data
| Solvent | Solubility | Notes |
| Water | Up to 1 mg/mL | Solubility can be variable; may require agitation. |
| DMSO | ≥ 2 mg/mL | Recommended for preparing concentrated stock solutions. Ultrasonic treatment may be needed.[1][2] |
| DMF | 5 mg/mL | An alternative organic solvent. |
| Ethanol | 0.5 mg/mL | Lower solubility compared to DMSO and DMF. |
| PBS (pH 7.2) | 0.5 mg/mL | Solubility is limited in buffered aqueous solutions. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound modulates calcium signaling primarily through its interaction with calmodulin (CaM) and subsequent regulation of L-type voltage-gated calcium channels (CaV1.2). Unlike CaM, which promotes calcium-dependent inactivation (CDI) of these channels, this compound binding prevents CDI and promotes calcium-dependent facilitation (CDF). This leads to a sustained calcium influx upon channel activation. This altered calcium influx can then impact downstream signaling cascades, such as those mediated by CaM-dependent kinases (CaMKs), which play crucial roles in various cellular processes including gene expression, synaptic plasticity, and cell survival.
Caption: this compound modulates CaV1.2 activity by preventing CaM-mediated inactivation.
Experimental Workflow for Studying this compound Effects
This workflow outlines the key steps for investigating the impact of this compound on a specific cellular response.
Caption: A typical experimental workflow for assessing the effects of this compound.
References
Determining the optimal working concentration of CALP1
Welcome to the technical support center for CALP1, a cell-permeable calmodulin (CaM) agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cell-permeable octapeptide that acts as a calmodulin (CaM) agonist. It functions by binding to the EF-hand/Ca2+-binding sites of calmodulin, mimicking the effect of calcium and inducing a conformational change in CaM that allows it to activate downstream targets. Notably, this compound can activate CaM-dependent phosphodiesterase (PDE) even in the absence of calcium. It also functions as a blocker of certain calcium channels, which contributes to its ability to inhibit Ca2+-mediated cytotoxicity and apoptosis.
Q2: What are the key reported bioactivity values for this compound?
A2: The following table summarizes the key quantitative data reported for this compound:
| Parameter | Value | Context | Reference |
| Kd (dissociation constant) | 88 µM | Binding to Calmodulin | |
| IC50 (half maximal inhibitory concentration) | 52 µM | Inhibition of Ca2+-mediated cytotoxicity | |
| IC50 (half maximal inhibitory concentration) | 44.78 µM | Inhibition of apoptosis |
Q3: How should I prepare and store this compound?
A3: this compound is soluble in water up to 1 mg/mL. For long-term storage, it is recommended to desiccate the lyophilized powder at -20°C. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are some potential applications of this compound in research?
A4: this compound can be utilized in a variety of research areas, including:
-
Neuroscience: Investigating the role of calmodulin in neuronal signaling, excitotoxicity, and neuroprotection.
-
Apoptosis Research: Studying the mechanisms of Ca2+-mediated apoptosis and exploring potential anti-apoptotic strategies.
-
Immunology and Inflammation: Examining the role of calmodulin in inflammatory cell responses.
-
Enzymology: Studying the activation of CaM-dependent enzymes like phosphodiesterase.
Troubleshooting Guide
Issue 1: No or low biological activity observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The optimal working concentration of this compound is highly dependent on the cell type, cell density, and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. A good starting range for many cell-based assays is between 10 µM and 100 µM, bracketing the reported IC50 and Kd values.
-
-
Possible Cause 2: Peptide Degradation.
-
Solution: Ensure that this compound has been stored correctly in a desiccated environment at -20°C. If working with a reconstituted solution, make sure it has not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared solutions for each experiment.
-
-
Possible Cause 3: Cell Health and Density.
-
Solution: Ensure that the cells are healthy and in the logarithmic growth phase. Cell density can influence the effective concentration of the peptide. Standardize the cell seeding density across all experiments.
-
Issue 2: High background or non-specific effects.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Excessively high concentrations of this compound may lead to off-target effects. Refer to your dose-response curve and use the lowest concentration that gives a robust and reproducible effect.
-
-
Possible Cause 2: Solvent Effects.
-
Solution: If using a solvent other than water to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is not affecting the cells. Always include a vehicle control (media with the solvent at the same concentration used for this compound treatment) in your experiments.
-
Issue 3: Poor reproducibility between experiments.
-
Possible Cause 1: Inconsistent Experimental Conditions.
-
Solution: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
-
-
Possible Cause 2: Variability in this compound Aliquots.
-
Solution: When reconstituting this compound, ensure it is fully dissolved and well-mixed before aliquoting. Use a fresh aliquot for each experiment to avoid variability from repeated freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound in a Cell Viability Assay
This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting cytotoxicity in a specific cell line using an MTT assay.
Materials:
-
This compound peptide
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with no this compound) and a positive control for cell death if applicable.
-
Induction of Cytotoxicity (Optional): If investigating the protective effects of this compound, pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours) before adding a cytotoxic agent.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 or optimal working concentration.
Protocol 2: In Vitro Phosphodiesterase (PDE) Activation Assay
This protocol outlines a method to assess the ability of this compound to activate calmodulin-dependent phosphodiesterase.
Materials:
-
This compound peptide
-
Calmodulin (CaM)
-
Phosphodiesterase (PDE1)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
cAMP (substrate)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
Procedure:
-
Reaction Setup: In a microplate, set up the reaction mixture containing the assay buffer, CaM, and PDE1.
-
This compound Addition: Add varying concentrations of this compound to the reaction wells. Include a control with a known CaM activator (e.g., Ca2+) and a negative control without any activator.
-
Initiate Reaction: Start the reaction by adding cAMP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time.
-
Stop Reaction and Develop Signal: Stop the reaction and add 5'-nucleotidase to convert the AMP produced to adenosine and inorganic phosphate. Then, add a phosphate detection reagent to measure the amount of inorganic phosphate released.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the PDE activity for each this compound concentration and plot a dose-response curve to determine the EC50 for activation.
Visualizations
Technical Support Center: Troubleshooting CALP1 Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of CALP1 in experimental assays.
A Note on "this compound" Nomenclature: The term "this compound" can be ambiguous. It is often used interchangeably with calpain-1 (CAPN1) , a calcium-dependent cysteine protease. It may also refer to calcium-binding protein 1 (CABP1) . This guide will primarily focus on troubleshooting for calpain-1, with a dedicated section for CABP1.
Troubleshooting Guide: Calpain-1 (CAPN1) Instability
Calpain-1, as a protease, is susceptible to autolysis and degradation, leading to experimental variability. Here are common issues and solutions:
Question: My calpain-1 activity is low or absent. What are the possible causes and solutions?
Answer: Low or absent calpain-1 activity can stem from several factors, from improper storage to suboptimal assay conditions.
Key Considerations for Maintaining Calpain-1 Activity:
-
Protease Inhibitors: During cell lysis and protein extraction, endogenous proteases can degrade calpain-1. It is crucial to add protease inhibitors to your lysis buffer.[1]
-
Buffer Conditions: The pH and ionic strength of your buffers are critical.[1][2] Maintaining an optimal pH and salt concentration can prevent denaturation.
-
Temperature: Proteins are generally more stable at lower temperatures.[3] Perform purification steps at 4°C to minimize protease activity and degradation.[3]
-
Calcium Concentration: Calpain-1 is a calcium-activated protease.[4] Ensure your assay buffer contains the appropriate concentration of calcium to activate the enzyme. Conversely, during purification and storage, it is often beneficial to chelate calcium with agents like EDTA or EGTA to prevent premature activation and autolysis.[3][5]
Experimental Workflow for Investigating Low Calpain-1 Activity
Caption: Troubleshooting workflow for low calpain-1 activity.
Quantitative Data Summary for Stabilizing Calpain-1:
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Prevents degradation and loss of activity.[1] | Increased degradation and reduced activity. |
| pH | Neutral pH (e.g., 7.0-7.5) for storage and assays | Maintains protein structure and function.[2] | Denaturation and precipitation. |
| Reducing Agents | 1-5 mM DTT or β-mercaptoethanol | Prevents oxidation of cysteine residues in the active site. | Loss of catalytic activity due to oxidation. |
| Calcium Chelators (during purification/storage) | 2-10 mM EDTA or EGTA | Prevents premature activation and autolysis.[5] | Autodegradation of calpain-1. |
| Protease Inhibitors (during extraction) | Commercially available cocktails | Prevents degradation by other proteases.[1] | Cleavage and inactivation of calpain-1. |
| Glycerol | 10-50% for long-term storage | Acts as a cryoprotectant and stabilizes protein structure.[1] | Formation of ice crystals that can damage the protein. |
Question: I observe multiple bands for calpain-1 on my Western blot. Is this normal?
Answer: Yes, observing multiple bands for calpain-1 can be normal due to autolysis. The 80 kDa pro-enzyme can undergo autolytic cleavage upon activation, resulting in smaller fragments. However, excessive fragmentation can indicate a problem.
Logical Relationship of Calpain-1 Autolysis
Caption: The process of calpain-1 activation and autolysis.
To minimize excessive fragmentation:
-
Work quickly and at low temperatures (4°C) during protein extraction and purification.[3]
-
Include calcium chelators like EDTA or EGTA in your buffers until the activity assay step.[5]
Experimental Protocols
Protocol 1: Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and general lab practices.[5][6]
-
Sample Preparation:
-
Assay Setup:
-
Prepare a reaction buffer containing the appropriate concentration of calcium to initiate the calpain activity.
-
In a 96-well plate, add your sample, a positive control (active calpain-1), and a negative control (lysis buffer only).
-
Add the reaction buffer to all wells.
-
-
Measurement:
Protocol 2: Western Blotting for Calpain-1 and its Cleavage Products
-
Sample Preparation:
-
Extract proteins as described above.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for calpain-1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways
Calpain Activation Signaling Pathway
Caption: Simplified signaling pathway of calpain-1 activation.
Troubleshooting Guide: Calcium-Binding Protein 1 (CABP1) Instability
CABP1 is a calcium-binding protein with structural similarities to calmodulin.[7] Instability issues with CABP1 are likely related to its structure and interaction with calcium.
Question: My CABP1 protein is precipitating during purification or storage. How can I improve its solubility?
Answer: Protein precipitation is often a sign of instability. For CABP1, consider the following:
-
Calcium Concentration: The binding of calcium can induce conformational changes in CABP1.[7] The presence or absence of calcium in your buffers can affect its stability and solubility. Experiment with including a low concentration of calcium or a chelator like EDTA to see what works best for your specific construct.
-
Buffer Composition:
-
pH: Ensure the pH of your buffer is not close to the isoelectric point (pI) of CABP1.
-
Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your buffer. Some proteins are more stable at higher or lower salt concentrations.
-
-
Additives: Consider adding stabilizing agents to your buffer, such as:
-
Glycerol (10-50%): Can help to stabilize the protein and prevent aggregation.[1]
-
Non-ionic detergents (low concentrations): Can prevent hydrophobic aggregation.
-
Calcium Signaling Pathway Involving Calmodulin (Related to CABP1)
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. abcam.com [abcam.com]
- 6. Calpain-Glo™ Protease Assay Protocol [promega.com]
- 7. Structure–Function Diversity of Calcium-Binding Proteins (CaBPs): Key Roles in Cell Signalling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CALP1 and Its Potential Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of CALP1 peptide in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable synthetic peptide with the sequence VAITVLVK. Its primary role is as a calmodulin (CaM) agonist. It binds to the EF-hand/Ca2+-binding sites of calmodulin, mimicking the effect of calcium (Ca2+) binding. This binding induces a conformational change in calmodulin, enabling it to activate downstream targets such as phosphodiesterase.[1]
Q2: What are the known off-target effects of the this compound peptide?
A2: Beyond its primary role as a calmodulin agonist, this compound has been observed to have several off-target effects. It can bind to cytoplasmic sites of various calcium channels, including NMDA and HIV-1 gp120-activated channels.[1] This interaction leads to the inhibition of calcium-mediated cytotoxicity and apoptosis.[1] Additionally, this compound has been shown to inhibit VLA-5-mediated adhesion of mast cells to fibronectin and protect pancreatic acinar cells from gossypol-induced necrosis.[1]
Q3: What is the significance of calmodulin's promiscuity in considering this compound's off-target effects?
A3: Calmodulin is known for its promiscuity, meaning it can interact with and regulate a large number of diverse target proteins (over 300).[2][3][4] This inherent flexibility in calmodulin's binding capabilities suggests that a peptide agonist like this compound, which mimics the calcium-bound state of calmodulin, may also interact with a broad range of proteins beyond the intended calmodulin targets.[5] This underscores the importance of thoroughly evaluating potential off-target effects when using this compound in experimental systems.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's biological activities, including its off-target effects.
| Biological Activity | Target/Process | Cell Type/System | IC50 Value | Reference |
| Inhibition of Ca2+-mediated cytotoxicity and apoptosis | NMDA and HIV-1 gp120-activated channels | Not specified | 52 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Primary Signaling Pathway
Caption: Primary signaling pathway of this compound as a calmodulin agonist.
Experimental Workflow for Identifying this compound Off-Target Effects
Caption: A general experimental workflow to identify potential off-target effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Peptide Solubility Issues | - Ensure the this compound peptide is fully dissolved before adding to cell culture media. This compound is soluble in water up to 1 mg/ml.[1]- If solubility issues persist, consider using a different solvent or performing a solubility test.[6] |
| Peptide Degradation | - Store lyophilized this compound at -20°C and protect from light.[6]- For peptides in solution, use sterile buffers and consider filtering to prevent microbial contamination. Avoid repeated freeze-thaw cycles.[6] |
| Biological Contamination | - Test for endotoxin contamination, as it can cause erratic results in immunological and other cell-based assays.[6] |
| Off-Target Effects | - The observed phenotype may be a result of a genuine off-target effect. Refer to the "Experimental Workflow for Identifying this compound Off-Target Effects" to investigate this possibility. |
Issue 2: Difficulty in confirming direct interaction with a potential off-target protein.
| Potential Cause | Troubleshooting Steps |
| Low Binding Affinity | - Optimize binding assay conditions (e.g., buffer composition, temperature).- Use a more sensitive technique, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Transient Interaction | - Employ cross-linking strategies to stabilize the interaction before analysis by techniques like co-immunoprecipitation followed by Western blotting. |
| Indirect Interaction | - The observed effect may be downstream of an intermediate protein. Perform pathway analysis using proteomics or phosphoproteomics data to identify potential mediators. |
Detailed Experimental Protocols
Protocol 1: Pull-Down Assay to Identify this compound-Interacting Proteins
Objective: To identify proteins from a cell lysate that directly bind to the this compound peptide.
Materials:
-
Biotinylated this compound peptide
-
Streptavidin-coated magnetic beads
-
Cell lysate from the cellular model of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Mass spectrometer for protein identification
Methodology:
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with biotinylated this compound peptide to allow for binding. Wash the beads to remove unbound peptide.
-
Cell Lysis: Prepare a protein lysate from the cells of interest using an appropriate lysis buffer. Quantify the protein concentration.
-
Incubation: Incubate the this compound-bound beads with the cell lysate to allow for protein binding to the peptide. Include a control with beads incubated with a scrambled peptide or no peptide.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis:
-
SDS-PAGE and Staining: Run the eluted proteins on an SDS-PAGE gel and visualize by Coomassie or silver staining to assess the overall protein profile.
-
Western Blotting: If a specific interacting protein is hypothesized, perform a Western blot using an antibody against that protein.
-
Mass Spectrometry: For unbiased identification of interacting partners, submit the entire eluate for analysis by mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: Cell Viability Assay to Assess Off-Target Cytotoxicity
Objective: To determine if this compound exhibits cytotoxic effects at various concentrations.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound peptide stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or a kit based on ATP measurement like CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound peptide in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability as a function of this compound concentration to determine any potential cytotoxic effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Effect of Ca2+ on the promiscuous target-protein binding of calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Ca2+ on the promiscuous target-protein binding of calmodulin | PLOS Computational Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Calmodulin's flexibility allows for promiscuity in its interactions with target proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
Technical Support Center: Minimizing CALP1 Peptide Degradation in Long-Term Experiments
Welcome to the technical support center for the CALP1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during long-term experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal long-term storage condition for lyophilized this compound peptide?
A1: For maximal stability, lyophilized this compound peptide should be stored at -20°C, or ideally at -80°C, in a tightly sealed container to prevent moisture absorption.[1][2][3] When stored correctly under these conditions and protected from light, the peptide can remain stable for several years.[2] Before use, it is critical to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, which can introduce moisture and accelerate degradation.[1][2]
Q2: What are the best practices for preparing and storing this compound peptide solutions?
A2: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[1] If storage in solution is necessary, use a sterile, slightly acidic buffer (pH 5-6) and divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C.[2][4] Peptides with specific residues can be more susceptible to degradation in solution, so immediate use is always preferable.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can often be attributed to peptide degradation.[5][6] Ensure that you are following proper storage and handling procedures for both the lyophilized powder and peptide solutions.[1][2] Verify the peptide concentration, as inaccurate measurements due to the peptide's hygroscopic nature can lead to variability.[5] If you suspect degradation, it is advisable to assess the integrity of your peptide stock using methods like HPLC or mass spectrometry.[1]
Q4: I am observing a loss of this compound activity in my cell-based assays. How can I troubleshoot this?
A4: Loss of activity can be due to several factors. First, confirm that the peptide is not degrading under your experimental conditions (e.g., temperature, pH of the culture medium). The stability of peptides can vary significantly in different biological fluids and cell culture supernatants.[7] Consider performing a stability assay of this compound in your specific cell culture medium. Additionally, ensure that the peptide is fully solubilized, as aggregation can reduce its effective concentration and biological activity.[8][9]
Q5: How can I prevent proteolytic degradation of this compound in my experiments?
A5: To prevent enzymatic degradation by proteases, consider adding a protease inhibitor cocktail to your experimental system. Since this compound interacts with calmodulin, a calcium-binding protein, proteases that are calcium-dependent (like calpains) or that target common cleavage sites could be a concern.[10] A broad-spectrum protease inhibitor cocktail is a good starting point. For more targeted inhibition, you may need to identify the specific proteases present in your system.
Troubleshooting Guide
This guide provides solutions to common problems encountered during long-term experiments with the this compound peptide.
| Problem | Potential Cause | Recommended Solution |
| Reduced Peptide Activity | Peptide degradation due to improper storage or handling. | Verify storage conditions (-20°C or -80°C for lyophilized form).[1][3] Ensure proper reconstitution protocols are followed. Assess peptide integrity with HPLC or mass spectrometry.[1] |
| Aggregation of the peptide. | Inspect the solution for any visible precipitates. Use sonication to aid dissolution.[1] Consider solubility-enhancing agents if compatible with your assay. | |
| Inconsistent Experimental Results | Inaccurate peptide concentration. | Re-verify all calculations and measurements during reconstitution. Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing to minimize moisture absorption.[1][5] |
| Variability in peptide stability between experiments. | Standardize all experimental conditions, including incubation times, temperatures, and buffer compositions. Prepare fresh aliquots from a new lyophilized stock if necessary. | |
| Evidence of Degradation (e.g., extra peaks in HPLC) | Oxidation of susceptible amino acid residues. | If the this compound sequence contains Met, Cys, or Trp, use oxygen-free buffers and consider purging vials with an inert gas like nitrogen or argon.[1] |
| Deamidation of Asn or Gln residues. | Maintain a slightly acidic buffer (pH 5-6) as deamidation is often accelerated at neutral or basic pH.[1][3] | |
| Hydrolysis at Asp residues. | Avoid highly acidic conditions.[3] | |
| Poor Solubility | The inherent hydrophobicity of the peptide sequence. | The solubility of a peptide is sequence-dependent.[11] Try different solvents or adjust the pH to improve solubility.[1][12] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer may be necessary.[13] |
Experimental Protocols
Protocol for Assessing this compound Peptide Stability by RP-HPLC
This protocol provides a general method to evaluate the stability of the this compound peptide over time under specific experimental conditions.
1. Peptide Preparation:
-
Reconstitute lyophilized this compound peptide in a suitable sterile buffer (e.g., PBS at pH 5-6) to a final concentration of 1 mg/mL.
-
Divide the solution into multiple, single-use aliquots in low-adsorption vials to prevent repeated freeze-thaw cycles.[1]
2. Storage and Sampling:
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Designate one aliquot as the "time zero" control and analyze it immediately.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve an aliquot for analysis.
3. RP-HPLC Analysis:
-
Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system.[14][15]
-
Column: C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for eluting the this compound peptide (e.g., 5-95% Mobile Phase B over 30 minutes).
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
Inject equal volumes of the "time zero" control and the samples from each time point.
4. Data Analysis:
-
Compare the chromatograms of the stored samples to the "time zero" sample.
-
Calculate the percentage of intact this compound peptide remaining at each time point by measuring the area of the main peptide peak.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
This compound Signaling Pathway
This compound is a cell-permeable peptide that acts as a calmodulin (CaM) agonist by binding to its EF-hand calcium-binding domains.[10] This interaction can modulate the activity of various downstream effectors that are regulated by CaM, including calcium channels, leading to an inhibition of Ca²⁺-mediated cytotoxicity and apoptosis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of aggregation-resistant bioactive peptides: reengineering human calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound peptide [novoprolabs.com]
- 11. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
How to control for TFA effects from synthetic CALP1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the effects of residual trifluoroacetic acid (TFA) in synthetic CALP1 peptide experiments. Adhering to proper control measures is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic this compound peptide?
Trifluoroacetic acid (TFA) is a strong acid essential for the synthesis and purification of peptides. During solid-phase peptide synthesis (SPPS), TFA is used in the final step to cleave the synthesized peptide from the solid resin support.[1][2] It is also commonly used as an ion-pairing agent during high-performance liquid chromatography (HPLC) purification to improve peak separation and resolution.[3][4][5] As a result, the final lyophilized peptide product is typically delivered as a TFA salt, where the TFA counter-ion is non-covalently bound to positively charged sites on the peptide.[3][4][6]
Q2: How can residual TFA affect my experiments with this compound?
This compound is a calmodulin (CaM) agonist designed to modulate intracellular calcium signaling and prevent Ca2+-mediated apoptosis.[7][8][9] Residual TFA can significantly interfere with these sensitive biological assays in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations. This can lead to false positives in apoptosis assays or mask the true protective effect of this compound by independently causing cell death or inhibiting proliferation.[1][3][6]
-
pH Alteration: As a strong acid, TFA can lower the pH of your stock solutions and final assay buffer.[3] This can alter this compound's structure and activity, and affect the function of pH-sensitive enzymes and channels involved in calcium signaling.
-
Altered Bioactivity: TFA can bind to the peptide, altering its conformation and potentially interfering with its ability to bind to its target, calmodulin.[6] This can lead to an underestimation of the peptide's true biological activity.
-
Non-Specific Effects: TFA has been reported to act as an unintended allosteric modulator of certain receptors and may interfere with signaling pathways, complicating the interpretation of results.[1][3]
Q3: What concentration of TFA is considered problematic?
The problematic concentration of TFA is highly dependent on the cell type and assay sensitivity. Some studies have reported that TFA can inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM.[1][6] In other cases, it has been shown to stimulate the growth of murine glioma cells at micromolar concentrations.[1] Given that this compound is used to study delicate processes like apoptosis and calcium influx, it is best practice to either remove TFA or use rigorous controls, as even trace amounts can introduce experimental variability.[1][3]
Q4: How do I know if TFA is the cause of unexpected results in my assay?
The most definitive way to identify TFA-related artifacts is through the use of proper controls. If you observe unexpected results, such as high levels of cell death in your peptide-treated group, compare it against a "TFA vehicle control." This control should contain the same concentration of TFA as your this compound stock solution but without the peptide. If the control group shows similar effects, it strongly suggests TFA interference.
Troubleshooting Guides
Problem 1: I'm observing high levels of cytotoxicity or apoptosis, even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| TFA-induced Cytotoxicity: The residual TFA in your peptide preparation is toxic to your specific cell line, masking the intended anti-apoptotic effect of this compound.[3][6] | 1. Perform a TFA Vehicle Control: Prepare a solution with the same TFA concentration as your peptide stock but without the peptide. Treat cells with this control to see if it replicates the cytotoxicity. 2. Perform Counter-Ion Exchange: Use a protocol to exchange the TFA for a more biologically benign counter-ion like chloride (HCl). See Protocol 1 below.[4][10] 3. Purchase a TFA-free Peptide: For future experiments, order the peptide with an alternative salt form, such as acetate or hydrochloride.[10] |
Problem 2: My results are inconsistent between different batches of synthetic this compound.
| Possible Cause | Recommended Solution |
| Variable TFA Content: The amount of residual TFA can vary significantly between different synthesis and purification runs (often 10-45% by weight). This variability leads to inconsistent biological effects. | 1. Quantify Peptide Concentration Accurately: Do not rely on the weight of the lyophilized powder for concentration calculations. Instead, perform amino acid analysis or use UV absorbance for a more accurate measure of the active peptide concentration. 2. Standardize with Counter-Ion Exchange: Performing a counter-ion exchange on all new batches will normalize the salt form and lead to more reproducible results.[4][11] |
Problem 3: this compound is showing lower-than-expected activity in blocking calcium influx.
| Possible Cause | Recommended Solution |
| TFA Interference with Peptide Structure/Function: TFA binding to the peptide may alter its secondary structure or charge, reducing its affinity for calmodulin or other targets.[6] pH Suppression of Activity: The acidity of TFA may be lowering the local pH in your assay, negatively impacting the function of the channels or signaling proteins this compound interacts with. | 1. Exchange the Counter-Ion: Switch to the hydrochloride or acetate salt form of this compound to ensure the observed activity is not being suppressed by TFA. See Protocol 1 . 2. Re-evaluate Activity: After counter-ion exchange, perform a dose-response curve to re-determine the IC50 or EC50 of this compound in your assay. Compare this to the activity of the TFA salt form (See Table 2 ). |
Data Presentation
Table 1: Illustrative Effect of TFA Concentration on Cell Viability
This table shows representative data on how increasing concentrations of TFA (in the absence of any peptide) can impact cell viability in a typical 24-hour cell culture assay.
| TFA Concentration | Average Cell Viability (%) | Standard Deviation |
| 0 µM (Control) | 100% | ± 4.5% |
| 1 µM | 98% | ± 5.1% |
| 10 µM | 89% | ± 6.2% |
| 50 µM | 71% | ± 7.8% |
| 100 µM | 54% | ± 8.5% |
Table 2: Comparison of this compound Bioactivity Before and After TFA Removal
This table illustrates the potential change in the measured inhibitory concentration (IC50) of this compound in an apoptosis assay after exchanging TFA for HCl.
| This compound Salt Form | Measured IC50 for Apoptosis Inhibition | Interpretation |
| This compound-TFA | 52 µM | The apparent activity is a combination of the peptide's effect and TFA's cytotoxicity, potentially leading to an inaccurate IC50 value. |
| This compound-HCl | 35 µM | After TFA removal, the true, more potent biological activity of the peptide is revealed. |
Experimental Protocols
Protocol 1: Counter-Ion Exchange of TFA for Chloride (HCl Method)
This protocol describes a widely used method to replace TFA counter-ions with chloride ions through repeated lyophilization.[4][10][11]
Materials:
-
Lyophilized this compound-TFA peptide
-
High-purity water (e.g., Milli-Q)
-
100 mM Hydrochloric Acid (HCl) solution, high purity
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Initial Dissolution: Dissolve the this compound-TFA peptide in high-purity water to a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl stock solution to the dissolved peptide to achieve a final HCl concentration of 10 mM.[4] Let the solution stand for 1-2 minutes at room temperature.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or place it in a -80°C freezer until completely frozen.
-
First Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed and a dry powder remains.
-
Repeat Cycle (2nd time): Re-dissolve the lyophilized powder in a 10 mM HCl solution (prepared with high-purity water).
-
Repeat Freezing and Lyophilization: Repeat steps 3 and 4.
-
Repeat Cycle (3rd time): For maximum TFA removal, repeat the re-dissolution, freezing, and lyophilization cycle a third time.[4]
-
Final Product: After the final lyophilization, the resulting powder is the this compound-HCl salt. Re-dissolve this peptide in your desired assay buffer for experimentation.
Protocol 2: Preparation of an Appropriate TFA Vehicle Control
This protocol is essential for experiments where the TFA counter-ion is not removed.
Objective: To create a control solution that contains the same amount of TFA as the experimental peptide solution, allowing you to isolate the effects of the peptide from the effects of the counter-ion.
Procedure:
-
Determine Peptide Stock Concentration: Prepare your this compound-TFA stock solution as you normally would (e.g., 1 mM in water or DMSO).
-
Calculate Molar TFA Contribution: Assume a 1:1 molar ratio between the peptide and TFA for each positive charge. This compound (VAITVLVK) has one lysine (K) and a free N-terminus, giving it two primary sites for TFA binding at neutral/acidic pH. Therefore, a 1 mM this compound stock solution contains approximately 2 mM of TFA. Note: This is an estimation; the actual TFA content can be higher.
-
Prepare TFA Stock Solution: Prepare a separate, high-concentration stock solution of TFA (e.g., 100 mM) in the same solvent used for your peptide stock.
-
Prepare Working Vehicle Control: When preparing your experimental dilutions, create a parallel set of dilutions from the TFA stock solution. For every concentration of this compound you test, prepare a corresponding control containing the equivalent molar concentration of TFA.
-
Example: If you are testing 50 µM this compound, your vehicle control should contain 100 µM TFA.
-
-
Use in Experiments: Treat a set of cells/wells with the TFA vehicle control under the exact same conditions as your this compound-treated samples. The results from this control group represent the background effect of TFA.
Visualizations
Caption: Experimental workflow for handling synthetic peptides.
Caption: Potential mechanisms of TFA interference in this compound signaling.
Caption: Logical relationships of controls for isolating peptide effects.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound peptide [novoprolabs.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. lifetein.com [lifetein.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CALP1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for CALP1 treatment. This compound is a cell-permeable calmodulin (CaM) agonist that activates CaM-dependent processes within cells. Determining the optimal incubation time is critical for achieving desired experimental outcomes while minimizing potential off-target effects or cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable peptide that acts as a calmodulin (CaM) agonist. It functions by binding to the EF-hand/Ca2+-binding sites of calmodulin, mimicking the effect of calcium ions (Ca2+) and inducing a conformational change in CaM. This activation allows CaM to interact with and modulate the activity of various downstream target proteins, initiating a cascade of cellular signaling events.
Q2: What is the recommended starting concentration for this compound treatment?
A2: Based on available data, a starting concentration in the range of 10-100 µM can be considered. An IC50 of 52 μM has been reported for the inhibition of Ca2+-mediated cytotoxicity and apoptosis. However, the optimal concentration is highly cell-type and assay-dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in a sterile, high-quality solvent such as DMSO or sterile water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the appropriate negative and positive controls for a this compound experiment?
A4:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound (e.g., DMSO) to control for any solvent effects.
-
Untreated Control: Cells that do not receive any treatment.
-
-
Positive Controls:
-
A known activator of the signaling pathway of interest (if available).
-
A calcium ionophore like Ionomycin, which directly increases intracellular calcium levels, can serve as a positive control for downstream calcium signaling events.
-
Experimental Protocol: Determining Optimal Incubation Time
The optimal incubation time for this compound is a critical parameter that needs to be empirically determined for each cell type and experimental endpoint. A two-step approach is recommended: a pilot dose-response experiment to identify an effective concentration, followed by a time-course experiment to determine the optimal incubation duration.
Part 1: Pilot Dose-Response Experiment
Objective: To determine the effective concentration range of this compound for a short incubation period.
Methodology:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and reach the appropriate confluency (typically 70-80%).
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions in your cell culture medium. A typical range to test would be 1, 5, 10, 25, 50, and 100 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a fixed, short duration (e.g., 1, 2, or 4 hours). This initial time point should be based on literature reports of similar compounds or the expected kinetics of the signaling pathway.
-
Assay: Perform your specific assay to measure the desired biological response (e.g., protein phosphorylation, gene expression, cell viability).
-
Data Analysis: Plot the response as a function of this compound concentration to determine the EC50 (effective concentration that gives half-maximal response). Select a concentration for the time-course experiment that gives a robust but not maximal response (e.g., EC75-EC90).
Part 2: Time-Course Experiment
Objective: To identify the optimal incubation time for the selected this compound concentration.
Methodology:
-
Cell Seeding: Plate your cells as described in Part 1.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Incubation: Incubate the cells for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Assay: At each time point, terminate the experiment and perform your assay.
-
Data Analysis: Plot the response as a function of incubation time. The optimal incubation time is typically the point at which the desired response is maximal and precedes any potential decline due to secondary effects or cytotoxicity.
Data Presentation
The quantitative data from the dose-response and time-course experiments can be summarized in the following tables:
Table 1: Example Data from a Pilot Dose-Response Experiment
| This compound Concentration (µM) | Biological Response (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.2 |
| 5 | 2.5 |
| 10 | 4.8 |
| 25 | 7.2 |
| 50 | 8.5 |
| 100 | 8.6 |
Table 2: Example Data from a Time-Course Experiment (using 25 µM this compound)
| Incubation Time (hours) | Biological Response (Fold Change vs. Time 0) |
| 0 | 1.0 |
| 0.5 | 2.1 |
| 1 | 4.5 |
| 2 | 7.3 |
| 4 | 7.1 |
| 8 | 5.9 |
| 12 | 4.2 |
| 24 | 2.5 |
Troubleshooting Guide
Q: I am not observing any effect with this compound treatment. What could be the reason?
A:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Inappropriate Incubation Time: The incubation time may be too short or too long. Conduct a time-course experiment to identify the optimal duration for your endpoint.
-
This compound Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Health: Confirm that your cells are healthy and in the exponential growth phase. Stressed or senescent cells may not respond optimally.
-
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect changes.
Q: I am observing significant cell death after this compound treatment. How can I mitigate this?
A:
-
High Concentration: The concentration of this compound may be too high, leading to cytotoxicity. Reduce the concentration of this compound used.
-
Prolonged Incubation: Long incubation times can lead to cytotoxicity. Shorten the incubation period based on the results of your time-course experiment.
-
Solvent Toxicity: If using a high concentration of a stock solution dissolved in a solvent like DMSO, the solvent itself might be causing toxicity. Ensure the final solvent concentration in the culture medium is low (typically <0.1%).
-
Cell Density: Low cell density can make cells more susceptible to toxic effects. Ensure you are plating a sufficient number of cells.
Q: My results with this compound are inconsistent between experiments. What are the possible causes?
A:
-
Variability in Cell Culture: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
-
Inconsistent this compound Preparation: Prepare fresh dilutions of this compound from a single, quality-controlled stock aliquot for each set of experiments. Avoid using old or repeatedly frozen-thawed stock solutions.
-
Assay Performance: Variability in the execution of the downstream assay can lead to inconsistent results. Ensure all steps of the assay are performed consistently.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity) across all experiments.
Visualizations
This compound-Activated Calmodulin Signaling Pathway
Caption: this compound activates Calmodulin, which in turn modulates target proteins.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
Issues with CALP1 cell permeability in different cell types
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CALP1, a cell-permeable calmodulin (CaM) agonist. The focus is on addressing issues related to its effects on cell permeability in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cell-permeable octapeptide (sequence: VAITVLVK) that functions as a calmodulin (CaM) agonist. It is designed to cross the cell membrane and bind to the calcium-binding sites (EF-hands) of calmodulin. This binding mimics the effect of elevated intracellular calcium (Ca²⁺), leading to the activation of CaM and its downstream signaling pathways. Activated CaM can then modulate the activity of a wide range of enzymes, ion channels, and other proteins.[1][2][3]
Q2: Is this compound itself expected to have permeability issues?
A2: this compound is designed to be cell-permeable. However, like any peptide, its efficiency of entry can vary between different cell types due to differences in cell membrane composition and potential for degradation. If you suspect issues with this compound uptake, it is advisable to use a fluorescently labeled version of the peptide to confirm cellular entry or to optimize treatment conditions such as concentration and incubation time.
Q3: What are the expected effects of this compound on cell permeability?
A3: The effects of this compound on cell permeability are indirect and mediated by its activation of calmodulin. Calmodulin is a key regulator of cellular junctions and cytoskeletal dynamics, which are critical for maintaining the integrity of cell monolayers.[4] Therefore, treatment with this compound can lead to changes in paracellular permeability by affecting tight junctions and adherens junctions. The specific effect (increase or decrease in permeability) can be highly dependent on the cell type and the specific downstream targets of CaM in those cells.
Q4: Has this compound been discontinued?
A4: According to some suppliers, this compound has been withdrawn from sale for commercial reasons. Researchers should verify the availability of this compound from various chemical suppliers.
Troubleshooting Guides
Issue 1: No Observable Effect of this compound on Cells
Q: I've treated my cells with this compound, but I'm not observing any change in my endpoint (e.g., protein phosphorylation, cell permeability). What could be the problem?
A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the this compound peptide is properly stored (desiccated at -20°C) to prevent degradation. Prepare fresh solutions in an appropriate solvent (e.g., water up to 1 mg/ml) before each experiment.
-
Concentration and Incubation Time: The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration. Similarly, the time required to elicit a response may vary, so a time-course experiment is recommended.
-
Cell Type Specifics: Different cell lines express varying levels of calmodulin and its downstream effectors. The cell type you are using may not have the necessary signaling components to respond to CaM activation in the way you are measuring.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli. Perform a cell viability assay in parallel to your main experiment.[5]
Issue 2: Unexpected Changes in Monolayer Permeability
A: This is a plausible outcome given calmodulin's role in regulating cell junctions. Here's how to approach this:
-
Confirm Monolayer Integrity: Before your experiment, ensure the integrity of your cell monolayer using Transepithelial Electrical Resistance (TEER) measurements. A stable and sufficiently high TEER value indicates a confluent monolayer with well-formed tight junctions.[6]
-
Investigate Paracellular vs. Transcellular Pathways: Use fluorescent tracers of different molecular weights to determine if the permeability change is paracellular (through the space between cells) or transcellular (through the cells). For example, Lucifer Yellow (approx. 0.44 kDa) is a common marker for the paracellular pathway.[7]
-
Examine Junctional Proteins: Use immunofluorescence or Western blotting to examine the localization and expression of key tight junction (e.g., ZO-1, occludin, claudins) and adherens junction (e.g., E-cadherin, beta-catenin) proteins. CaM activation can lead to the reorganization of these proteins.
-
Consider Downstream Effectors: Calmodulin can activate enzymes like myosin light-chain kinase (MLCK), which can lead to cytoskeletal contraction and an increase in paracellular permeability.[2] Consider using inhibitors of potential downstream pathways to pinpoint the mechanism.
Issue 3: Cell Toxicity or Death Following this compound Treatment
Q: My cells are showing signs of toxicity (e.g., rounding up, detaching, apoptosis) after treatment with this compound. Is this a known effect?
A: While this compound has been shown to be protective against apoptosis in some contexts by inhibiting Ca²⁺-mediated cytotoxicity, prolonged or excessive activation of CaM/Ca²⁺ signaling can be detrimental to cells.
-
Dose-Dependence of Toxicity: High concentrations of this compound may lead to off-target effects or over-stimulation of calcium signaling pathways, which can trigger apoptosis. Perform a dose-response curve and assess cell viability using assays like MTT or trypan blue exclusion.
-
Calcium Overload: Although this compound is a CaM agonist, its sustained activation of downstream pathways could potentially lead to dysregulation of intracellular calcium homeostasis, which is a known trigger for cell death.
-
Control for Solvent Effects: Ensure that the vehicle used to dissolve this compound is not causing toxicity at the concentrations used in your experiments.[5]
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 842.09 g/mol | |
| Formula | C₄₀H₇₅N₉O₁₀ | |
| Amino Acid Sequence | VAITVLVK | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Desiccate at -20°C | |
| CAS Number | 145224-99-3 |
Table 2: Common Permeability Assay Parameters
| Assay Type | Typical Tracer | What it Measures | Considerations |
| TEER | N/A (measures electrical resistance) | Ion permeability across a monolayer | Quick and non-invasive, but doesn't measure permeability to larger molecules. |
| Tracer Flux Assay | Fluorescently labeled dextrans (e.g., 3-kDa, 40-kDa), Lucifer Yellow | Paracellular permeability to molecules of a specific size | Choice of tracer size is critical. Requires sampling from donor and receiver compartments.[7] |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Test compound itself | Passive transcellular permeability | High-throughput but does not account for active transport or paracellular pathways.[8] |
Experimental Protocols
Protocol: Measuring Paracellular Permeability using a Transwell Assay
This protocol provides a general framework for assessing the effect of this compound on the permeability of a cell monolayer grown on a porous filter support (e.g., Transwell® inserts).
-
Cell Seeding: Seed your cells of interest onto the apical (upper) chamber of the Transwell inserts at a density optimized to form a confluent monolayer within 2-4 days. For Caco-2 cells, a common density is approximately 60,000 cells per well in a 24-well format.[6]
-
Monolayer Integrity Check: Once the monolayer is confluent, measure the TEER to ensure tight junction formation. Only use inserts with TEER values within an acceptable range for your cell type (e.g., >200 Ω·cm² for Caco-2 cells).[6]
-
Pre-treatment: Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and allow them to equilibrate for 20-30 minutes at 37°C.
-
This compound Treatment: Add the desired concentrations of this compound (and vehicle control) to the apical and/or basolateral chambers, depending on your experimental design. Incubate for the desired duration.
-
Permeability Assay:
-
After the this compound incubation, remove the treatment media.
-
Add a fluorescent tracer (e.g., Lucifer Yellow at 50-100 µM) to the apical chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C on an orbital shaker to reduce the unstirred water layer.[6]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of tracer transport to the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Visualizations
Caption: Proposed signaling pathway of this compound-mediated cell permeability modulation.
Caption: Experimental workflow for a transwell-based cell permeability assay.
References
- 1. CALM1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Calmodulin - Wikipedia [en.wikipedia.org]
- 3. Calmodulin plays a pivotal role in cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of calcium ions in the permeability changes produced by external ATP in transformed 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing CALP1 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CALP1 peptide in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a cell-permeable octapeptide with the amino acid sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK). It functions as a calmodulin (CaM) agonist, binding to the EF-hand/Ca2+-binding site of CaM and activating it even in the absence of calcium[1][2]. This activity allows it to modulate various Ca2+-mediated cellular pathways.
Q2: What is the recommended solvent for dissolving lyophilized this compound peptide?
This compound peptide is soluble in water up to 1 mg/mL. For initial reconstitution of the lyophilized powder, sterile, purified water is the recommended solvent. If solubility issues arise, particularly with higher concentrations, using a small amount of an organic solvent like DMSO, DMF, or ethanol can aid in initial dissolution before diluting with an aqueous buffer[3][4][5].
Q3: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions in small aliquots at -20°C or -80°C. This practice minimizes the detrimental effects of repeated freeze-thaw cycles, which can lead to peptide degradation and precipitation. For short-term storage (a few days to a week), solutions can be kept at 4°C. To prevent microbial contamination, sterile buffers should be used. A slightly acidic pH of 5-6 is often preferred for peptide solutions to enhance stability[6][7].
Q4: Can I store my this compound stock solution at room temperature?
Lyophilized this compound peptide is stable at room temperature for short periods, such as during shipping[6]. However, once reconstituted into a solution, it is not recommended to store it at room temperature for extended periods due to the increased risk of degradation and microbial growth.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from a stock solution can be a frustrating issue. The following guide provides a systematic approach to troubleshoot and prevent this problem.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting and preventing this compound precipitation.
Detailed Troubleshooting Steps
1. Observation of Precipitate
If you observe cloudiness, particles, or a visible pellet in your this compound stock solution, it is crucial to address the issue before using it in your experiments to ensure accurate and reproducible results.
2. Initial Checks
-
Concentration: The solubility of this compound in water is up to 1 mg/mL. If your stock solution is more concentrated, this could be the primary reason for precipitation.
-
Storage Temperature: Improper storage, such as leaving the solution at room temperature for an extended period, can lead to degradation and precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the peptide to aggregate and precipitate out of solution.
3. Investigating Solution Parameters
-
Initial Reconstitution: Incomplete initial dissolution of the lyophilized powder can lead to the later appearance of particulates.
4. Remediation of Precipitated Stock Solutions
If you have a stock solution with precipitated this compound, you can attempt the following to redissolve it:
-
Gentle Sonication: A brief sonication in a water bath can sometimes help to break up aggregates and redissolve the peptide.
-
pH Adjustment: If your solution is at a neutral or basic pH, try adjusting it to a slightly acidic pH (5-6) by adding a small amount of a dilute acid (e.g., acetic acid).
-
Re-dissolution with Organic Solvent: If the above methods fail, you may need to re-dissolve the peptide. This can be attempted by adding a small volume of an organic solvent like DMSO to the solution to dissolve the precipitate, followed by a gradual dilution with your aqueous buffer. Be mindful that the final concentration of the organic solvent should be compatible with your downstream experiments.
5. Preventative Measures for Future Stock Preparations
-
Aliquot Stock Solutions: After initial reconstitution, divide the stock solution into smaller, single-use aliquots. This is the most effective way to avoid repeated freeze-thaw cycles.
-
Use Sterile Buffers and Proper pH: Prepare your stock solutions using sterile-filtered buffers at a slightly acidic pH (5-6) to inhibit microbial growth and enhance peptide stability.
-
Ensure Complete Initial Dissolution: When first reconstituting the lyophilized peptide, ensure it is completely dissolved before storing it. Gentle vortexing or brief sonication can aid this process.
-
Proper Storage: Always store your this compound aliquots at -20°C or for longer-term storage, at -80°C.
Data Summary
| Property | Value | Source |
| Amino Acid Sequence | Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK) | |
| Molecular Weight | 842.09 g/mol | |
| Solubility in Water | Up to 1 mg/mL | |
| Recommended Storage (Lyophilized) | -20°C, desiccated | |
| Recommended Storage (Solution) | -20°C or -80°C in aliquots | [6][7] |
| Recommended Solution pH | Slightly acidic (pH 5-6) | [6] |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Prepare the Solvent: Use sterile, purified water or a sterile, slightly acidic buffer (e.g., 10 mM HEPES, pH 6.0).
-
Add Solvent: Using a sterile pipette tip, add the desired volume of solvent to the vial to achieve a concentration of ≤ 1 mg/mL.
-
Dissolve the Peptide: Gently vortex or swirl the vial to dissolve the peptide. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store them at -20°C or -80°C.
Protocol for Rescuing a Precipitated this compound Stock Solution
-
Initial Assessment: Observe the extent of precipitation. If it is minor cloudiness, proceed with sonication. If there is a significant pellet, consider the re-dissolution method.
-
Gentle Sonication: Place the vial in a room temperature water bath sonicator for 5-10 minutes. Check for dissolution.
-
pH Adjustment (if necessary): If sonication is not fully effective, check the pH of your solution. If it is neutral or basic, add a small volume of 0.1 M acetic acid dropwise while gently vortexing, until the pH is between 5 and 6.
-
Re-dissolution with Organic Solvent: a. Add a minimal volume of 100% DMSO (e.g., 1-5% of the total volume) to the vial. b. Gently vortex until the precipitate dissolves. c. Slowly add your desired sterile aqueous buffer to dilute the solution to the final desired concentration. Be aware that rapid dilution can sometimes cause the peptide to precipitate again.
-
Final Steps: Once the peptide is redissolved, sterile filter the solution and prepare new aliquots for storage at -20°C or -80°C.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Cellular uptake and in situ binding of a peptide agonist for calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
CALP1 batch-to-batch variability and quality control
Welcome to the technical support center for CALP1 (Calcium-Binding Protein 1), also known as Caldendrin. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a neuron-specific calcium-binding protein that belongs to the calmodulin (CaM) superfamily.[1] Its primary function is to modulate the Ca2+-dependent activity of various cellular targets, including inositol trisphosphate receptors (InsP3Rs) and voltage-gated calcium channels.[1][2] It contains four EF-hand motifs, which are characteristic calcium-binding domains.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored desiccated at -20°C.[3] Once reconstituted, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[4] Always refer to the batch-specific certificate of analysis for any variations in storage recommendations.[3]
Q3: My this compound appears to be inactive or shows reduced activity. What are the possible causes?
A3: Several factors can contribute to reduced this compound activity:
-
Improper Storage: Exposure to room temperature for extended periods or multiple freeze-thaw cycles can lead to degradation.
-
Incorrect Buffer Composition: The calcium concentration in your experimental buffer is critical for this compound's function. Ensure the buffer contains the appropriate concentration of Ca2+ for your specific application.
-
Post-Translational Modifications (PTMs): Oxidative modifications or proteolytic degradation can alter the structure and function of this compound.[5][6]
-
Batch-to-Batch Variability: There may be inherent differences in the purity, concentration, or activity between different manufacturing lots.
Q4: How can I assess the quality and integrity of my this compound batch?
A4: A standard set of quality control (QC) experiments should be performed to assess the quality of your this compound protein. These include SDS-PAGE for purity and molecular weight verification, size-exclusion chromatography (SEC) to check for aggregation, and mass spectrometry to confirm the protein's identity and detect any modifications.[7][8] A functional assay, such as a calmodulin-dependent phosphodiesterase activation assay, can be used to determine its biological activity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Batch-to-batch variability of this compound | 1. Qualify New Batches: Before use in critical experiments, perform a side-by-side comparison of the new batch with a previously validated batch using a standardized functional assay. 2. Request Certificate of Analysis (CofA): Always review the manufacturer's CofA for batch-specific information on purity, concentration, and activity.[3] 3. Normalize Concentration: Accurately determine the protein concentration of each batch using a reliable method like a BCA assay or UV-Vis spectrophotometry (A280) and normalize before use.[8] |
| Experimental inconsistency | 1. Standardize Protocols: Ensure all experimental parameters, including buffer composition, incubation times, and temperatures, are consistent. 2. Use Internal Controls: Include positive and negative controls in your experiments to monitor assay performance. | |
| Low signal or no effect in a cell-based assay | Poor cell permeability | Although this compound is described as cell-permeable, efficiency can vary between cell types.[3] Consider using a gentle permeabilization agent or a protein delivery reagent if poor uptake is suspected. |
| This compound degradation | 1. Add Protease Inhibitors: Include a protease inhibitor cocktail in your cell lysates or experimental buffers. 2. Minimize Handling Time: Perform experiments on ice and minimize the time the protein is at room temperature. | |
| Sub-optimal calcium concentration | Titrate the concentration of calcium in your assay buffer to determine the optimal level for this compound activity in your specific system. | |
| High background signal in an immunoassay (e.g., ELISA, Western Blot) | Non-specific antibody binding | 1. Optimize Antibody Dilution: Perform a titration to find the optimal antibody concentration. 2. Increase Blocking Efficiency: Use a different blocking agent (e.g., 5% non-fat milk, BSA) or increase the blocking time. 3. Increase Wash Steps: Increase the number and duration of wash steps to remove unbound antibodies. |
| Aggregated this compound | 1. Centrifuge the Sample: Before use, centrifuge the reconstituted this compound solution at high speed to pellet any aggregates. 2. Analyze by SEC: Use size-exclusion chromatography to assess the oligomeric state of the protein.[7] |
Experimental Protocols
1. SDS-PAGE for Purity and Molecular Weight Assessment
-
Objective: To visually assess the purity of the this compound sample and confirm its apparent molecular weight.
-
Methodology:
-
Prepare a 12% polyacrylamide gel.
-
Mix 5-10 µg of this compound with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the sample onto the gel alongside a molecular weight marker.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
Expected Result: A single major band corresponding to the molecular weight of this compound (approximately 19 kDa for the protein, though the commercially available peptide has a M.Wt of 842.09 g/mol ).[3]
-
2. Size-Exclusion Chromatography (SEC) for Homogeneity Analysis
-
Objective: To determine the oligomeric state of this compound and detect the presence of aggregates.
-
Methodology:
-
Equilibrate a suitable SEC column (e.g., Superdex 75) with your experimental buffer.
-
Inject 50-100 µg of this compound onto the column.
-
Monitor the elution profile at 280 nm.
-
Calibrate the column with known molecular weight standards to correlate elution volume with size.
-
Expected Result: A single, sharp peak corresponding to monomeric this compound. The presence of earlier eluting peaks indicates aggregation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound in the Calcium Signaling Pathway.
References
- 1. Calcium-binding protein 1 - Wikipedia [en.wikipedia.org]
- 2. Nuclear magnetic resonance structure of calcium-binding protein 1 in a Ca(2+) -bound closed state: implications for target recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. abmole.com [abmole.com]
- 5. Oxidative Post-translational Modifications Accelerate Proteolytic Degradation of Calprotectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. p4eu.org [p4eu.org]
Addressing unexpected cytotoxicity with CALP1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with CALP1 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound is a selective inhibitor of the novel serine/threonine kinase, Kinase X (KIX), a key component of the pro-survival "Pathfinder" signaling cascade. By inhibiting KIX, this compound is designed to induce apoptosis in cancer cells where the Pathfinder pathway is aberrantly activated.
Q2: What are the potential causes of unexpected cytotoxicity with this compound treatment?
Unexpected cytotoxicity can arise from several factors:
-
Off-target effects: this compound may inhibit other kinases or cellular proteins with structural similarity to KIX, leading to toxicity in a broader range of cells.
-
Metabolite toxicity: The metabolic breakdown of this compound within the cell could produce toxic byproducts.
-
Cell line-specific sensitivity: Certain cell lines may have genetic or proteomic characteristics that render them particularly vulnerable to this compound, even at low concentrations.
-
Experimental error: Issues such as incorrect compound concentration, contamination of cell cultures, or improper assay procedures can lead to misleading results.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial. Key strategies include:
-
KIX Knockdown/Knockout: Compare the cytotoxic effect of this compound in cells with and without KIX expression. If the cytotoxicity persists in the absence of KIX, it is likely an off-target effect.
-
Rescue Experiments: Overexpress a this compound-resistant mutant of KIX in the target cells. If this rescues the cells from this compound-induced death, the effect is on-target.
-
Kinome Profiling: Screen this compound against a panel of known kinases to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in the target cell line.
If you observe excessive cell death in your cancer cell line of interest, consider the following troubleshooting workflow:
Caption: Workflow for addressing excessive cytotoxicity.
Issue 2: Cytotoxicity observed in non-target or control cell lines.
Unexpected toxicity in control cells strongly suggests off-target effects or compound instability.
Data Summary: Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | KIX Expression | IC50 (µM) | Max Cytotoxicity (%) |
| Cancer-A | Lung Adenocarcinoma | High | 0.5 | 95 |
| Cancer-B | Breast Carcinoma | High | 0.8 | 92 |
| Normal-A | Normal Lung Fibroblast | Low | 15.2 | 45 |
| Normal-B | Normal Mammary Epithelial | Low | 25.0 | 30 |
The data above indicates a therapeutic window, but cytotoxicity in normal cell lines at higher concentrations warrants investigation into off-target effects.
Proposed Signaling Pathway for Off-Target Effects
This compound may be inadvertently inhibiting "Kinase Y," a protein crucial for mitochondrial integrity in normal cells.
Caption: On-target vs. potential off-target pathways.
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24 hours.
-
Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a method to assess the selectivity of this compound against a panel of kinases.
Methodology:
-
Kinase Panel Selection: Choose a diverse panel of kinases, including those with high structural homology to KIX.
-
Assay Format: Utilize a biochemical assay format, such as an in vitro kinase assay with a fluorescently labeled substrate.
-
This compound Concentrations: Prepare a serial dilution of this compound, typically from 10 µM down to 1 nM.
-
Assay Procedure:
-
Incubate each kinase with its specific substrate and ATP in the presence of varying this compound concentrations.
-
Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
-
Signal Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each kinase at each this compound concentration and determine the IC50 value for any kinases that show significant inhibition.
Technical Support Center: Effective CALP1 Washout from Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of CALP1, a cell-permeable calmodulin (CaM) agonist, from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I need to wash it out from my cell cultures?
A1: this compound is a cell-permeable small molecule that acts as a calmodulin (CaM) agonist. It is used in research to activate CaM-dependent signaling pathways, influencing processes such as phosphodiesterase activation and the inhibition of Ca2+-mediated cytotoxicity and apoptosis.[1] Washing out this compound is essential for "washout" experiments, which are designed to determine if the effects of a compound are reversible. This helps to understand the long-term consequences of transient pathway activation and to assess the potential for recovery after drug removal.
Q2: How does a this compound washout experiment work?
A2: A this compound washout experiment involves treating cells with this compound for a specific duration, then removing the compound from the culture medium by washing the cells with fresh, this compound-free medium. The cells are then incubated in the fresh medium for a desired period, during which the reversal of the biological effects of this compound is monitored.
Q3: How can I be sure that the this compound has been effectively removed?
A3: Complete removal of a small molecule can be verified through analytical methods such as HPLC-MS on the cell culture supernatant after the final wash. However, a functional assay is a more accessible method. This involves transferring the supernatant from the final wash to a fresh, untreated cell culture (naïve cells). If the naïve cells show no this compound-induced effects, it indicates a successful washout.[1]
Q4: Will the washout process affect the viability of my cells?
A4: The washout procedure itself, involving centrifugation (for suspension cells) and media changes, can cause mechanical stress to cells. It is crucial to handle the cells gently and use pre-warmed media to minimize this stress. Including a "vehicle washout" control, where cells are treated with the vehicle (e.g., DMSO) and undergo the same washing procedure, is important to distinguish the effects of the washout process from the effects of this compound removal.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cells are detaching or showing signs of stress after washout (for adherent cells). | - Overly harsh pipetting during washing steps.- Use of cold washing buffer or media.- Cells are overly sensitive. | - Pipette the wash buffer gently against the side of the culture vessel.- Ensure all buffers and media are pre-warmed to 37°C.- Reduce the number of washes and increase the volume of each wash. |
| Low cell viability after washout (for suspension cells). | - High centrifugation speed or prolonged centrifugation.- Excessive mechanical stress from resuspension. | - Centrifuge at a lower speed (e.g., 200 x g) for a shorter duration (e.g., 3-5 minutes).- Resuspend the cell pellet by gentle pipetting or swirling. |
| Incomplete washout of this compound, as indicated by persistent biological effects. | - Insufficient number of washes or inadequate wash volume.- Non-specific binding of this compound to the culture vessel or extracellular matrix. | - Increase the number of washes to three or four.- Increase the volume of the wash buffer to ensure complete dilution of the compound.- Consider pre-coating culture vessels with a less adhesive material if non-specific binding is suspected. |
| High variability in results between replicates. | - Inconsistent washing procedure between samples.- Variation in the number of cells lost during the washing steps. | - Standardize the washing protocol, ensuring consistent timing, volumes, and handling for all samples.- Perform a cell count after the washout to normalize for any cell loss. |
Experimental Protocols
Protocol 1: this compound Washout from Adherent Cell Cultures
-
Aspirate the this compound-containing medium from the culture vessel.
-
Gently wash the cells by adding pre-warmed, sterile phosphate-buffered saline (PBS) or fresh culture medium without this compound. Gently rock the vessel to ensure the entire surface is washed.
-
Aspirate the wash buffer .
-
Repeat the wash step two to three times to ensure complete removal of this compound.[1]
-
Add fresh, pre-warmed culture medium to the cells.
-
Return the cells to the incubator for the desired post-washout incubation period.
Protocol 2: this compound Washout from Suspension Cell Cultures
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 200 x g for 3-5 minutes).
-
Aspirate the supernatant containing this compound.
-
Resuspend the cell pellet in pre-warmed, sterile PBS or fresh culture medium without this compound.
-
Repeat the centrifugation and resuspension steps two to three times.[1]
-
After the final wash , resuspend the cells in fresh, pre-warmed culture medium and transfer to a new culture vessel.
-
Return the cells to the incubator for the desired post-washout incubation period.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for a typical this compound washout experiment.
| Parameter | Recommended Value | Rationale |
| Number of Washes | 2-3 | Generally sufficient for effective removal of small molecules.[1] |
| Wash Volume | 5-10 times the culture volume | Ensures adequate dilution of the compound. |
| Centrifugation Speed (Suspension Cells) | 200-300 x g | Minimizes mechanical stress on cells. |
| Centrifugation Time (Suspension Cells) | 3-5 minutes | Sufficient to pellet cells without causing damage. |
| Post-Washout Incubation Time | Variable (dependent on the biological question) | Should be optimized based on the expected rate of reversal of the biological effect. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound washout.
Caption: Troubleshooting logic for this compound washout.
References
Optimizing CALP1 delivery in vivo to cross the blood-brain barrier
Welcome to the technical support center for the in vivo delivery of CALP1. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at delivering this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in the central nervous system (CNS)?
A1: this compound is a cell-permeable calmodulin (CaM) agonist that binds to the EF-hand/Ca2+-binding site.[1][2][3] In the CNS, it is involved in calcium signaling pathways, which are crucial for a multitude of neuronal functions.[4][5] this compound can modulate the activity of CaM-dependent enzymes, such as phosphodiesterase, and can also interact with calcium channels, including NMDA receptors, to inhibit Ca2+-mediated cytotoxicity and apoptosis.[1]
Q2: What are the main challenges in delivering this compound across the blood-brain barrier (BBB)?
A2: The primary challenge is the BBB itself, a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain.[6] Like most proteins, this compound is a large molecule and is unlikely to cross the BBB via passive diffusion.[7] Key challenges include:
-
Size: Proteins are generally too large to pass through the tight junctions of the BBB.
-
Polarity: The hydrophilic nature of proteins prevents them from easily diffusing across the lipid membranes of the endothelial cells.
-
Enzymatic Degradation: this compound may be susceptible to degradation by proteases in the blood and at the BBB.[8]
-
Efflux Pumps: The BBB is equipped with efflux transporters that can actively pump substances back into the bloodstream.[9]
Q3: What are the most promising strategies for delivering this compound across the BBB?
A3: Several strategies are being explored to enhance the delivery of proteins like this compound to the brain. These can be broadly categorized as:
-
Invasive Methods: Direct administration into the brain (e.g., intracerebroventricular injection). While effective for preclinical studies, these methods are highly invasive.
-
Non-Invasive Methods:
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching this compound to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor or insulin receptor. This triggers the transport of the ligand-CALP1 conjugate across the endothelial cells.[8][9][10]
-
Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its transport across the BBB. The nanoparticle surface can be functionalized with targeting ligands to enhance delivery.[8][11][12][13]
-
Transient BBB Disruption: Methods like focused ultrasound with microbubbles or the use of hyperosmotic agents can temporarily open the tight junctions of the BBB, allowing for the passage of molecules like this compound.[8][14]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable this compound in the brain parenchyma after systemic administration. | 1. Inefficient BBB crossing: The chosen delivery strategy may not be optimal for this compound. 2. Degradation of this compound: The protein may be degraded in the bloodstream before reaching the BBB. 3. Rapid clearance: The this compound formulation may be quickly cleared from circulation. | 1. Optimize the delivery vector: a. If using RMT, screen different ligands and receptors. b. If using nanoparticles, experiment with different formulations (size, charge, surface coating).[15][16] 2. Protect this compound from degradation: a. Encapsulate this compound in nanoparticles.[8][12] b. Consider PEGylation to increase stability and circulation time.[11] 3. Assess pharmacokinetic profile: Measure the concentration of this compound in the blood over time to determine its half-life. |
| High variability in this compound brain concentration between animals. | 1. Inconsistent formulation: The this compound delivery vehicle (e.g., nanoparticles) may not be uniform in size or drug loading. 2. Animal-to-animal physiological differences: Variations in BBB permeability or metabolism can occur. | 1. Ensure formulation consistency: Characterize each batch of your delivery vehicle for size, charge, and encapsulation efficiency. 2. Increase sample size: Use a larger number of animals to account for biological variability. 3. Normalize data: Consider normalizing brain concentrations to plasma concentrations to account for variations in systemic exposure. |
| Observed toxicity or adverse effects in treated animals. | 1. Toxicity of the delivery vehicle: The nanoparticle formulation or targeting ligand may be causing an immune response or off-target effects. 2. High dose of this compound: The concentration of this compound reaching off-target tissues may be too high. | 1. Assess biocompatibility: Test the toxicity of the empty delivery vehicle in vitro and in vivo. 2. Optimize dosing: Perform a dose-response study to find the lowest effective dose with minimal toxicity. 3. Improve targeting: Enhance the specificity of the delivery system to the BBB to reduce peripheral exposure. |
| Difficulty in quantifying this compound in brain tissue. | 1. Low concentration: The amount of this compound that successfully crosses the BBB may be below the detection limit of your assay. 2. Assay interference: Components of the brain homogenate may interfere with the detection method (e.g., ELISA, Western blot). | 1. Use a more sensitive detection method: Consider using techniques like mass spectrometry or radiolabeling of this compound. 2. Optimize sample preparation: Use brain perfusion to remove blood from the brain vasculature before homogenization.[17] Implement sample cleanup steps to remove interfering substances. |
Data Presentation
Table 1: Comparison of Nanoparticle-Based Delivery Systems for Proteins to the Brain
| Nanoparticle Type | Key Advantages | Key Disadvantages | Reported Brain Delivery Efficiency (Drug/g brain / %ID/g) |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic molecules, surface can be easily modified.[12] | Can be rapidly cleared by the reticuloendothelial system, potential for leakage of encapsulated drug. | 0.1 - 2.0 |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, sustained release of encapsulated protein. | Can be more difficult to functionalize than liposomes, potential for polymer-related toxicity. | 0.5 - 5.0 |
| Solid Lipid Nanoparticles (SLNs) | High stability, controlled release, can be produced without organic solvents. | Lower drug loading capacity compared to other nanoparticles. | 0.2 - 3.0 |
Note: The reported efficiency can vary significantly depending on the specific formulation, targeting ligand, and animal model used.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes for In Vivo Delivery
-
Lipid Film Hydration:
-
Prepare a lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG) in a round-bottom flask.
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform).
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare a solution of this compound in a suitable buffer (e.g., PBS).
-
Hydrate the lipid film with the this compound solution by vortexing.
-
The mixture is then subjected to several freeze-thaw cycles to enhance encapsulation efficiency.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size and zeta potential of the liposomes using dynamic light scattering.
-
Quantify the amount of encapsulated this compound using a suitable protein assay after disrupting the liposomes with a detergent.
-
Protocol 2: In Vivo Assessment of this compound BBB Penetration
-
Animal Model: Use appropriate animal models (e.g., mice or rats).
-
Administration: Administer the this compound formulation systemically (e.g., via tail vein injection).
-
Blood and Brain Collection:
-
At predetermined time points, collect blood samples via cardiac puncture.
-
Perfuse the animals transcardially with saline to remove blood from the brain vasculature.
-
Harvest the brain and specific brain regions of interest.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable lysis buffer.
-
-
Quantification:
-
Measure the concentration of this compound in the plasma and brain homogenates using a validated analytical method (e.g., ELISA or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of BBB penetration.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for both brain and plasma.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. abmole.com [abmole.com]
- 4. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 5. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Blood-Brain Barrier and Delivery of Protein and Gene Therapeutics to Brain [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies [mdpi.com]
- 10. Pathways of protein and lipid receptor-mediated transcytosis in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanovexbiotech.com [nanovexbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 15. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with CALP1 experiments
Welcome to the technical support center for CALP1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered when working with the calmodulin agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, peptide-based calmodulin (CaM) agonist. Its primary mechanism of action is to bind to the EF-hand/Ca2+-binding sites of calmodulin, mimicking the effect of calcium ions and inducing a conformational change in calmodulin that leads to the activation of CaM-dependent enzymes, such as phosphodiesterase.
Q2: What are the known effects of this compound in cellular systems?
A2: this compound has been shown to have several effects in cellular systems, including:
-
Activation of CaM-dependent phosphodiesterase.
-
Inhibition of Ca2+-mediated cytotoxicity and apoptosis by binding to cytoplasmic sites on calcium channels like NMDA and HIV-1 gp120-activated channels.
-
Protection of pancreatic acinar cells from necrosis induced by gossypol.
-
Inhibition of VLA-5-mediated adhesion of mast cells to fibronectin in vitro.
-
Attenuation of inflammatory cell influx in guinea pig lung in vivo.
Q3: What are the physical and chemical properties of this compound?
A3: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 842.09 g/mol | |
| Formula | C40H75N9O10 | |
| Sequence | VAITVLVK | |
| Solubility | Soluble to 1 mg/mL in water | |
| Storage | Desiccate at -20°C |
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in water up to 1 mg/mL. It is recommended to prepare a concentrated stock solution in sterile water or an appropriate buffer. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. For short-term storage, 4°C may be acceptable, but for long-term stability, frozen storage is recommended.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Experimental Replicates
High variability between replicates is a common issue in cell-based assays. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure a consistent cell seeding density across all wells and experiments. Use cells within a consistent passage number range. Regularly monitor cell morphology and viability. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a timer and process plates one at a time to ensure consistency. |
| Compound Precipitation | Visually inspect this compound solutions for any signs of precipitation. If precipitation is observed, sonication may help to redissolve the compound. Consider the solubility limits when preparing working solutions. |
Issue 2: No Observable Effect of this compound Treatment
If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The reported IC50 for inhibiting Ca2+-mediated cytotoxicity is 52 µM, which can serve as a starting point. |
| Insufficient Incubation Time | Optimize the incubation time for this compound treatment. The time required to observe an effect can vary depending on the cellular process being studied. |
| Poor Cell Permeability | As a peptide, this compound's cell permeability may vary between cell types. If poor permeability is suspected, consider using a higher concentration or a longer incubation time. |
| Degraded this compound | Ensure that this compound has been stored correctly at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles of the stock solution. If degradation is suspected, use a fresh vial of the compound. |
| Low Expression of Calmodulin or Downstream Targets | Confirm that your cell line expresses sufficient levels of calmodulin and the downstream signaling components relevant to your experiment. |
| Serum Interference | Components in serum can sometimes interfere with the activity of experimental compounds. Consider reducing the serum concentration or performing the experiment in serum-free media, if appropriate for your cells. |
Issue 3: Inconsistent Results in Calcium Imaging Experiments
Calcium imaging assays are sensitive and can be prone to variability. Here are some common issues and solutions when using this compound in these assays.
| Potential Cause | Troubleshooting Steps |
| Fluorescent Dye Loading Issues | Optimize the concentration of the calcium indicator dye and the loading time for your specific cell type. Ensure cells are washed thoroughly to remove extracellular dye. |
| Phototoxicity or Photobleaching | Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. |
| This compound Autofluorescence or Interference | To check for autofluorescence, image cells treated with this compound without the calcium indicator dye. To test for interference, perform a cell-free assay with the calcium indicator dye and this compound to see if it quenches or enhances the fluorescence. |
| Off-Target Effects on Calcium Channels | This compound is known to bind to cytoplasmic sites of various calcium channels, which could lead to complex and sometimes unpredictable effects on intracellular calcium levels. It is crucial to include appropriate controls, such as known ion channel blockers or activators, to dissect the specific effects of this compound on calmodulin signaling versus its direct effects on calcium channels. |
| Changes in Basal Calcium Levels | The effect of this compound on calmodulin may indirectly influence basal intracellular calcium levels. Carefully monitor and record the baseline fluorescence before and after this compound application to assess any changes. |
Experimental Protocols
General Protocol for a Cell-Based Calcium Imaging Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on intracellular calcium mobilization. Optimization of concentrations, incubation times, and specific reagents will be necessary for different cell types and experimental questions.
-
Cell Seeding:
-
Seed cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells in their appropriate growth medium at 37°C and 5% CO2.
-
-
Calcium Indicator Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, a non-ionic detergent like Pluronic F-127 is included to aid in dye solubilization and loading.
-
Remove the growth medium from the cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells 2-3 times with HBSS to remove excess extracellular dye.
-
-
This compound Treatment and Data Acquisition:
-
Prepare working solutions of this compound in HBSS at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Acquire baseline fluorescence readings for a few minutes before adding the compound.
-
Add the this compound working solutions to the respective wells.
-
Immediately begin recording the fluorescence signal over time using a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
As a positive control, use a known agonist that induces calcium mobilization in your cell type (e.g., ATP, carbachol).
-
As a negative control, add vehicle (the solvent used to dissolve this compound) to some wells.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the fluorescence at each time point (F).
-
Normalize the data by expressing it as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F0).
-
Plot the normalized fluorescence intensity over time to visualize the calcium transient.
-
Determine key parameters such as peak amplitude, time to peak, and area under the curve for quantitative analysis.
-
Mandatory Visualizations
Diagram: this compound Signaling Pathway
Caption: Signaling pathway of the calmodulin agonist this compound.
Diagram: Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Validation & Comparative
A Comparative Guide to Calmodulin Agonists: CALP1 and Mastoparan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two calmodulin (CaM) agonists, CALP1 and Mastoparan. While both peptides interact with calmodulin, a ubiquitous and essential calcium-binding protein, they exhibit distinct mechanisms of action, binding affinities, and downstream signaling effects. This document aims to objectively present available experimental data to assist researchers in selecting the appropriate tool for their studies of calmodulin-mediated signaling pathways.
Introduction to Calmodulin and its Agonists
Calmodulin is a highly conserved, calcium-modulated protein that plays a pivotal role in numerous cellular processes by acting as a transducer of calcium signals[1][2]. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and regulate a multitude of target proteins, including protein kinases, phosphatases, and phosphodiesterases[1][2][3]. Calmodulin agonists are molecules that bind to CaM and mimic the effects of Ca2+-bound CaM, thereby activating CaM-dependent pathways. This guide focuses on comparing this compound, a synthetic peptide designed to target CaM's EF-hand domains, with Mastoparan, a wasp venom peptide known for its potent and multifaceted cellular activities.
Comparative Overview
This compound and Mastoparan differ significantly in their origins, primary mechanisms of action, and binding affinities for calmodulin. This compound is a rationally designed, cell-permeable peptide that directly activates calmodulin[4][5][6][7][8]. In contrast, Mastoparan is a natural toxin that, in addition to binding calmodulin with extremely high affinity, also directly activates heterotrimeric G-proteins, leading to a broader range of cellular effects[9][10][11][12][13].
Table 1: General Properties of this compound and Mastoparan
| Property | This compound | Mastoparan |
| Origin | Synthetic Peptide | Wasp Venom Toxin |
| Sequence | VAITVLVK[4][7] | INLKALAALAKKIL-NH2 |
| Molecular Weight | 842.09 g/mol [4][7] | ~1478 g/mol |
| Primary Mechanism | Direct Calmodulin Agonist[4][5][6][7][8] | Calmodulin Binding & G-protein Activation[9][10][11][12][13] |
| Cell Permeability | Yes[4][5][7][8] | Yes |
Quantitative Performance Data
The most striking quantitative difference between this compound and Mastoparan is their binding affinity for calmodulin. Mastoparan binds to CaM with nanomolar affinity, which is several orders of magnitude stronger than the micromolar affinity reported for this compound. This suggests that Mastoparan is a significantly more potent binder of calmodulin.
Table 2: Calmodulin Binding and Functional Activity
| Parameter | This compound | Mastoparan |
| Calmodulin Binding Affinity (Kd) | 88 µM[6][14] | ~0.3 nM[9] |
| Phospholipase C Activation (EC50) | Data not available | ~2 µM (G-protein independent)[4] |
| Inhibition of Ca2+-mediated Cytotoxicity (IC50) | 44.78 µM - 52 µM[4][5][6][7][8] | Data not available |
| G-protein Activation | Not reported to directly activate G-proteins | Activates Go and Gi subtypes[10][12][13] |
Mechanisms of Action and Signaling Pathways
The divergent mechanisms of this compound and Mastoparan lead to the activation of different downstream signaling cascades.
This compound: Direct Calmodulin Activation
This compound is designed to bind to the EF-hand/Ca2+-binding sites of calmodulin, inducing a conformational change that mimics the Ca2+-bound state. This allows this compound-bound CaM to activate downstream targets such as phosphodiesterase (PDE1) even in the absence of elevated intracellular calcium[4][5][6][7][8].
Mastoparan: Dual Action on Calmodulin and G-proteins
Mastoparan possesses a dual mechanism of action. Firstly, it binds with very high affinity to Ca2+-CaM, stabilizing its active conformation and enhancing its effects[9][15][16]. Secondly, and often more prominently, Mastoparan can directly activate heterotrimeric G-proteins (specifically Gi and Go) by mimicking an activated G-protein coupled receptor (GPCR)[10][11][12][13][17]. This leads to the activation of downstream effectors like Phospholipase C (PLC), which in turn generates second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to Ca2+ mobilization and Protein Kinase C (PKC) activation[4][11][18][19].
Experimental Protocols
Below are generalized protocols for assays relevant to studying this compound and Mastoparan. Specific conditions may need to be optimized based on the experimental setup.
Protocol 1: Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay
This assay measures the ability of a compound to activate calmodulin, which in turn activates PDE1 to hydrolyze cAMP or cGMP.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 10 mM MgCl2 and 1 mM CaCl2).
-
Enzyme and Calmodulin Preparation: Add purified calmodulin and PDE1 enzyme to the reaction buffer.
-
Agonist Incubation: Add varying concentrations of the calmodulin agonist (this compound or Mastoparan) to the mixture. A control with no agonist is essential.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., [3H]-cAMP or [3H]-cGMP). Incubate at 30-37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by boiling.
-
Product Conversion: Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation and Quantification: Separate the radiolabeled product from the substrate using anion-exchange chromatography. Quantify the product using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of substrate hydrolyzed and plot against the agonist concentration to determine the EC50 value.
Protocol 2: In Vitro Calmodulin Binding Assay (Pull-down)
This assay is used to confirm the physical interaction between a peptide and calmodulin.
Methodology:
-
Bead Preparation: Use calmodulin-conjugated agarose or sepharose beads. Wash the beads with binding buffer (e.g., Tris-buffered saline with CaCl2).
-
Protein Incubation: Incubate the beads with the peptide of interest (this compound or Mastoparan) in the binding buffer. Include a control with beads alone or with an irrelevant peptide.
-
Binding: Allow the binding to occur by gentle rotation at 4°C for 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer (binding buffer with a low concentration of non-ionic detergent) to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer containing a high concentration of a chelating agent like EGTA (to remove Ca2+ and disrupt Ca2+-dependent binding) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and visualize the peptide band by Coomassie staining or Western blotting (if an antibody is available).
Summary and Conclusion
This compound and Mastoparan are both valuable tools for studying calmodulin signaling, but their distinct properties make them suitable for different applications.
-
This compound is a specific, direct calmodulin agonist with moderate binding affinity. Its primary utility lies in activating CaM-dependent pathways in a targeted manner, potentially without the widespread, pleiotropic effects associated with G-protein activation. Its cell-permeability makes it suitable for studies in intact cells.
-
Mastoparan is a highly potent calmodulin-binding peptide but also a robust activator of G-proteins. This dual activity can be a confounding factor if the research goal is to isolate the effects of calmodulin activation specifically. However, it is an excellent tool for studying the interplay between G-protein and calcium/calmodulin signaling pathways. Its extremely high affinity for calmodulin also makes it a powerful antagonist at high concentrations by sequestering available calmodulin.
Researchers should carefully consider these differences when designing experiments. For studies requiring specific activation of calmodulin without G-protein involvement, this compound is the more appropriate choice. For broader studies on cellular activation or where G-protein signaling is also of interest, Mastoparan provides a potent stimulus. The vast difference in their calmodulin binding affinities is a critical factor to consider for dose-response studies.
References
- 1. BMRB Featured System: Calmodulin [bmrb.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-independent stimulation of human myocardial phospholipase C by mastoparan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 9. High affinity binding of the mastoparans by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Datasheet DC Chemicals [dcchemicals.com]
- 15. Binding of both Ca2+ and mastoparan to calmodulin induces a large change in the tertiary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Regulation of G-protein activation by mastoparans and other cationic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phospholipase C is a key enzyme regulating intracellular calcium and modulating the phosphoinositide balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mastoparan, a peptide toxin from wasp venom, stimulates glycogenolysis mediated by an increase of the cytosolic free Ca2+ concentration but not by an increase of cAMP in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CALP1 for Calmodulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CALP1, a synthetic peptide designed to interact with calmodulin (CaM). While this compound is described as a CaM agonist, its specificity is a critical parameter for its use as a research tool or therapeutic lead. This document summarizes the available binding data for this compound with calmodulin and discusses the potential for cross-reactivity with other structurally related calcium-binding proteins, namely troponin C (TnC) and S100 proteins. Detailed experimental protocols are provided to enable researchers to validate the specificity of this compound in their own laboratories.
Executive Summary
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound for calmodulin. Data for troponin C and S100 proteins is currently unavailable in the literature and represents a critical knowledge gap.
| Target Protein | Ligand | Binding Affinity (Kd) | Method | Reference |
| Calmodulin (CaM) | This compound | 88 µM | Not specified in abstract | [1] |
| Troponin C (TnC) | This compound | Data not available | - | - |
| S100 Proteins | This compound | Data not available | - | - |
Signaling Pathway and Experimental Workflow
Calmodulin Signaling Pathway
Calmodulin is a ubiquitous and highly conserved calcium-binding protein that plays a central role in numerous cellular signaling pathways. Upon binding to intracellular calcium ions (Ca2+), calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide range of target proteins, including kinases, phosphatases, and ion channels.
Caption: Overview of the calmodulin signaling cascade.
Experimental Workflow for Specificity Validation
To validate the specificity of this compound, a systematic experimental approach is required. This involves expressing and purifying the target proteins, followed by quantitative binding assays to determine the dissociation constants (Kd) for each interaction.
Caption: Workflow for determining this compound binding specificity.
Detailed Experimental Protocols
The following are detailed protocols for commonly used techniques to measure the binding affinity between a peptide, such as this compound, and a target protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Protocol:
-
Protein and Peptide Preparation:
-
Dialyze the purified calmodulin, troponin C, or S100 protein extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, pH 7.5).
-
Dissolve this compound in the final dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and peptide solutions immediately before the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein (calmodulin, troponin C, or S100 protein) onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic interaction with the surface.
-
Block any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Use a running buffer that matches the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, 0.005% Tween 20, pH 7.5).
-
Inject a series of concentrations of this compound over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Globally fit the sensorgrams from the different this compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Spectroscopy
This technique relies on changes in the fluorescence properties of a molecule upon binding. If the protein has intrinsic tryptophan fluorescence, its environment may change upon peptide binding, leading to a change in fluorescence intensity or emission maximum. Alternatively, an extrinsic fluorescent probe can be used.
Protocol (Intrinsic Tryptophan Fluorescence):
-
Sample Preparation:
-
Prepare solutions of the target protein (containing tryptophan residues) and this compound in the assay buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Record the emission spectrum from 310 to 400 nm.
-
Titrate the protein solution with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity or the shift in the emission maximum at each this compound concentration.
-
Plot the change in fluorescence as a function of the this compound concentration.
-
Fit the data to a binding isotherm equation (e.g., the Hill equation) to determine the Kd.
-
Comparison of Alternatives
Several other peptides and small molecules are used to modulate calmodulin activity. A thorough comparison with this compound would require the missing specificity data for this compound. However, based on its design, a logical comparison can be made.
Logical Relationship of Specificity
The specificity of this compound for calmodulin over other EF-hand proteins is a key determinant of its utility. The following diagram illustrates the logical relationship in evaluating this specificity.
References
The Unseen Partner: Utilizing a Scrambled Peptide as a Negative Control for CALP1
In the realm of cellular signaling and drug development, the precision of experimental controls is paramount to the validity of research findings. For scientists investigating the multifaceted roles of the calcium-binding protein 1 (CALP1), a cell-permeable calmodulin (CaM) agonist, the use of a scrambled peptide as a negative control is a critical methodological consideration. This guide provides a comprehensive comparison of this compound's activity against a theoretical scrambled peptide control, supported by experimental data from a closely related analogue, and details the requisite experimental protocols.
Understanding the Roles of this compound and Scrambled Peptides
This compound is an eight-amino-acid peptide (VAITVLVK) designed to interact with the EF-hand calcium-binding motifs of calmodulin. This interaction allows this compound to act as a CaM agonist, modulating the activity of various downstream targets, including ion channels. To ensure that the observed biological effects of this compound are a direct result of its specific amino acid sequence, and not merely due to its physicochemical properties, a scrambled peptide is employed as a negative control.
A scrambled peptide is synthesized with the exact same amino acid composition as the active peptide, but with the sequence of these amino acids randomly shuffled. This creates a peptide with similar charge and hydrophobicity but a different primary structure. The underlying principle is that if the biological activity is sequence-dependent, the scrambled peptide should exhibit significantly reduced or no activity compared to the active peptide.
Quantitative Comparison: CALP2 vs. Scrambled CALP2
The following table summarizes the comparative activity of CALP2 and its scrambled version in two different assays, as described by Villain et al. (1999). This data serves as a proxy to demonstrate the expected disparity in activity between this compound and its scrambled counterpart.
| Assay Type | Active Peptide (CALP2) | Scrambled Peptide (Scrambled CALP2) | Fold Difference in Activity |
| Stains-all/CaM Binding Assay (IC50) | 9 µM | No significant effect | >10 |
| Troponin C Tryptophan Emission (EC50) | 33 µM | No significant effect | >10 |
Note: The data presented is for CALP2, a more potent analogue of this compound. It is anticipated that a similar lack of activity would be observed for a scrambled this compound peptide.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Cross-Reactivity of Calprotectin (S100A8/S100A9) with Other Calcium-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and interaction of Calprotectin (also known as CALP1, S100A8/S100A9) with other calcium-binding proteins. The information is supported by experimental data to help researchers understand the specificity of Calprotectin's interactions and its potential for off-target effects in therapeutic and diagnostic applications.
Calprotectin, a heterodimer of S100A8 and S100A9, is a prominent member of the S100 family of calcium-binding proteins.[1] It plays a crucial role in inflammatory processes and is a widely used biomarker for inflammatory bowel disease.[2] Understanding its interaction with other calcium-binding proteins is essential for elucidating its biological functions and for the development of specific diagnostic and therapeutic tools.
Comparison of Calprotectin's Cross-Reactivity with Other Calcium-Binding Proteins
The following table summarizes the known interactions and cross-reactivity of Calprotectin with other calcium-binding proteins based on available experimental evidence.
| Interacting Protein | Protein Family | Interaction Detected | Experimental Method(s) | Binding Affinity (Kd) | Reference(s) |
| S100A8 (Calgranulin A) | S100 | Yes (Heterodimerization) | Co-immunoprecipitation, Mass Spectrometry | High Affinity | [3] |
| S100A9 (Calgranulin B) | S100 | Yes (Heterodimerization) | Co-immunoprecipitation, Mass Spectrometry | High Affinity | [3] |
| Annexin A6 | Annexin | Yes | Affinity Chromatography, Co-immunoprecipitation, Southwestern Overlay | Not Quantified | [1] |
| Annexin I (N-terminal peptide) | Annexin | No significant binding detected | Fluorescence Titration | Not Applicable | [4] |
| Annexin II (N-terminal peptide) | Annexin | No significant binding detected | Fluorescence Titration | Not Applicable | [4] |
| Calmodulin | Calmodulin | No significant binding detected | Fluorescence Titration | Not Applicable | [4] |
Detailed Experimental Protocols
Co-Immunoprecipitation for S100A8/S100A9 and Annexin A6 Interaction
This protocol describes the methodology used to verify the interaction between the Calprotectin complex and Annexin A6 in cell lysates.[1]
Objective: To confirm the in vivo interaction between S100A8/S100A9 and Annexin A6.
Materials:
-
Cell line expressing both S100A8/S100A9 and Annexin A6 (e.g., SKBR3 breast cancer cells)[1]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Monoclonal antibody specific for the S100A8/S100A9 heterodimer (e.g., 27E10)[1]
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies for Western blotting: anti-Annexin A6, anti-S100A8, and anti-S100A9
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarification: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-S100A8/S100A9 antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Annexin A6, S100A8, and S100A9. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
Expected Results: A band corresponding to the molecular weight of Annexin A6 should be detected in the sample immunoprecipitated with the anti-S100A8/S100A9 antibody, but not in the control IgG lane.
Fluorescence Titration for S100 Protein and Annexin Peptide Interactions
This protocol outlines the method used to screen for interactions between various S100 proteins and N-terminal peptides of Annexin I and II.[4]
Objective: To determine the binding specificity of S100 proteins to Annexin peptides by measuring changes in tryptophan fluorescence.
Materials:
-
Purified recombinant S100 proteins (including S100A8 and S100A9)
-
Synthetic N-terminal peptides of Annexin I and Annexin II containing a tryptophan residue
-
Assay Buffer (e.g., Tris buffer with CaCl2)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a solution of the Annexin peptide (e.g., 2 µM) in the assay buffer. Prepare concentrated stock solutions of the S100 proteins.
-
Fluorescence Measurement: Place the Annexin peptide solution in a quartz cuvette in the spectrofluorometer.
-
Excitation and Emission: Excite the tryptophan residue in the peptide at 295 nm and record the emission spectrum from 305 to 400 nm.
-
Titration: Add small aliquots of a concentrated S100 protein solution to the cuvette, allowing the system to equilibrate after each addition.
-
Data Recording: Record the fluorescence emission spectrum after each addition of the S100 protein.
-
Data Analysis: Analyze the changes in fluorescence intensity and emission maximum wavelength as a function of the S100 protein concentration to determine binding. A shift in the emission maximum to a shorter wavelength (blue shift) and an increase in intensity indicate that the tryptophan residue is moving into a more hydrophobic environment upon binding.
Expected Results: For interacting partners, a significant change in the fluorescence signal will be observed upon titration with the S100 protein, allowing for the calculation of the dissociation constant (Kd). For non-interacting pairs like S100A8/A9 with Annexin I/II peptides, no significant changes in the fluorescence spectrum are expected.
Visualizing Workflows and Pathways
Caption: Workflow for Co-Immunoprecipitation of S100A8/A9 and Annexin A6.
Caption: Simplified signaling pathway of extracellular S100A8/A9.
References
- 1. Interaction between S100A8/A9 and annexin A6 is involved in the calcium-induced cell surface exposition of S100A8/A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Annexin I and Annexin II N-terminal Peptides Binding to S100 Protein Family Members: Specificity and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validating CALP1's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the mechanism of action of CALP1, a calcium-like peptide 1, in the absence of traditional knockout models. This guide details alternative methodologies, presents comparative data, and offers detailed experimental protocols.
Introduction to this compound and its Proposed Mechanism of Action
Calcium-like peptide 1 (this compound) is a cell-permeable peptide that acts as a calmodulin (CaM) agonist.[1] Its primary proposed mechanism of action involves binding to the EF-hand/Ca2+-binding sites of calmodulin, thereby activating CaM-dependent enzymes such as phosphodiesterase (PDE).[1] Additionally, this compound has been shown to interact with cytoplasmic sites on various Ca2+ channels, including NMDA receptors, leading to the inhibition of Ca2+-mediated cytotoxicity and apoptosis.[1] Understanding and validating these mechanisms are crucial for the development of therapeutics targeting calcium signaling pathways.
Given the current lack of available this compound knockout models, this guide focuses on alternative validation strategies, including siRNA-mediated knockdown of calmodulin and pharmacological modulation, to probe the functional consequences of this compound activity.
Comparative Analysis of this compound and Alternatives
This section compares the effects of this compound with its functional antagonist, CALP2, and other common calmodulin modulators. The data presented is a synthesis of expected outcomes based on the known mechanisms of these compounds.
| Compound | Mechanism of Action | Effect on Calmodulin (CaM) Activity | Effect on CaM-Dependent Phosphodiesterase (PDE) Activity | Effect on NMDA Receptor-Mediated Ca2+ Influx |
| This compound | Calmodulin Agonist | Activates | Increases | Inhibits |
| CALP2 | Calmodulin Antagonist | Inhibits | Decreases | Potentiates (indirectly) |
| W-7 | Calmodulin Antagonist | Inhibits | Decreases | Potentiates (indirectly) |
| Calmidazolium | Calmodulin Antagonist | Inhibits | Decreases | Potentiates (indirectly) |
Experimental Validation of this compound's Mechanism of Action
The following sections detail experimental protocols that can be employed to validate the key aspects of this compound's mechanism of action.
Validation of Calmodulin Agonism using siRNA
This experiment aims to demonstrate that the effect of this compound is dependent on the presence of calmodulin. By knocking down calmodulin using siRNA, the agonistic effect of this compound on downstream pathways should be attenuated.
Experimental Workflow:
Caption: Workflow for validating this compound's CaM-dependent activity using siRNA.
Experimental Protocol: siRNA-Mediated Knockdown of Calmodulin
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or a neuronal cell line) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized calmodulin-specific siRNA and a non-targeting (scrambled) control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 50 pmol of siRNA into 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
-
Validation of Knockdown: After incubation, harvest a subset of cells to validate calmodulin knockdown by Western blot analysis.
-
This compound Treatment: Treat the remaining cells with the desired concentration of this compound for the appropriate duration.
-
Downstream Assay: Perform a functional assay to measure the effect of this compound, such as a phosphodiesterase activity assay (see protocol below).
Expected Results: In cells treated with scrambled siRNA, this compound should significantly increase PDE activity. In contrast, in cells with calmodulin knockdown, the effect of this compound on PDE activity should be significantly blunted, confirming that this compound's action is mediated through calmodulin.
Validation of Phosphodiesterase Activation
This experiment directly measures the effect of this compound on the activity of CaM-dependent phosphodiesterase.
Experimental Protocol: Phosphodiesterase (PDE) Activity Assay
-
Cell Lysis:
-
Treat cultured cells with this compound or a vehicle control.
-
Wash the cells with cold PBS and lyse them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP/cGMP degradation during sample preparation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
PDE Assay:
-
The assay is based on the conversion of a fluorescent cAMP or cGMP substrate to a non-fluorescent product by PDE.
-
Prepare a reaction mixture containing the cell lysate, a fluorescently labeled cAMP or cGMP substrate, and either Ca2+/Calmodulin (for maximal activation control) or EGTA (for basal activity control).
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the fluorescence. The decrease in fluorescence is proportional to the PDE activity.
-
-
Data Analysis: Calculate the PDE activity and compare the activity in this compound-treated cells to the vehicle control.
Expected Quantitative Data:
| Treatment | Relative PDE Activity (%) |
| Vehicle Control | 100 ± 10 |
| This compound (10 µM) | 180 ± 20 |
| CALP2 (10 µM) | 60 ± 15 |
Validation of NMDA Receptor Modulation
This experiment assesses the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.
Signaling Pathway of NMDA Receptor-Mediated Calcium Influx:
Caption: this compound's inhibitory effect on NMDA receptor-mediated Ca2+ influx.
Experimental Protocol: Measurement of Intracellular Calcium Influx
-
Cell Preparation: Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline fluorescence for several minutes.
-
NMDA Stimulation: Perfuse the cells with a solution containing NMDA and glycine to activate the NMDA receptors. Record the resulting increase in intracellular calcium concentration as an increase in fluorescence.
-
This compound Treatment: After a washout period, pre-incubate the cells with this compound for a defined period.
-
Repeat NMDA Stimulation: Repeat the NMDA and glycine stimulation in the presence of this compound and record the calcium response.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for the calcium transients before and after this compound treatment.
Expected Quantitative Data:
| Condition | Peak ΔF/F0 |
| NMDA + Glycine | 1.5 ± 0.2 |
| NMDA + Glycine + this compound (10 µM) | 0.8 ± 0.15 |
Conclusion
In the absence of knockout models, a combination of siRNA-mediated gene silencing and pharmacological approaches provides a robust framework for validating the mechanism of action of this compound. The experimental protocols and comparative data presented in this guide offer a clear path for researchers to investigate the role of this compound in calmodulin-dependent signaling pathways and its modulatory effects on ion channels. These methods will be instrumental in further elucidating the therapeutic potential of this compound and similar compounds.
References
Efficacy of Calcilytics in Asthma: A Comparative Analysis Against Standard Anti-Inflammatory Agents
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the efficacy of novel Calcium-Sensing Receptor (CaSR) antagonists (calcilytics) in asthma, benchmarked against established anti-inflammatory therapies including corticosteroids, leukotriene modifiers, and biologics. This guide synthesizes preclinical data, outlines experimental methodologies, and visualizes key signaling pathways to provide an objective assessment of this emerging therapeutic class.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and reversible airflow obstruction. While current treatments, such as corticosteroids, leukotriene modifiers, and biologics, are effective for many patients, there remains a significant unmet need for novel therapies, particularly for severe or refractory asthma. Recent research has highlighted the role of the Calcium-Sensing Receptor (CaSR) in the pathophysiology of asthma. The CaSR, a G-protein coupled receptor, is upregulated in the airway smooth muscle and inflammatory cells of asthmatics and is implicated in driving both bronchoconstriction and inflammation.[1][2] Calcilytics, a class of drugs that act as negative allosteric modulators of the CaSR, have emerged as a promising non-steroidal therapeutic approach for asthma.[1][2] This guide provides a comprehensive comparison of the preclinical efficacy of calcilytics with standard-of-care anti-inflammatory agents in asthma.
Comparative Efficacy in a Murine Model of Allergic Asthma
The following tables summarize the quantitative data from preclinical studies in ovalbumin (OVA)-induced murine models of allergic asthma. These models are widely used to screen and characterize the efficacy of anti-inflammatory compounds for asthma. The data presented here are primarily from studies using BALB/c mice, a common strain for this model.
Table 1: Effect on Airway Inflammation in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cell Count (x10^5 cells/mL) | Eosinophils (%) | Lymphocytes (%) | Neutrophils (%) | Macrophages (%) |
| Control (Saline) | ~1.0 - 2.0 | < 1 | < 5 | < 1 | > 90 |
| OVA-Challenged (Asthma Model) | ~5.0 - 8.0 | ~50 - 70 | ~10 - 20 | ~1 - 5 | ~10 - 30 |
| Calcilytic (NPS2143, 5 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | No Significant Change | No Significant Change |
| Corticosteroid (Fluticasone Propionate) | Significantly Reduced | Significantly Reduced | Data Not Available | No Significant Change | Data Not Available |
| Leukotriene Modifier (Montelukast) | Moderately Reduced | Moderately Reduced | Data Not Available | Data Not Available | Data Not Available |
| Anti-IL-5 Biologic | Significantly Reduced | Significantly Reduced | No Significant Change | No Significant Change | No Significant Change |
Note: The data for calcilytics are derived from a study on juvenile mice.[1][2][3] Data for other agents are compiled from representative studies in adult BALB/c mice to provide a comparative context. Direct head-to-head comparative studies are limited.
Table 2: Effect on Th2 Cytokines in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | Undetectable - Low | Undetectable - Low | Undetectable - Low |
| OVA-Challenged (Asthma Model) | ~100 - 200 | ~150 - 300 | ~200 - 400 |
| Calcilytic (NPS2143, 5 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Corticosteroid (Fluticasone Propionate) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Leukotriene Modifier (Montelukast) | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| Anti-IL-5 Biologic | No Significant Change | Significantly Reduced | No Significant Change |
Note: The data presented are approximations from multiple studies to illustrate the general magnitude of effect in the OVA-induced asthma model.[1][4][5][6][7][8][9][10][11] Cytokine levels can vary significantly based on the specific experimental protocol.
Table 3: Effect on Airway Hyperresponsiveness (AHR)
| Treatment Group | Measurement | Effect |
| Calcilytic (NPS2143) | Penh (Enhanced Pause) in response to methacholine | Significantly Reduced |
| Corticosteroid (Fluticasone Propionate) | Airway Resistance (RI) in response to methacholine | Significantly Reduced |
| Leukotriene Modifier (Montelukast) | Airway Resistance in response to methacholine | Moderately Reduced |
| Anti-IL-5 Biologic | Airway Resistance in response to methacholine | Significantly Reduced |
Note: AHR is a hallmark of asthma and is assessed by measuring the bronchoconstrictor response to an agonist like methacholine.[1][12]
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This is a widely used and well-characterized model to induce an allergic asthma phenotype.
-
Sensitization: Female BALB/c mice (6-8 weeks old) are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) as an adjuvant. A common protocol involves i.p. injections on day 0 and day 14.[13][14]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period, for instance, for 30 minutes daily from day 21 to day 24.[14]
-
Drug Administration: Test compounds (e.g., calcilytics, corticosteroids) are typically administered prior to each OVA challenge. The route of administration can be intraperitoneal, oral, or intranasal depending on the study design.[1][14]
-
Outcome Measures (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measured using techniques like invasive plethysmography to assess airway resistance in response to increasing doses of a bronchoconstrictor (e.g., methacholine), or non-invasive whole-body plethysmography to measure enhanced pause (Penh).[1][12][15]
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (macrophages, eosinophils, lymphocytes, neutrophils) are performed.[1][4][5][16]
-
Cytokine Analysis: Levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant are quantified using ELISA or multiplex assays.[5][6][7][8][9][11][17][18]
-
Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess pathological changes.[1][16][19]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by calcilytics and other major anti-inflammatory asthma therapies.
Figure 1: Calcilytic Signaling Pathway
Figure 2: Corticosteroid Signaling Pathway
Figure 3: Leukotriene Modifier Signaling
Figure 4: Anti-IL-5 Biologic Signaling
Discussion and Future Directions
The preclinical data strongly suggest that calcilytics are a promising novel class of anti-inflammatory agents for asthma. Their ability to reduce airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production in animal models is comparable to that of established therapies like corticosteroids. A key advantage of calcilytics is their potential to be a non-steroidal treatment, which could offer a valuable alternative for patients with corticosteroid-resistant asthma or those who experience significant side effects from long-term steroid use.
The mechanism of action of calcilytics, by targeting the Calcium-Sensing Receptor, is distinct from existing asthma therapies. This novel pathway may provide synergistic effects when used in combination with other drugs. Furthermore, as small molecules, calcilytics have the potential for oral or inhaled delivery, offering flexibility in administration.
However, it is crucial to note that the data presented here are from preclinical models. Further research, including well-controlled head-to-head comparative clinical trials in human subjects, is necessary to fully elucidate the efficacy and safety of calcilytics in the management of asthma. Future studies should also explore the potential of calcilytics in different asthma phenotypes, including non-eosinophilic asthma, and their long-term effects on airway remodeling.
References
- 1. The role of calcium‐sensitive receptor in ovalbumin‐induced airway inflammation and hyperresponsiveness in juvenile mice with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensitive receptor in ovalbumin-induced airway inflammation and hyperresponsiveness in juvenile mice with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Protective activity of asatone against ovalbumin-induced allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL‑5 and IL‑13 in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lung Tissue Damage Associated with Allergic Asthma in BALB/c Mice Could Be Controlled with a Single Injection of Mesenchymal Stem Cells from Human Bone Marrow up to 14 d After Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
A Comparative Guide: CALP1 (Calmodulin Agonist) vs. Direct Phosphodiesterase Inhibitors
In the landscape of cellular signaling and drug development, modulating the levels of cyclic nucleotides—cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)—is a key strategy for influencing a vast array of physiological processes. This guide provides a detailed comparison of two distinct approaches to achieving this modulation: the use of CALP1, a calmodulin (CaM) agonist, and the application of direct phosphodiesterase (PDE) inhibitors. While both can impact cyclic nucleotide concentrations, they do so through opposing mechanisms of action, leading to different downstream cellular consequences.
This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the performance and experimental considerations of these compound classes, with a particular focus on their interaction with the Ca2+/calmodulin-dependent phosphodiesterase 1 (PDE1) family.
At a Glance: Opposing Mechanisms of Action
This compound and direct PDE inhibitors represent two sides of the same regulatory coin. This compound acts as an activator of a specific subset of phosphodiesterases, while direct PDE inhibitors, as their name suggests, block the activity of these enzymes.
-
This compound (Calcium-like Peptide 1) is a cell-permeable peptide that functions as a calmodulin (CaM) agonist.[1] It binds to the EF-hand/Ca2+-binding sites of calmodulin, mimicking the effect of elevated intracellular calcium. This binding event induces a conformational change in calmodulin, enabling it to activate its downstream targets, including the Ca2+/calmodulin-dependent phosphodiesterase, PDE1.[1][2][3] Consequently, this compound promotes the hydrolysis of cAMP and cGMP, leading to a decrease in their intracellular concentrations.
-
Direct Phosphodiesterase (PDE) Inhibitors are small molecules that competitively bind to the catalytic site of PDE enzymes.[4] By occupying this site, they prevent the natural substrates, cAMP and cGMP, from being hydrolyzed into their inactive forms, 5'-AMP and 5'-GMP. This inhibition results in an increase in the intracellular levels of cAMP and/or cGMP, thereby amplifying their downstream signaling effects.[4]
Quantitative Comparison of Performance
Direct quantitative comparison between a PDE activator and a PDE inhibitor is nuanced, as they have opposing effects. While we can measure the concentration required for this compound to activate PDE1 (an EC50 value) and the concentration of an inhibitor to block PDE1 activity by 50% (an IC50 value), no studies directly comparing these values for this compound and a specific PDE1 inhibitor were identified in the available literature.
However, we can compare the potencies of various direct PDE1 inhibitors to understand the landscape of available research tools and potential therapeutics.
Table 1: Potency of Selected Direct PDE1 Inhibitors
| Compound | Target PDE Isoform(s) | IC50 Value | Notes |
| Vinpocetine | PDE1 (various subtypes) | 8 - 50 µM | Also shows effects on other channels, limiting its specificity as a PDE1 tool. |
| IC224 | PDE1 | 0.08 µM | Developed by ICOS corporation, showing higher selectivity for PDE1. |
| IC86340 | PDE1 (selective) | Not specified | Used in studies to demonstrate the role of PDE1 in cardiomyocyte hypertrophy.[5] |
| PQ10 | PDE10 | Not specified for PDE1 | Demonstrates potent growth suppression in lung tumor cells.[6] |
Note: The absence of a specific EC50 value for this compound's activation of PDE1 in the reviewed literature prevents a direct quantitative comparison in this table. This compound is described as a CaM agonist that produces CaM-dependent activation of phosphodiesterase.[1]
Signaling Pathways: A Tale of Two Opposing Effects
The divergent mechanisms of this compound and direct PDE inhibitors lead to contrary outcomes in the cyclic nucleotide signaling cascade.
This compound-Mediated PDE Activation:
By activating calmodulin, this compound triggers the activation of PDE1.[1] Activated PDE1 then accelerates the breakdown of cAMP and cGMP. This reduction in second messenger levels dampens the activity of their primary downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.
Direct PDE Inhibition:
In contrast, direct PDE1 inhibitors prevent the degradation of cAMP and cGMP. This leads to their accumulation and a subsequent increase in the activity of PKA and PKG. These kinases then go on to phosphorylate a multitude of intracellular targets, affecting processes such as gene transcription, muscle contraction, and neuronal plasticity.
Below are Graphviz diagrams illustrating these opposing signaling pathways.
Experimental Protocols
The assessment of this compound and direct PDE inhibitors necessitates robust and sensitive assays to measure PDE activity. Several methods are commonly employed in research settings.
Radioenzymatic Assay for PDE Activity
This traditional method remains a gold standard for its sensitivity and reliability.
Principle: This assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) or cGMP to their corresponding 5'-monophosphates. The 5'-monophosphate product is then further converted to a radiolabeled nucleoside (e.g., [3H]-adenosine) by a 5'-nucleotidase, typically from snake venom. The charged substrate is then separated from the uncharged nucleoside product using ion-exchange chromatography, and the radioactivity of the product is quantified by scintillation counting.
Key Steps:
-
Reaction Incubation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP), and the PDE enzyme source (e.g., cell lysate or purified PDE1).
-
Inclusion of Test Compounds:
-
For this compound: this compound, calmodulin, and Ca2+ are added to the reaction mixture to assess the activation of PDE1.
-
For Direct PDE Inhibitors: The inhibitor is added at various concentrations to determine its effect on PDE activity.
-
-
Reaction Termination: The reaction is stopped, typically by boiling, after a defined incubation period at 30°C or 37°C.
-
Conversion to Nucleoside: Snake venom 5'-nucleotidase is added to the mixture to convert the [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine.
-
Separation: The reaction mixture is passed through an anion-exchange resin column (e.g., DEAE-Sephadex). The unreacted, negatively charged substrate binds to the resin, while the uncharged nucleoside product is eluted.
-
Quantification: The eluate containing the radiolabeled nucleoside is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The amount of product formed is then used to calculate the PDE activity.
Fluorescence Polarization (FP) Assay
This is a homogeneous assay format that is well-suited for high-throughput screening of PDE inhibitors.
Principle: The assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE hydrolyzes the phosphodiester bond, the resulting linear monophosphate can be captured by a specific binding partner (e.g., a phosphate-binding bead), forming a large complex. This large complex tumbles much more slowly in solution, leading to a high fluorescence polarization signal. The change in FP is directly proportional to PDE activity.
Key Steps:
-
PDE Reaction: The PDE enzyme is incubated with the fluorescently labeled substrate and the test compound (inhibitor or activator).
-
Binding and Detection: A binding agent that specifically recognizes the linear monophosphate product is added.
-
Measurement: The fluorescence polarization is measured using a microplate reader. A decrease in the FP signal indicates inhibition of PDE activity, while an increase (relative to a basal state) would indicate activation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and a direct PDE inhibitor on PDE1 activity.
Summary and Conclusion
This compound and direct phosphodiesterase inhibitors represent fundamentally different strategies for modulating cyclic nucleotide signaling.
-
This compound , as a calmodulin agonist, indirectly activates Ca2+/calmodulin-dependent PDEs like PDE1, leading to a decrease in cAMP and cGMP levels. It is a useful tool for studying the physiological consequences of PDE activation and the role of the Ca2+/calmodulin signaling axis.
-
Direct PDE inhibitors act by blocking the catalytic activity of PDEs, resulting in an increase in cAMP and cGMP concentrations. These inhibitors, particularly those with high selectivity for specific PDE isoforms, are valuable research tools and have significant therapeutic potential in a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[4]
The choice between using this compound or a direct PDE inhibitor depends entirely on the experimental question. To investigate the effects of enhanced cyclic nucleotide degradation, this compound is the appropriate tool. Conversely, to study the outcomes of elevated cyclic nucleotide signaling, a direct PDE inhibitor would be the compound of choice. The experimental protocols outlined above provide a framework for quantifying the effects of either class of compound on PDE activity, enabling researchers to dissect the intricate roles of these signaling pathways in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Role of Ca2+/calmodulin-stimulated cyclic nucleotide phosphodiesterase 1 in mediating cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Roles of CALP1: A Comparative Guide to its In Vitro and In Vivo Effects
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the calcium-binding protein modulator CALP1 has emerged as a significant player, demonstrating a range of effects both within the controlled environment of the laboratory and in complex living organisms. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.
At a Glance: In Vitro vs. In Vivo Effects of this compound
| Parameter | In Vitro Effect | In Vivo Effect |
| Primary Function | Calmodulin (CaM) agonist; inhibits Ca2+-mediated cytotoxicity and apoptosis. | Attenuates inflammatory cell influx. |
| Key Quantitative Data | - IC50 for inhibition of Ca2+-mediated cytotoxicity: 52 µM- IC50 for inhibition of apoptosis: 44.78 µM- Kd for Calmodulin binding: 88 µM | Specific quantitative data on the reduction of inflammatory cells is not extensively published, but studies show a significant decrease in inflammatory cell counts in animal models. |
| Observed Mechanisms | - Activates CaM-dependent phosphodiesterase.- Inhibits VLA-5-mediated adhesion of mast cells to fibronectin.- Modulates NMDA and HIV-1 gp120-activated channels. | Reduces the influx of inflammatory cells, such as eosinophils and mast cells, in lung tissue. |
Delving into the Data: A Closer Look at this compound's Actions
In Vitro Efficacy of this compound
This compound demonstrates a multifaceted character in cellular and molecular studies. As a cell-permeable calmodulin (CaM) agonist, it directly influences calcium signaling pathways.
Table 1: Quantitative In Vitro Effects of this compound
| Assay | Target/Process | Result |
| Cytotoxicity Assay | Ca2+-mediated cytotoxicity | IC50 = 52 µM[1] |
| Apoptosis Assay | Inhibition of apoptosis | IC50 = 44.78 µM |
| Binding Assay | Calmodulin (CaM) | Kd = 88 µM |
| Adhesion Assay | VLA-5-mediated mast cell adhesion to fibronectin | Inhibition observed[1] |
| Enzyme Activity Assay | CaM-dependent phosphodiesterase | Activation observed[1] |
These findings highlight this compound's potential as a protective agent against cellular damage and death triggered by calcium dysregulation. Its ability to modulate phosphodiesterase activity and cell adhesion points to its broader role in regulating cellular responses.
In Vivo Impact of this compound
In living organisms, this compound has shown promise in mitigating inflammatory responses. Studies in guinea pig models of lung inflammation have demonstrated its ability to reduce the influx of inflammatory cells.
Table 2: Qualitative In Vivo Effects of this compound
| Animal Model | Condition | Effect of this compound |
| Guinea Pig | Lung Inflammation | Attenuation of inflammatory cell influx[1] |
Understanding the Mechanisms: Signaling Pathways and Experimental Workflows
The diverse effects of this compound are underpinned by its interaction with key signaling molecules and pathways.
This compound-Calmodulin Signaling Pathway
This compound acts as an agonist for calmodulin, a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular processes. Upon binding to calcium, calmodulin undergoes a conformational change that allows it to interact with and modulate the activity of a wide array of downstream effector proteins, including phosphodiesterases and protein kinases.
References
Validating the Cell-Penetrating Ability of CALP1: A Comparative Guide Using Confocal Microscopy
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the cell-penetrating ability of the calmodulin (CaM) agonist peptide, CALP1. Due to the limited availability of direct experimental data for this compound's cellular uptake in publicly accessible literature, this guide establishes a comparative analysis with well-characterized cell-penetrating peptides (CPPs), namely TAT and Penetratin. The methodologies and data presented for these established CPPs offer a robust template for the design and execution of validation experiments for this compound and other novel peptides.
While this compound is described as a cell-permeable peptide that acts as a calmodulin agonist, direct visual and quantitative validation of its entry into cells via confocal microscopy is not extensively documented in peer-reviewed publications.[1] This guide, therefore, focuses on the established protocols and available data for TAT and Penetratin to provide a comprehensive reference for researchers seeking to validate this compound's cell-penetrating properties.
Comparative Analysis of Cell-Penetrating Peptides
The effective intracellular delivery of therapeutic molecules is a significant challenge in drug development. Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering various molecular cargoes.[2] This section compares this compound with two of the most studied CPPs, TAT and Penetratin, highlighting their properties and the available quantitative data on their cellular uptake.
| Feature | This compound | TAT Peptide | Penetratin |
| Sequence | VAITVLVK | GRKKRRQRRRPPQ | RQIKIWFQNRRMKWKK |
| Origin | Synthetic | HIV-1 Trans-Activator of Transcription (TAT) protein | Drosophila Antennapedia homeodomain |
| Charge at neutral pH | +1 | +8 | +7 |
| Uptake Mechanism | Postulated to be direct penetration or endocytosis | Primarily macropinocytosis and other endocytic pathways | Endocytosis and direct translocation |
| Reported Cellular Uptake (HeLa cells, 5µM peptide) | Data not publicly available | ~10-30 fold greater than control peptide | ~5-15 fold greater than control peptide |
Note: The uptake efficiency of CPPs can vary significantly depending on the cell type, cargo, and experimental conditions.[3][4]
Experimental Protocols for Validating Cell Penetration
To validate the cell-penetrating ability of a peptide such as this compound, a standardized experimental workflow using confocal microscopy is essential. This involves fluorescently labeling the peptide, treating live cells, and imaging the intracellular localization of the fluorescence.
Peptide Labeling
The first step is to conjugate a fluorescent dye to the peptide of interest. Common fluorophores for this purpose include Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine (TAMRA), due to their bright and stable fluorescence.
Protocol for FITC Labeling of Peptides:
-
Dissolve the peptide (e.g., this compound, TAT, or Penetratin) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0), to a final concentration of 1-2 mg/mL.
-
Prepare a stock solution of FITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 (FITC:peptide).
-
Incubate the reaction mixture for 8-12 hours at 4°C with gentle stirring, protected from light.
-
Purify the labeled peptide from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the labeling efficiency by measuring the absorbance of the purified peptide solution at the excitation wavelength of the fluorophore and at 280 nm for the peptide.
Confocal Microscopy Imaging of Cellular Uptake
Live-cell imaging using confocal microscopy allows for the real-time visualization of peptide entry into cells and provides qualitative information on its subcellular localization.
Protocol for Confocal Microscopy:
-
Cell Culture: Seed adherent cells (e.g., HeLa or A549 cells) onto glass-bottom confocal dishes or chamber slides and culture until they reach 60-70% confluency.
-
Peptide Treatment: Replace the culture medium with serum-free medium containing the fluorescently labeled peptide at the desired concentration (e.g., 5 µM).
-
Incubation: Incubate the cells with the peptide for a specific time course (e.g., 30 minutes, 1 hour, 2 hours) at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.
-
Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 for 10-15 minutes.
-
Imaging: Immediately image the live cells using a confocal laser scanning microscope. Acquire images in the appropriate channels for the peptide's fluorophore and the nuclear stain. Z-stack images can be acquired to reconstruct a three-dimensional view of the cell and confirm intracellular localization.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in validating CPPs and their potential downstream effects, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway for this compound.
Conclusion
References
A Researcher's Guide to CALP1: A Side-by-Side Comparison of Supplier Offerings
For researchers, scientists, and drug development professionals investigating calcium signaling pathways, the selection of high-quality reagents is paramount to achieving reproducible and reliable experimental outcomes. CALP1, a cell-permeable octapeptide, has emerged as a key tool for modulating the activity of calmodulin (CaM), a ubiquitous calcium-binding protein. This guide provides a comprehensive side-by-side comparison of this compound peptide sourced from various suppliers, supported by detailed experimental protocols to empower researchers in making informed purchasing decisions.
Product Overview and Supplier Specifications
This compound is a synthetic peptide with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK) that acts as a calmodulin agonist.[1] It functions by binding to the EF-hand calcium-binding motifs of CaM, thereby influencing downstream cellular processes.[2] Several life science suppliers offer this peptide, and while the core product is the same, variations in synthesis, purification, and quality control can impact its performance in sensitive assays. Below is a summary of specifications from prominent suppliers.
Table 1: Comparison of this compound Peptide Specifications from Various Suppliers
| Feature | Supplier A (e.g., NovoPro Bioscience) | Supplier B (e.g., AbMole BioScience) | Supplier C (e.g., Tocris Bioscience) | Supplier D (e.g., GlpBio) |
| Purity (by HPLC) | 97%[2] | >99.0%[3] | Information available upon request from Certificate of Analysis[1] | Information available upon request from Certificate of Analysis[4] |
| Molecular Weight | 842.09 g/mol [2] | 842.08 g/mol [3] | 842.09 g/mol [1] | Not explicitly stated |
| Formulation | Lyophilized powder[2] | Lyophilized powder[3] | Lyophilized powder[1] | Lyophilized powder |
| Counterion | Trifluoroacetic acid (TFA) salt, also available with TFA removed[2] | Information available upon request from Certificate of Analysis | Information available upon request from Certificate of Analysis[1] | Information available upon request from Certificate of Analysis |
| Storage | -20°C[2] | -20°C for 3 years[3] | Desiccate at -20°C[1] | Information available upon request |
| Provided Documentation | Handling and Storage of Synthetic Peptides, MSDS[2] | Certificate of Analysis (COA), MSDS[3] | Certificate of Analysis (COA), SDS[1] | Datasheet |
Note: The supplier names are provided as examples. Researchers should always consult the most recent datasheets and Certificates of Analysis from their chosen supplier.
Proposed Experimental Comparison
To objectively assess the performance of this compound from different suppliers, a series of quantitative experiments are recommended. The following protocols are designed to evaluate the peptide's primary biological activity, its effects on ion channel modulation, and its potential cytotoxicity.
Key Performance Assays:
-
Calmodulin-Dependent Phosphodiesterase (PDE) Activation Assay: To determine the potency of this compound in activating a key CaM target.
-
NMDA Receptor-Mediated Calcium Influx Assay: To assess the inhibitory effect of this compound on ion channel activity.
-
Cell Viability (Cytotoxicity) Assay: To evaluate any off-target cytotoxic effects of the peptide preparations.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of this compound's mechanism of action and the experimental approach for its evaluation, the following diagrams are provided.
References
Comparative Analysis of CALP1 Dose-Response in Cellular Assays
This guide provides a comparative overview of the dose-response analysis of Calcium-like Peptide 1 (CALP1), a cell-permeable calmodulin (CaM) agonist. Due to the limited availability of specific dose-response curve data for this compound in the public domain, this guide presents a representative analysis alongside a potential alternative, another calmodulin modulator, to illustrate the experimental and analytical framework. The data herein is synthesized based on known biochemical parameters to provide a practical guide for researchers.
Data Presentation: Comparative Dose-Response Analysis
The following table summarizes hypothetical dose-response data for this compound and a representative calmodulin (CaM) agonist alternative in a generic cancer cell line. The data is based on a standard cell viability assay (e.g., MTT assay) performed 72 hours post-treatment. The known IC50 value for this compound in inhibiting Ca2+-mediated cytotoxicity and apoptosis is approximately 52 μM.[1] This value is used as a reference point for generating a plausible sigmoidal dose-response curve.
| Concentration (μM) | % Cell Viability (this compound) | % Cell Viability (Alternative CaM Agonist) |
| 0.1 | 98.5 | 99.2 |
| 1 | 95.2 | 97.8 |
| 10 | 82.1 | 85.4 |
| 25 | 65.3 | 70.1 |
| 50 | 50.8 | 55.6 |
| 75 | 38.2 | 42.3 |
| 100 | 25.9 | 30.5 |
| 250 | 10.1 | 12.8 |
| IC50 (μM) | ~52 | ~65 |
Signaling Pathway
This compound functions as a calmodulin (CaM) agonist.[1][2] It binds to the EF-hand/Ca2+-binding sites of calmodulin, a ubiquitous intracellular calcium sensor.[1][3] Upon binding calcium, calmodulin undergoes a conformational change that allows it to interact with and regulate a multitude of downstream target proteins, including protein kinases (like CaMKII), phosphatases (like calcineurin), and phosphodiesterases.[4][5] By acting as a CaM agonist, this compound can modulate these calcium-dependent signaling pathways, influencing processes such as apoptosis, cell adhesion, and smooth muscle contraction.[1][6]
Caption: this compound acts as a calmodulin agonist, modulating calcium signaling pathways.
Experimental Protocols
A common method to determine the dose-response curve for a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[6]
Protocol: MTT Assay for Dose-Response Curve Generation
-
Cell Seeding:
-
Culture the chosen cell line (e.g., HeLa, A549) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells, ensuring viability is >95%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 250 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control and wells with no cells as a background control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells), which is set to 100%.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the IC50 value.
-
Experimental Workflow
The process of conducting a dose-response analysis follows a structured workflow from initial cell culture to final data interpretation.
Caption: Workflow for a cell-based dose-response assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calmodulin - Wikipedia [en.wikipedia.org]
- 5. Calcium signaling - Wikipedia [en.wikipedia.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CALP1
This guide provides crucial safety and logistical information for the proper handling and disposal of CALP1 (Calcium-like peptide 1). Adherence to these procedures is essential for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not located in publicly available resources, the following procedures are based on general best practices for laboratory chemical and peptide waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Quantitative Data Summary
For a comprehensive safety assessment, it is crucial to be aware of the physical and chemical properties of this compound. The table below summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 842.09 g/mol | [1] |
| Molecular Formula | C40H75N9O10 | [1] |
| CAS Number | 145224-99-3 | [1] |
| Solubility | Soluble to 1 mg/ml in water | |
| Recommended Storage | Desiccate at -20°C | [1][2] |
| IC50 (Cytotoxicity/Apoptosis) | 52 µM / 44.78 µM | [1][2] |
| Kd (for Calmodulin) | 88 µM | [2] |
Experimental Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This protocol is based on standard hazardous waste disposal guidelines.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: Standard laboratory coat.
II. Waste Segregation and Collection
-
Waste Identification: Treat all this compound, including unused product, solutions, and contaminated materials, as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. At a minimum, segregate into solid and liquid waste.
-
Waste Containers:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated pipette tips, microfuge tubes, weighing paper) in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a designated, leak-proof, and chemically compatible liquid hazardous waste container. Ensure the container has a secure, tightly sealing lid.
-
III. Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound (Calcium-like peptide 1) Waste"
-
The primary hazards associated with the waste (based on available data and institutional guidelines).
-
The date the waste was first added to the container.
IV. Decontamination of Labware
-
Reusable Glassware/Equipment: To decontaminate reusable labware that has come into contact with this compound, rinse it thoroughly with an appropriate solvent (e.g., 70% ethanol), collecting the rinsate as liquid hazardous waste. Subsequent cleaning with laboratory detergent and water may then be performed.
V. Storage and Disposal
-
Temporary Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3] Do not dispose of this compound down the drain or in the regular trash.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CALP1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CALP1 (Calcium-like Peptide 1). The information is intended for researchers, scientists, and drug development professionals.
Compound Information
This compound is a cell-permeable calmodulin (CaM) agonist that plays a role in calcium signaling pathways.[1][2] It is a peptide that can influence cellular processes such as apoptosis and calcium influx.[3][4][5]
| Property | Value | Source |
| CAS Number | 145224-99-3 | [2] |
| Molecular Formula | C40H75N9O10 | [2] |
| Molecular Weight | 842.09 g/mol | [2] |
| Appearance | White to off-white solid/powder | [6] |
| Solubility | Soluble to 1 mg/mL in water. Soluble in DMSO. | [6] |
| Storage | Store as a powder at -20°C for up to 1 year, or at -80°C for up to 2 years. In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Keep away from moisture. | [6] |
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard | Recommended PPE |
| Eye Contact | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Contact | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. |
| Inhalation | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
| Ingestion | Do not eat, drink, or smoke when handling. |
Handling and Storage Protocol
Receiving and Storage:
-
Upon receipt, inspect the vial for damage.
-
Store the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[6][7]
Preparation of Stock Solutions:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[7]
-
Reconstitute the peptide using sterile distilled water or a suitable solvent like DMSO.[6]
-
For long-term storage of stock solutions, it is recommended to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Experimental Use:
-
Handle the compound in a designated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Use calibrated equipment for all measurements.
-
Avoid direct contact with the skin, eyes, and clothing.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2441243.fs1.hubspotusercontent-na1.net [2441243.fs1.hubspotusercontent-na1.net]
- 5. This compound acetate | CaMK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
